Ravoxertinib

Catalog No.
S548769
CAS No.
1453848-26-4
M.F
C21H18ClFN6O2
M. Wt
440.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ravoxertinib

CAS Number

1453848-26-4

Product Name

Ravoxertinib

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GDC0994; GDC-0994; GDC 0994; RG7842; RG-7842; RG 7842; Ravoxertinib

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F

The exact mass of the compound Ravoxertinib is 440.11638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib directly targets the terminal kinases of the MAPK pathway. Its effects are highly dependent on the specific genetic alterations present in the cancer cells.

  • Key Mechanistic Insight: this compound potently inhibits cell proliferation and colony formation, and induces G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations [1]. In contrast, it has little effect on most RAS mutant or wild-type cell lines [1].
  • Molecular Consequences: In BRAF mutant cells, treatment leads to significant changes in the expression of a large number of genes, particularly those in the cell cycle pathway [1]. This underpins the observed cell cycle arrest.
  • Overcoming Resistance: In melanoma models with acquired resistance to BRAF inhibitors (BRAFi) or BRAFi/MEKi combinations, this compound effectively re-suppresses the MAPK pathway by inhibiting phosphorylation of the downstream effector RSK, where upstream inhibitors have failed [2].

The following diagram illustrates the MAPK pathway and the strategic position of this compound's action.

G MAPK Pathway and this compound Inhibition Growth Factor Signals Growth Factor Signals Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor Signals->Receptor Tyrosine Kinase (RTK) RAS (GTP-bound) RAS (GTP-bound) Receptor Tyrosine Kinase (RTK)->RAS (GTP-bound) RAF (e.g., BRAF) RAF (e.g., BRAF) RAS (GTP-bound)->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates/Activates RSK & Other Substrates RSK & Other Substrates ERK1/2->RSK & Other Substrates Phosphorylates/Activates Cell Proliferation, Survival, Cycle Progression Cell Proliferation, Survival, Cycle Progression RSK & Other Substrates->Cell Proliferation, Survival, Cycle Progression Oncogenic Mutations (e.g., BRAF V600E) Oncogenic Mutations (e.g., BRAF V600E) Oncogenic Mutations (e.g., BRAF V600E)->RAF (e.g., BRAF)  Constitutively Activates This compound (GDC-0994) This compound (GDC-0994) This compound (GDC-0994)->ERK1/2  Inhibits

Experimental Data and Protocols

The robust preclinical data on this compound is derived from standardized in vitro and in vivo experimental models. Key quantitative findings on its efficacy are summarized in the table below.

Model System Cell Lines/Models Used Key Findings on this compound

| In Vitro (Cancer) | BRAF-mutant (e.g., A375, SKMel19 melanoma), RAS-mutant, WT cells [1] [2] | • Sharply inhibited proliferation & colony formation in BRAF-mutant cells [1]. • Induced G1 cell cycle arrest and apoptosis in BRAF-mutant cells [1] [2]. • GI₅₀ values in low nanomolar range for sensitive lines [1]. | | In Vivo (Xenograft) | BRAF-mutant human cancer cell xenografts in mice [1] | Selectively inhibited tumor growth in BRAF-mutant models with well-tolerated doses [1]. | | Combination Therapy (in vitro) | BRAFi-sensitive & resistant melanoma cells (e.g., 451LU, A375) [2] | • Synergistic effect (CI < 1) with BRAFi (PLX4032) in resistant lines [2]. • Enhanced apoptosis induction, particularly in resistant settings [2]. |

Detailed Experimental Methodologies

1. Cell Viability and Proliferation Assay [1]

  • Purpose: To determine the sensitivity of cell lines to this compound.
  • Protocol: Cells are seeded in quintuplicate on 96-well plates. After 16 hours, they are treated daily with this compound at various concentrations for 5 days. Cell viability is assessed daily using a Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity. The absorbance is read at 450 nm.

2. Monolayer Colony Formation Assay [1]

  • Purpose: To evaluate long-term clonogenic survival after drug treatment.
  • Protocol: A low density of cells (200-500 cells per well) is seeded on 6-well plates and treated daily with this compound. After 8 to 15 days, the resulting colonies are washed, fixed in methanol, stained with crystal violet, and photographed for quantification.

3. Cell Cycle and Apoptosis Analysis [1]

  • Purpose: To define the mechanism of growth inhibition (cell cycle arrest) and cell death.
  • Protocol: Cells treated with this compound for 24-48 hours are harvested.
    • For cell cycle analysis, DNA is stained with a propidium iodide-based kit and analyzed by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined.
    • For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.

4. Western Blotting for Pathway Modulation [1] [2]

  • Purpose: To confirm target engagement and inhibition of the MAPK pathway.
  • Protocol: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key targets such as:
    • phospho-ERK1/2 (to assess upstream pathway activity)
    • phospho-RSK (a direct downstream substrate of ERK1/2, indicating effective pathway inhibition by this compound)
    • Cleaved PARP or other markers for apoptosis.

The workflow below integrates these key experimental approaches.

G Experimental Workflow for this compound Cell Culture & Treatment Cell Culture & Treatment Viability & Proliferation Assay (CCK-8) Viability & Proliferation Assay (CCK-8) Cell Culture & Treatment->Viability & Proliferation Assay (CCK-8) Clonogenic Assay (Crystal Violet) Clonogenic Assay (Crystal Violet) Cell Culture & Treatment->Clonogenic Assay (Crystal Violet) Mechanism of Action Analysis Mechanism of Action Analysis Cell Culture & Treatment->Mechanism of Action Analysis In Vivo Validation (Xenograft Models) In Vivo Validation (Xenograft Models) Viability & Proliferation Assay (CCK-8)->In Vivo Validation (Xenograft Models) Clonogenic Assay (Crystal Violet)->In Vivo Validation (Xenograft Models) Flow Cytometry (Cell Cycle/Apoptosis) Flow Cytometry (Cell Cycle/Apoptosis) Mechanism of Action Analysis->Flow Cytometry (Cell Cycle/Apoptosis) Western Blot (Pathway Modulation) Western Blot (Pathway Modulation) Mechanism of Action Analysis->Western Blot (Pathway Modulation) Flow Cytometry (Cell Cycle/Apoptosis)->In Vivo Validation (Xenograft Models) Western Blot (Pathway Modulation)->In Vivo Validation (Xenograft Models)

Therapeutic Potential Beyond Oncology

Research has revealed that this compound's application may extend beyond cancer, showing promise in other disease areas involving pathological MAPK signaling.

  • Neurological Protection after Brain Injury: In a rat model of subarachnoid hemorrhage (SAH), an early increase in phosphorylated ERK1/2 (p-Erk1/2) was observed in the cerebrospinal fluid and brain cortex. Treatment with this compound attenuated this increase, reduced blood-brain barrier damage, cerebral edema, and neuronal apoptosis, leading to a significant improvement in long-term sensorimotor and spatial learning deficits [3].
  • Treating Lymphatic Disorders: In a study of lymphangiectasia (abnormal dilation of lymphatic vessels), pathological MAPK activation in lymphatic endothelial cells was identified as a cause. In mouse models, this compound treatment reversed defective lymphatic basement membrane formation, lymphangiectasia, and chyle accumulation, ultimately improving survival [4].

This compound represents a strategically important inhibitor for targeting the MAPK pathway. Its selectivity for ERK1/2 and efficacy in BRAF-mutant cancers, especially in overcoming resistance to upstream inhibitors, provides a strong rationale for its continued development.

References

Ravoxertinib ERK1 vs ERK2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib ERK1/2 Inhibition Profile

Parameter ERK1 ERK2
Biochemical Potency (IC₅₀) 1.1 nM [1] 0.3 nM [1]
Selectivity Highly selective for ERK1/2; demonstrates a BRAF mutation-dependent anti-tumor effect [2].

Experimental Evidence & Protocols

The potency data for this compound is primarily established through biochemical assays that measure the concentration at which the inhibitor reduces enzyme activity by half (IC₅₀) [1]. Its functional effects have been extensively validated in subsequent cell-based and animal models.

  • Cell Viability Assay (MTT/XTT): Cells are seeded in plates and treated with a concentration gradient of this compound (e.g., 0.039 to 10 µM) for a set period (e.g., 72 hours). Cell viability is then measured using reagents like MTT or XTT, which are metabolized by living cells to form a colored product. The absorbance is read to generate dose-response curves and determine the inhibitor's effect on proliferation [3].
  • Apoptosis Analysis via Cell Cycle: Treated cells are fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The percentage of cells with sub-G1 DNA content, indicative of apoptotic cells, is quantified [3].
  • Pathway Modulation Analysis via Western Blot: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. To confirm target engagement, blots are probed for phosphorylation of RSK, a direct downstream substrate of ERK1/2. A reduction in p-RSK levels confirms effective pathway inhibition by this compound, even when phosphorylation levels of ERK itself may not change [1] [3].
  • In Vivo Efficacy Studies: Immunocompromised mice are implanted with BRAF-mutant human cancer cells. Once tumors are established, mice are treated with this compound (orally) versus a vehicle control. Tumor volume and body weight are monitored over weeks to assess anti-tumor efficacy and tolerability [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the MAPK pathway and the specific point inhibited by this compound.

MAPK_Pathway GF Growth Factor Receptor RAS RAS GF->RAS BRAF BRAF (Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation Prolif Cell Proliferation & Survival RSK->Prolif Ravox This compound (GDC-0994) Ravox->ERK Inhibits

Diagram 1: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway [4] [3].

Research Context and Implications

This compound represents a strategic approach to targeting cancers driven by hyperactive MAPK signaling, particularly those with BRAF V600E/K mutations [2]. Its primary therapeutic value, as suggested by preclinical studies, may lie in combination regimens with upstream BRAF and/or MEK inhibitors. This approach can enhance pathway suppression and induce greater apoptosis, especially in models that have developed resistance to BRAF/MEK inhibition alone [3].

References

Ravoxertinib preclinical studies cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Preclinical Profile Overview

Aspect Details
Drug Name This compound (GDC-0994) [1]
Primary Mechanism Selective, small-molecule inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) [2] [3]
Key Targets MAPK1 (ERK2), MAPK3 (ERK1) [1]
Biochemical Potency 0.3 nM (ERK1), 1.1 nM (ERK2) [2]

| Primary Investigated Contexts | • BRAF mutant cancers • RAS mutant cancers • Subarachnoid Hemorrhage (SAH) & neurological deficits • MAPK-driven lymphatic disorders (e.g., Lymphangiectasia) [2] [3] [4] |

Preclinical Efficacy in Disease Models

The following table quantifies the effects of this compound across various preclinical models.

Disease Model Model Type Dosing & Route Key Quantitative Findings Proposed Mechanism

| BRAF Mutant Cancers [3] | • In vitro: BRAF mutant cell lines • In vivo: BRAF mutant xenograft mice | Not specified in excerpts | • Sharp inhibition of cell proliferation & colony formation • Induces G1 phase cell-cycle arrest • Significant tumor growth inhibition in xenografts | Selective inhibition of downstream ERK1/2 in BRAF-mutated, MAPK-hyperactivated cells | | Subarachnoid Hemorrhage (SAH) [2] | Rat endovascular perforation model | Intracerebroventricular (i.c.v.) injection, 30 mins post-SAH | • Improved long-term sensorimotor/spatial learning (vs. SAH+Vehicle) • Attenuated blood-brain barrier damage & cerebral edema at 72h • Decreased apoptosis-related factor (active caspase-3) | Early inhibition of SAH-induced Erk1/2 phosphorylation (p-Erk1/2) | | Lymphangiectasia [4] | Endothelial KRASG12D mutant mice | Pharmacological inhibition (specific route not detailed) | • Reversed defective lymphatic basement membrane • Reduced chyle accumulation in pleural space • Improved neonatal survival | Inhibition of pathological MAPK activation, restoring Nfatc1-dependent genetic program |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vitro Protocol: Anti-Proliferation and Colony Formation Assay [3]

This methodology is used to assess the direct anti-tumor effect of this compound on cancer cell lines.

  • Cell Lines: Utilize a panel of cancer cell lines with defined genetic backgrounds (e.g., BRAF mutant, RAS mutant, wild-type).
  • Cell Proliferation Assay: Seed cells in culture plates. Treat with a gradient of this compound concentrations. After a set period (e.g., 72 hours), measure cell viability using a standard assay like MTT or CellTiter-Glo.
  • Colony Formation Assay: Seed cells at a low density and treat with this compound. Refresh the drug-containing medium every few days. After 1-2 weeks, or when visible colonies form in the control group, stain the colonies with crystal violet or similar dye and count them.
  • Downstream Analysis: Analyze changes in cell cycle distribution via flow cytometry. Examine gene expression changes, particularly in cell cycle pathways, using RNA sequencing or quantitative PCR.
In Vivo Protocol: Rat Model of Subarachnoid Hemorrhage (SAH) [2]

This protocol evaluates the neuroprotective effects of this compound after a brain injury.

  • Animal Model: Adult male Sprague-Dawley rats.
  • SAH Induction: Use the intracranial endovascular perforation method to induce SAH.
  • Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection 30 minutes after SAH induction.
  • Behavioral Testing: Conduct long-term neurological assessments starting 7 days post-SAH using tests including:
    • Morris Water Maze: For spatial learning and memory.
    • Rotarod Test: For motor coordination and balance.
    • Foot-fault Test: For sensorimotor function.
  • Tissue Collection and Analysis: Euthanize animals at 24h (for p-Erk1/2 analysis) or 72h (for histology and biomarker analysis) post-SAH. Collect brain tissue and cerebrospinal fluid (CSF). Perform Western blotting for p-Erk1/2, active caspase-3, and RIPK1. Use immunofluorescence to assess neuronal apoptosis.
In Vivo Protocol: Genetic Mouse Model of Lymphangiectasia [4]

This model tests this compound's efficacy in treating a MAPK-driven structural lymphatic disease.

  • Animal Model: Generate endothelial cell-specific mutant mice (e.g., KrasG12D fl/+; Cdh5CreERT2).
  • Model Induction: Administer tamoxifen to neonatal pups to activate the KrasG12D mutation.
  • Drug Treatment: Treat neonatal mice with this compound.
  • Primary Outcome Measures:
    • Survival: Monitor pups for survival rates.
    • Phenotypic Observation: Check for chylous pleural effusion during dissection.
    • Histological Analysis: Perform H&E staining to visualize lymphangiectasia. Use immunofluorescence staining for markers like PDPN, LYVE1, p-MAPK, and basement membrane components (e.g., laminin).
    • Functional Test: Conduct Evans blue dye injection into the footpad to track lymphatic drainage.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core MAPK/ERK signaling pathway that this compound inhibits and the logical flow of its therapeutic effects based on the preclinical evidence.

G This compound inhibits ERK1/2 in the MAPK Pathway cluster_mutations Oncogenic Mutations Drive Constitutive Activation Growth_Factors Growth Factor Stimulation Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS (e.g., KRAS) Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Nuclear_Events Altered Gene Transcription ERK->Nuclear_Events Translocation This compound This compound (GDC-0994) ERK1/2 Inhibitor This compound->ERK Inhibits Apoptosis ↑ Apoptosis This compound->Apoptosis Cycle_Arrest Cell Cycle Arrest This compound->Cycle_Arrest BBB_Protection Blood-Brain Barrier Protection This compound->BBB_Protection BM_Restoration Basement Membrane Restoration This compound->BM_Restoration Cellular_Outcomes Altered Cellular Outcomes Nuclear_Events->Cellular_Outcomes Mut_BRAF BRAF Mutation Mut_BRAF->RAF Mut_KRAS KRAS Mutation Mut_KRAS->RAS

This diagram shows how this compound directly inhibits ERK1/2, a key node in the MAPK pathway often hyperactivated by upstream mutations like BRAF, to produce therapeutic effects.

Key Insights for Researchers

  • Patient Stratification is Critical: Preclinical data strongly suggests this compound's efficacy is highly dependent on the genetic context of the MAPK pathway [3]. Prioritize models with BRAF mutations or evidence of pathological MAPK activation.
  • Considerations for Model Selection: Be aware of the limitations of standard cancer cell lines and xenografts, as they may not fully recapitulate the tumor microenvironment or human disease heterogeneity [5] [6].
  • Therapeutic Repurposing Potential: The efficacy in non-oncological models like SAH and lymphangiectasia [2] [4] reveals a promising potential for this compound in treating diseases driven by pathological MAPK activation beyond cancer.

References

Basic Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Ravoxertinib:

Attribute Description
Drug Type Small molecule drug [1]
Synonyms GDC-0994, RG7842 [1] [2]
Primary Targets ERK1 & ERK2 (key downstream effectors in the MAPK pathway) [3] [4]
Primary Action Inhibits ERK1/2 kinase activity, blocking downstream signaling [5]
Administration Oral [5] [3]
Highest Phase Phase 1 Clinical Trials [1] [4]

This compound works by potently and selectively inhibiting ERK1 and ERK2. It acts as an ATP-competitive inhibitor that prevents ERK from phosphorylating its substrates, such as p90RSK (with an IC50 of 12 nM) [3] [6]. This inhibition leads to suppressed proliferation and survival signals in tumor cells dependent on MAPK pathway signaling [5] [4].

A key characteristic noted in studies is that unlike some other ERK inhibitors, this compound does not majorly impact the phosphorylation levels of ERK itself; instead, it effectively blocks the activity of ERK and its downstream signaling [7]. This suggests a potentially different mechanism of action concerning feedback signaling within the pathway.

Quantitative Biochemical & Cellular Activity Data

The potency of this compound has been established through various biochemical and cellular assays, with data summarized in the following table:

Parameter Value Context / Assay Details
Biochemical IC50 (ERK2) 0.3 - 3.1 nM Cell-free assay [3] [4] [8]
Biochemical IC50 (ERK1) 1.1 - 6.1 nM Cell-free assay [3] [4] [8]
Cellular IC50 (p-RSK) 12 nM In tumor cells [3] [6]
Cellular IC50 (p-ERK2) 0.086 µM (86 nM) In A375 cells (BRAF V600E mutant) [4]
Cellular IC50 (p-RSK) 0.14 µM (140 nM) In A375 cells (BRAF V600E mutant) [4]
In Vivo Dose 10 mg/kg Oral dose in CD-1 mice sufficient for target coverage >8 hours [3] [6]

Preclinical Efficacy & Key Findings

Preclinical studies highlight two major contexts for this compound's anti-tumor effects: monotherapy in BRAF-mutant cancers and combination therapy to overcome resistance.

  • Selective Efficacy in BRAF-Mutant Cancers: A 2024 study demonstrated that this compound's anti-tumor effect is highly dependent on genetic background. It sharply inhibited cell proliferation, colony formation, and induced G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations. This effect was significantly more pronounced than in RAS mutant or wild-type cell lines. The study also confirmed that this compound selectively inhibited tumor growth in a BRAF mutant xenograft mouse model [5] [9]. The diagram below illustrates the experimental workflow and key findings from this research:

G cluster_in_vitro In Vitro Assays Start Start: Investigate genetic dependence of GDC-0994 CellLines Utilize panel of cancer cell lines (BRAF mutant, RAS mutant, WT) Start->CellLines InVitro In Vitro Assays CellLines->InVitro InVivo In Vivo Validation InVitro->InVivo Viability Cell Viability (CCK-8) InVitro->Viability Colony Colony Formation InVitro->Colony Cycle Cell Cycle Analysis InVitro->Cycle WB Western Blot (Pathway) InVitro->WB Seq Gene Expression InVitro->Seq Findings Key Findings InVivo->Findings KeyFind1 Strong growth inhibition & G1 arrest in BRAF mutant cells Findings->KeyFind1 KeyFind2 Minimal effect in most RAS mutant/WT lines Findings->KeyFind2 KeyFind3 In vivo tumor growth inhibition in BRAF mutant model Findings->KeyFind3

  • Potential in Overcoming MAPKi Resistance: Research published in 2025 showed that this compound effectively blocks downstream MAPK signaling (as measured by reduced phosphorylation of RSK) even in melanoma cell lines with acquired resistance to BRAF inhibitors (like vemurafenib/PLX4032) [7]. While its antitumor activity as a single agent was limited in this setting, combining it with existing BRAF and/or MEK inhibitors yielded substantial benefits. This combination synergistically enhanced apoptosis and growth inhibition, particularly in resistant lines, suggesting it is a promising strategy for delaying or overcoming therapeutic escape [7].

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Cell Viability Assay (CCK-8) [5]

  • Purpose: To assess the inhibitory effect of GDC-0994 on cell proliferation.
  • Procedure:
    • Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well).
    • After 16 hours, treat cells daily with GDC-0994 at indicated concentrations for 5 days.
    • Perform Cell Counting Kit-8 (CCK-8) assay daily.
    • Measure absorbance at 450 nm using a microplate reader.

2. Monolayer Colony Formation Assay [5]

  • Purpose: To evaluate long-term clonogenic survival after drug treatment.
  • Procedure:
    • Seed cells in triplicate on 6-well plates (200-500 cells/well).
    • After 16 hours, treat cells daily with GDC-0994.
    • Culture for 8 to 15 days until colonies form.
    • Wash colonies with PBS, fix with absolute methanol for 15 min, and stain with 0.1% crystal violet.
    • Photograph and count colonies.

3. Cell Cycle and Apoptosis Analysis [5]

  • Purpose: To determine the distribution of cells in cell cycle phases and the rate of apoptosis.
  • Procedure:
    • Seed cells on 6-well plates and treat with GDC-0994 for 24 or 48 hours.
    • For cell cycle analysis, use a commercial detection kit. Harvest cells, process as per kit instructions, and analyze DNA content by flow cytometry.
    • For apoptosis analysis, use an Annexin V-FITC/PI Apoptosis Detection Kit. Harvest cells, stain with Annexin V and PI, and analyze by flow cytometry.
    • Analyze data using software like FlowJo.

4. Western Blotting for Pathway Analysis [5] [7]

  • Purpose: To detect changes in protein phosphorylation and pathway activity.
  • Procedure:
    • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Load 20 μg of protein extract for SDS-PAGE.
    • Transfer proteins to a PVDF membrane.
    • Block membrane with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-RSK) overnight at 4°C.
    • Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using ECL substrate and visualize on an imaging system.

Clinical Development Status

This compound has reached Phase 1 clinical trials for patients with advanced solid tumors.

  • Completed Phase 1 Trials: The drug was evaluated in patients with locally advanced or metastatic solid tumors, including non-small cell lung cancer (NSCLC), metastatic colorectal carcinoma, and melanoma [1] [4].
  • Clinical Findings: The phase I first-in-human study showed an acceptable safety and pharmacodynamic profile, and reported partial responses in two BRAF mutation-positive patients with metastatic colorectal cancer [5] [7].

References

Mechanism of Action & Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib targets the terminal kinases in the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway), a key signaling cascade that regulates cell growth, proliferation, and survival [1]. Dysregulation of this pathway is implicated in approximately 40% of human cancers [1].

The table below summarizes its core biochemical characteristics:

Property Description
Drug Type Small molecule [2]
Primary Target ERK1/2 (MAPK1/MAPK3) [3]
Mechanism of Action ERK inhibitor (ERK subfamily inhibitors) [2]
Route of Administration Oral [4]
Biochemical Potency (IC₅₀) ERK2: 0.3 - 3.1 nM; ERK1: 1.1 - 6.1 nM [5] [4]
Selectivity Highly selective for ERK1 and ERK2; also inhibits p90RSK (IC₅₀ = 12 nM) [4]

This mechanism is illustrated in the following pathway diagram:

G ExtracellularStimuli Extracellular Stimuli (Growth Factors) RAS RAS (e.g., KRAS) ExtracellularStimuli->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellularResponse Cellular Responses (Proliferation, Survival) ERK->CellularResponse This compound This compound (GDC-0994) This compound->ERK Inhibits

Clinical and Preclinical Research Status

As of the latest information, this compound has been investigated in Phase 1 clinical trials for oncology and is the subject of recent preclinical studies.

Area Status/Indication Key Details / Findings
Clinical Trials (Phase 1) Solid Tumors [2] First trial initiated around 2013-2014 [2]. A Phase I study reported an acceptable safety profile and pharmacodynamic effects [5].
Metastatic Colorectal Cancer [2] -
Metastatic Non-Small Cell Lung Cancer [2] -
Melanoma [2] -
Preclinical Research Subarachnoid Hemorrhage (SAH) [5] In a rat model, treatment improved long-term sensorimotor/spatial learning deficits, attenuated neurobehavioral deficits, blood-brain barrier damage, and cerebral edema [5].
Focal Cortical Dysplasia [2] Research status in China noted as of June 2024 [2].

Experimental Evidence & Research Applications

Preclinical studies provide insight into the experimental methodologies and potential therapeutic applications of this compound.

  • In Vitro Protocol (Cell Viability): To assess the effect of this compound on cancer cell lines, researchers typically treat cells (e.g., lung adenocarcinoma lines A549, HCC827, HCC4006) with a range of concentrations (e.g., 50 nM, 0.5 μM, 5 μM) for a defined period (e.g., 48 hours). Cell viability is then measured using standard assays like MTT or CellTiter-Glo [4].

  • In Vivo Protocol (Rodent SAH Model): In a rat model of subarachnoid hemorrhage, this compound was administered via intracerebroventricular (i.c.v.) injection 30 minutes after the induction of SAH. The study evaluated:

    • Sensorimotor and spatial learning deficits using the Morris water maze, rotarod test, foot-fault test, and forelimb placing test.
    • Early brain injury markers including neurobehavioral deficits, blood-brain barrier damage, and cerebral edema at 72 hours post-SAH.
    • Molecular analysis of apoptosis-related factors (e.g., active caspase-3) and necroptosis-related factors (e.g., RIPK1) via western blot and immunofluorescence [5].
  • Key Research Findings: The study concluded that this compound improves long-term neurologic deficits after experimental SAH, likely through the early inhibition of ERK1/2 signaling, which in turn reduces neuronal apoptosis [5].

Future Directions and Challenges

Despite the promising preclinical data, no ERK1/2 inhibitor, including this compound, has yet received FDA approval [1]. The future development of this compound may involve:

  • Exploring its efficacy in combination therapies to overcome resistance mechanisms common in targeted cancer therapies [6].
  • Further investigating its potential application in neurological disorders, building on the emerging preclinical evidence in conditions like SAH [5].

References

Ravoxertinib (GDC-0994) Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the key downstream node of the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 is a crucial therapeutic target in cancers with aberrant MAPK signaling [1] [3]. The table below summarizes its core biochemical and pharmacological characteristics:

Attribute Details
Targets ERK1 & ERK2 (primary), p90RSK (secondary) [4]
IC₅₀ (ERK1) 6.1 nM [4]
IC₅₀ (ERK2) 3.1 nM (primary target) [4]
IC₅₀ (p-RSK) 12 nM [4]
Oral Availability Yes [1] [2]
Clinical Stage Phase I (as of 2024/2025) [1] [3] [5]

This compound exerts its effects by inhibiting the classical Ras-Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers [6]. The diagram below illustrates this pathway and the point of inhibition by this compound.

G Stimulus Extracellular Stimulus (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK Binds Ras RAS GTPase RTK->Ras Activates Raf RAF (MAP3K) Ras->Raf Recruits MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates NuclearEvents Nuclear Translocation & Transcription Factor Activation (e.g., c-Fos, c-Myc) ERK->NuclearEvents Activates CellularEvents Cellular Outcomes (Proliferation, Survival) NuclearEvents->CellularEvents Induces Inhibitor This compound (GDC-0994) Inhibitor->ERK Inhibits

The Ras-Raf-MEK-ERK signaling cascade and this compound's inhibition point. [1] [7] [6]

Key Research Findings & Data

Recent studies have provided deeper insights into the genetic factors influencing this compound's efficacy and the mechanisms of acquired resistance.

  • BRAF Mutation-Dependent Anti-Tumor Efficacy: A 2024 study demonstrated that the anti-tumor effect of this compound is highly dependent on the presence of a BRAF mutation [1] [2]. The effects are summarized in the table below:
Experimental Model Observation in BRAF mutant models Observation in RAS mutant or WT models
Cell Proliferation & Colony Formation Sharply inhibited [1] [2] Little to no effect [1] [2]
Cell Cycle Remarkable G1 phase arrest [1] [2] Not observed [1] [2]
Gene Expression Significant changes in cell cycle pathway genes [1] [2] No remarkable changes [1] [2]
In Vivo Tumor Growth (Xenograft) Selectively inhibited [1] [2] Not reported
  • Compensatory ERK5 Activation & Drug Resistance: Research published in 2025 identified a major resistance mechanism to ERK1/2 inhibitors like this compound: compensatory activation of the ERK5 pathway [3]. Inhibition of ERK1/2 leads to feedback upregulation of phosphorylated ERK5 (p-ERK5), which sustains cancer cell proliferation and survival, leading to limited clinical success of ERK1/2 monotherapy [3]. This has driven the development of dual ERK1/2 and ERK5 inhibitors to overcome resistance [3].

G ERK12_Inhib ERK1/2 Inhibitor (e.g., this compound) ERK12 ERK1/2 Signaling ERK12_Inhib->ERK12 Inhibits ERK5_Comp Compensatory ERK5 Pathway Activation ERK12->ERK5_Comp Leads to CellSurvival Sustained Cell Proliferation & Survival ERK5_Comp->CellSurvival Promotes Resistance Acquired Drug Resistance CellSurvival->Resistance Results in

Proposed mechanism of resistance to this compound via ERK5 pathway compensation. [3]

Experimental Protocols

Based on the cited literature, here are detailed methodologies for key experiments evaluating this compound.

  • Cell Proliferation/Viability Assay (MTT Assay)

    • Purpose: To measure the anti-proliferative effects of this compound on cancer cell lines [3].
    • Procedure:
      • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density that ensures logarithmic growth throughout the assay.
      • Compound Treatment: After cell adhesion, treat with this compound across a range of concentrations (e.g., from nM to μM). Include a DMSO vehicle control.
      • Incubation: Inculture cells for a predetermined period (e.g., 48-72 hours).
      • MTT Addition: Add MTT reagent (methyl thiazolyl tetrazolium) to each well and incubate to allow formazan crystal formation by viable cells.
      • Solubilization & Measurement: Dissolve the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the half-maximal inhibitory concentration (IC₅₀) [3].
  • Western Blot Analysis

    • Purpose: To assess the effect of this compound on pathway signaling and compensatory mechanisms (e.g., ERK5 phosphorylation) [3].
    • Procedure:
      • Cell Treatment & Lysis: Treat cells with this compound (e.g., various doses for 2-24 hours). Lyse cells to extract total protein.
      • Electrophoresis: Separate equal amounts of protein by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
      • Membrane Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
      • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with specific primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-ERK5, anti-total ERK5, anti-p-RSK).
      • Detection: Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies and use chemiluminescence substrate to visualize protein bands.
    • Data Analysis: The inhibition of ERK1/2 phosphorylation and potential upregulation of p-ERK5 can be confirmed by comparing band intensity between treated and control samples [3].
  • In Vivo Xenograft Mouse Model

    • Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model [1] [2].
    • Procedure:
      • Tumor Inoculation: Subcutaneously implant human cancer cells harboring BRAF mutations into immunodeficient mice.
      • Grouping & Dosing: Once tumors reach a measurable volume, randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage) daily at a predetermined effective dose (e.g., 10 mg/kg and higher). The control group receives the vehicle.
      • Tumor Monitoring: Measure tumor volumes and animal body weights regularly over the course of the study (e.g., 2-4 weeks).
      • Endpoint Analysis: Harvest tumors at the end of the study for further analysis (e.g., immunohistochemistry, Western blot).
    • Data Analysis: Plot tumor volume over time to demonstrate the compound's ability to inhibit tumor growth in vivo [1] [2] [4].

Key Takeaways for Researchers

  • Patient Selection is Crucial: The efficacy of this compound is highly selective for cancers with BRAF mutations [1] [2]. Pre-screening for this genetic alteration is likely essential for clinical success.
  • Monitor for Resistance: Be aware of the ERK5 compensatory activation mechanism [3]. Combining this compound with an ERK5 inhibitor or developing single-molecule dual-target inhibitors represents a promising strategy to overcome acquired resistance.
  • No FDA Approval Yet: As of the latest reports, no ERK1/2 inhibitor, including this compound, has received FDA approval, highlighting both the challenges and opportunities in this field of research [5].

References

Ravoxertinib p90RSK inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

The table below summarizes the key biochemical potency data for Ravoxertinib (GDC-0994).

Target Reported IC50 Experimental Context Source Type
p90RSK 12 nM In vitro cell-based assay (inhibition of phosphorylated RSK) Commercial/Technical Website [1]
ERK1 1.1 nM Cell-free biochemical assay Commercial/Technical Website [2]
ERK2 0.3 nM Cell-free biochemical assay Commercial/Technical Website [2]

The 12 nM IC50 for p90RSK is reported on a website from a chemical supplier that provides research compounds [1]. This value is widely cited in other commercial and informational contexts. However, within the search results, this specific datum is not directly present in the available primary research articles [3]. The most relevant primary study confirms that this compound "potently inhibits phospho-p90RSK in tumor cells" but does not list the specific IC50 value [3].

Scientific Context & Experimental Evidence

Despite the lack of a primary source for the exact IC50, the relationship between this compound and p90RSK inhibition is well-established scientifically.

  • RSK as an ERK Substrate: p90RSK is a major downstream effector and direct substrate of ERK1/2. The primary function of ERK is to phosphorylate and activate a wide array of targets, including RSK [4] [5] [6]. Therefore, inhibiting ERK upstream is expected to prevent RSK activation.
  • Experimental Confirmation: Research shows that treatment with this compound in BRAF mutant cancer cells "sharply inhibited cell proliferation and colony formation and induced remarkable G1 phase cell-cycle arrest," effects that are consistent with the suppression of the ERK-RSK signaling axis [3]. Furthermore, this compound has been shown to inhibit the phosphorylation of RSK, which is a direct marker of its activity [3] [2].

The following diagram illustrates this central signaling pathway and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK p90RSK (RSK) ERK->RSK Biological_Effects Cell Proliferation Survival & Growth ERK->Biological_Effects Phosphorylates >50 Substrates RSK->Biological_Effects Inhibitor This compound (ERK1/2 Inhibitor) Inhibitor->ERK  Inhibits

How to Validate RSK Inhibition in Experiments

For researchers aiming to confirm the biological impact of this compound on p90RSK in their models, here are key experimental protocols based on the cited literature:

  • Primary Readout: Western Blot for Phospho-RSK

    • Methodology: Treat cells with this compound at varying concentrations (e.g., 0.1 µM to 1 µM) for a few hours. Prepare cell lysates and perform Western blotting.
    • Antibodies: Use an antibody specific for phospho-p90RSK (e.g., at sites like Ser380 or Thr573, which are linked to its activation) [3]. The same membrane should be probed for total RSK and actin to confirm equal loading and specific inhibition.
    • Expected Result: A concentration-dependent decrease in phospho-RSK signal, with little to no change in total RSK levels, indicates effective pathway inhibition [3].
  • Functional Cellular Assays

    • Cell Viability & Proliferation: Use assays like Cell Counting Kit-8 (CCK-8) to measure cell viability after 3-5 days of daily this compound treatment [3].
    • Colony Formation: Seed cells at low density and treat with this compound for 8-15 days. Colonies are then fixed, stained with crystal violet, and counted. A sharp reduction in colony formation is a sign of potent anti-proliferative effects [3].
    • Cell Cycle Analysis: After 24-48 hours of treatment, analyze DNA content using flow cytometry. This compound is reported to induce a G1 phase cell-cycle arrest in sensitive cells (e.g., those with BRAF mutations) [3].

References

Ravoxertinib Overview and Clinical Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Ravoxertinib and its clinical development status.

Attribute Details
Generic Name This compound [1]
Synonyms GDC-0994 [1] [2]
Drug Type Small Molecule [1]
Mechanism of Action ERK1 and ERK2 inhibitor [1] [3]
Related Clinical Trial NCT01875705 [1]
Trial Phase Phase 1 [1] [4]
Trial Status Completed [1]
Trial Purpose Treatment [1]
Reported Indications Solid Tumors; Locally Advanced or Metastatic Solid Tumors [1] [4]

Mechanism of Action and Signaling Pathway

This compound acts as a potent ATP-competitive inhibitor of the kinases ERK1 and ERK2, with biochemical IC50 values of 6.1 nM and 3.1 nM, respectively [3] [2]. It also inhibits phosphorylation of RSK, a key downstream substrate of ERK [2]. By targeting ERK directly, it aims to suppress the MAPK pathway, which is frequently hyperactivated in cancers, and may overcome resistance to upstream BRAF or MEK inhibitors [5] [6].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Nuclear_Events Nuclear Events (Proliferation, Survival) ERK->Nuclear_Events Regulates RSK->Nuclear_Events Influences Inhibitor This compound Inhibitor->ERK Inhibits

Key Preclinical Research Findings

Though the clinical trial results from NCT01875705 are not detailed in the public search results, recent peer-reviewed studies illuminate the potential of this compound.

  • Selective Efficacy in BRAF-Mutant Cancers: A 2024 study demonstrated that this compound selectively inhibits the growth of cancer cells harboring BRAF mutations. It induced G1 phase cell-cycle arrest and significantly downregulated cell cycle-related genes in BRAF mutant cells, while showing minimal effects in most RAS mutant or wild-type cells [3].
  • Synergy in KRAS-Mutant Pancreatic Cancer: Research in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models identified that concurrent inhibition of RAF and ERK (using an ERK inhibitor like this compound) is highly synergistic at low doses. This vertical inhibition strategy caused apoptotic cell death and overcame adaptive resistance mechanisms that often reactivate the ERK pathway [7].
  • Broad Applicability in Melanoma: Evidence suggests that targeting the MAPK/RSK signaling axis (where RSK is a direct target of ERK) with inhibitors impairs the growth and survival of melanoma cells, not only in BRAF-mutant subtypes but also in those with NRAS mutations or NF-1 loss [5].

Accessing Further Information

For researchers seeking more detailed data, the following approaches are recommended:

  • Check Clinical Trial Registries: Websites like ClinicalTrials.gov (using identifier NCT01875705) may house the official record and potentially summary results.
  • Search for Publications: Look for a primary publication of the Phase I trial in oncology or clinical pharmacology journals. The drug's originator, Genentech, may have published findings.
  • Leverage Preclinical Data: The mechanistic and preclinical studies cited provide a strong rationale for the drug's activity and can guide hypotheses for its potential application in specific genetic contexts.

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib is an orally bioavailable, highly selective small-molecule inhibitor of ERK1 and ERK2, which are terminal kinases in the MAPK signaling pathway [1] [2]. Its preclinical profile is summarized below.

Aspect Details
Drug Type Small molecule inhibitor [3] [4]
Primary Targets ERK1 (IC50: 1.1-6.1 nM) & ERK2 (IC50: 0.3-3.1 nM) [1] [2] [4]
Key Mechanism Inhibits downstream MAPK pathway signaling; reported to block phosphorylation of RSK (IC50: 12 nM), a direct ERK target, without majorly altering ERK phosphorylation levels [1] [2].
Selectivity Shows potent, selective activity against ERK1/2; effect is notably dependent on the presence of BRAF mutations in cancer cells [5].

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have demonstrated that this compound's antitumor activity is highly selective for cancers with mutations activating the MAPK pathway, particularly BRAF mutations [5].

The table below summarizes key preclinical findings for this compound monotherapy:

Cancer Model Model Type Key Findings
BRAF-mutant Melanoma Cell lines (with/without resistance to BRAF/MEK inhibitors) Reduces cell viability & long-term colony growth; induces apoptosis; effectively blocks MAPK signaling even in therapy-resistant cells [1].
KRAS-mutant Pancreatic Cancer Cell lines, organoids, rat models Combined with a pan-RAF inhibitor, shows highly synergistic, apoptotic activity at low doses; more effective than RAF/MEK or MEK/ERK combinations [6].
Broad Preclinical Activity Various human xenograft models (e.g., colorectal, thyroid) Significant single-agent activity in multiple in vivo cancer models, including KRAS and BRAF mutants [1] [2].

A prominent strategy highlighted in the research is vertical inhibition of the MAPK pathway. Combining this compound with inhibitors of upstream targets like BRAF or RAF shows strong synergy, overcoming compensatory feedback mechanisms that often limit monotherapies [1] [6]. In BRAF-mutant melanoma, adding this compound to BRAF/MEK inhibitor combinations strongly reduced long-term growth in double-resistant cell lines [1] [7].

Experimental Protocols

Here are summaries of key methodologies used in the this compound studies, which can serve as a reference for experimental design.

Experiment Type Key Protocol Details

| Cell Viability & Apoptosis | - Assays: MTS/MUU or similar for dose-response curves (typical range: 0.039 to 10 µM), colony formation for long-term effects.

  • Apoptosis Measurement: Cell cycle analysis (Sub-G1 fraction), Annexin V/PI or Apotracker Green staining, Western Blot for markers like cleaved PARP [1] [7]. | | Pathway Modulation Analysis | - Western Blot: Analysis of phosphorylated and total proteins (e.g., pERK, pMEK, pRSK, ERK) to confirm pathway inhibition [1]. | | Combination Studies | - Analysis: Combination Index (CI) method used to determine synergy (CI < 1 indicates synergy) [1] [7]. | | In Vivo Studies | - Models: Human xenografts in mice.
  • Dosing: Oral administration; a 10 mg/kg dose in CD-1 mice provided target coverage for >8 hours [2]. |

Signaling Pathway and Drug Strategy

The following diagram illustrates the MAPK/ERK signaling pathway and the strategic positioning of this compound and other inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK & Other Targets ERK->RSK Phosphorylates Nuclear_Events Proliferation Survival (Dysregulated in Cancer) ERK->Nuclear_Events Regulates RSK->Nuclear_Events Regulates BRAFi BRAF/pan-RAF Inhibitor (e.g., Vemurafenib, LY3009120) BRAFi->RAF Inhibits MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits ERKi ERK Inhibitor (this compound) ERKi->ERK Inhibits

MAPK Pathway and Inhibitor Strategy. This compound targets ERK to suppress pathway output and overcome resistance to upstream inhibitors.

Clinical Development Status

Available information suggests that this compound has not progressed beyond early-phase clinical trials.

Trial Phase Status & Context
Phase I A single Phase I dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors was completed [3] [4]. The trial reported a manageable safety profile and promising pharmacodynamic effects [1] [8].
Indications The clinical trial explored this compound for several solid tumors, including melanoma, metastatic colorectal carcinoma, and metastatic non-small cell lung cancer [3].
Current Status The drug's highest development phase for any oncology indication remains Phase I [3]. No later-phase trials or approval dates are listed, indicating a halt in clinical development for solid tumors.

Summary

This compound is a potent and selective ERK1/2 inhibitor with a strong mechanistic rationale for treating MAPK-pathway driven cancers, particularly those with BRAF mutations. Preclinical data highlights its potential, especially in combination with upstream MAPK pathway inhibitors, to overcome drug resistance. However, its clinical application remains limited as it has not advanced beyond Phase I trials.

References

Ravoxertinib in vitro protocol cell viability assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ravoxertinib (GDC-0994)

This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) with potential antineoplastic activity [1]. As a key downstream node of the mitogen-activated protein kinase (MAPK) pathway, ERK1/2 regulates critical cellular processes including proliferation, differentiation, and survival [2]. Upon administration, this compound inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways, preventing ERK-dependent tumor cell proliferation and survival [1] [3]. The compound has demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice [4] [3].

Molecular Characteristics
  • Chemical Name: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one [1]
  • Molecular Formula: C₂₁H₁₈ClFN₆O₂ [1] [4]
  • Molecular Weight: 440.863 g/mol [1]
  • CAS Number: 1453848-26-4 [1] [4] [3]

Mechanism of Action

The following diagram illustrates this compound's targeted inhibition within the MAPK signaling pathway:

G GF Growth Factor Receptors RAS RAS (Commonly Mutated) GF->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK1/2 (Active) MEK->ERK Phosphorylates pERK ERK1/2 (Inactive) ERK->pERK Inhibition RSK p90RSK (Downstream Target) ERK->RSK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif Promotes RSK->Prolif Promotes Ravo This compound (GDC-0994) Ravo->ERK Inhibits Phosphorylation

  • Primary Target Inhibition: this compound directly binds to and inhibits ERK1 and ERK2 kinase activity with exceptional potency, demonstrating IC₅₀ values of 1.1 nM and 0.3 nM, respectively, in cell-free assays [4] [3].
  • Downstream Signaling Disruption: By inhibiting ERK phosphorylation, this compound prevents activation of ERK-mediated signal transduction pathways, including phosphorylation of p90RSK (IC₅₀ = 0.14 μM in A375 cells) [4] [3].
  • Cellular Consequences: This inhibition leads to cell cycle arrest (particularly in G1 phase), reduced proliferation, and ultimately decreased cell viability, especially in cancer cells harboring BRAF mutations [2].

In Vitro Cell Viability Assay Protocols

General Cell Viability Assessment Using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for quantifying this compound's effects on cell viability [2]:

Protocol Steps:

  • Cell Seeding: Seed cells in quintuplicate on 96-well plates at densities ranging from 400 to 3000 cells per well, optimized for each cell line [2].
  • Compound Treatment: After 16 hours of cell attachment, treat cells daily with this compound at indicated concentrations for 5 days [2].
  • Viability Measurement: Add CCK-8 reagent and incubate according to manufacturer specifications. Measure absorbance at 450 nm using a microplate reader [2].
  • Data Analysis: Calculate percentage viability relative to DMSO-treated controls. Generate dose-response curves to determine IC₅₀ values.
MTT Assay Protocol for Metabolic Activity Assessment

The MTT assay measures mitochondrial dehydrogenase activity as an indicator of cell viability [5]:

Reagent Preparation:

  • MTT Solution: Prepare 5 mg/mL MTT in PBS. Filter sterilize and store at -20°C [5].
  • MTT Solvent: Prepare 4 mM HCl, 0.1% NP40 in isopropanol [5].

Assay Procedure:

  • Treatment: After this compound treatment period, carefully aspirate media from cell cultures.
  • MTT Incubation: Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Incubate at 37°C for 3 hours [5].
  • Solubilization: Add 150 μL of MTT solvent to each well to dissolve formazan crystals [5].
  • Detection: Wrap plate in foil and shake on an orbital shaker for 15 minutes. Read absorbance at OD=590 nm within 1 hour [5].

The experimental workflow for assessing this compound's effects can be summarized as follows:

G CellSelect Cell Line Selection (BRAF mutant vs WT) Plate Plate Cells (96-well format) CellSelect->Plate Treat This compound Treatment (Daily for 5 days) Plate->Treat AssayType Viability Assay (CCK-8 or MTT) Treat->AssayType Analyze Data Analysis (IC₅₀ Calculation) AssayType->Analyze Validation Validation Assays (Colony Formation, Cell Cycle) Analyze->Validation Optional Follow-up

Quantitative Profiling of this compound Activity

Biochemical and Cellular Potency

Table 1: this compound inhibitory concentrations against key targets

Target IC₅₀ Value Assay Type Reference
ERK2 0.3 nM Cell-free assay [4] [3]
ERK1 1.1 nM Cell-free assay [4] [3]
p-RSK 12 nM Cellular assay [6]
Phospho-ERK2 (A375 cells) 0.086 μM Cellular assay (BRAF V600E mutant) [3]
Phospho-RSK (A375 cells) 0.14 μM Cellular assay (BRAF V600E mutant) [3]
Cell Line Sensitivity Profiling

Table 2: this compound response across cancer cell lines with different genetic backgrounds

Cell Line Cancer Type Genetic Background Reported Effect Reference
A375 Melanoma BRAF V600E mutant Sharp inhibition of proliferation [2] [3]
MDA-T41 Thyroid cancer BRAF mutant Remarkable growth inhibition [2]
RPMI-7951 Melanoma BRAF mutant Significant viability reduction [2]
G-361 Melanoma BRAF mutant Profound anti-proliferative effect [2]
CAL-62 Thyroid cancer RAS mutant Minimal effect [2]
C643 Thyroid cancer RAS mutant Limited response [2]
WRO Thyroid cancer BRAF/RAS wild-type Little to no effect [2]
HeLa Cervical cancer BRAF/RAS wild-type Minimal impact [2]

Key Experimental Findings

Genetic Dependency

Recent research demonstrates that this compound exhibits selective efficacy in BRAF mutant cancer cells compared to RAS mutant or wild-type counterparts [2]:

  • BRAF Mutant Models: Treatment sharply inhibited cell proliferation and colony formation, inducing remarkable G1 phase cell-cycle arrest [2].
  • Gene Expression Changes: BRAF mutant cells showed significant alterations in cell cycle pathway genes after this compound treatment, while wild-type cells displayed minimal changes [2].
  • In Vivo Correlation: This selective inhibition extends to animal models, where this compound significantly inhibited tumor growth in BRAF mutant xenograft models [2].
Additional Cellular Assays

Monolayer Colony Formation Protocol:

  • Seed cells in triplicate on 6-well plates at 200-500 cells per well [2].
  • After 16 hours, treat daily with this compound at indicated concentrations [2].
  • Culture for 8-15 days until visible colonies form [2].
  • Fix colonies in absolute methanol for 15 minutes, stain with 0.1% crystal violet, and photograph [2].

Cell Cycle Analysis Protocol:

  • Seed cells on 6-well plates and treat with this compound for 24-48 hours [2].
  • Use commercial cell cycle and apoptosis detection kit according to manufacturer's instructions [2].
  • Determine cell cycle distributions by flow cytometry [2].

Application in Bone Metastasis Model

Beyond direct cancer cell proliferation inhibition, this compound has demonstrated efficacy in addressing cancer-associated bone destruction:

  • Osteolysis Prevention: In colorectal cancer bone metastasis models, this compound (110 nM in vitro; 10 mg/kg in vivo) significantly prevented bone destruction by inhibiting IL4/IL4Rα-induced proliferation of osteoclast precursors [7].
  • Mechanistic Insight: The IL4/IL4Rα signaling pathway promotes osteoclast precursor proliferation through ERK activation, which this compound effectively blocks [7].

Technical Considerations & Limitations

Critical Protocol Parameters
  • Serum Interference: Serum or phenol red in culture medium can generate background signal. Use serum-free media during MTT incubation and establish appropriate background controls [5].
  • Cell Density Optimization: Assay sensitivity depends on appropriate cell seeding density, which must be optimized for each cell line [5].
  • Solubilization Confirmation: For MTT assays, ensure complete dissolution of formazan crystals by occasionally pipetting the liquid if necessary [5].
Limitations
  • Genetic Context Specificity: this compound demonstrates markedly superior efficacy in BRAF mutant models compared to RAS mutant or wild-type cells [2].
  • Pathway Complexity: The durability of responses to ERK inhibition may be limited by acquired resistance mechanisms and pathway reactivation [2].
  • Assay Specificity: MTT assays measure metabolic activity rather than direct cell counts, which may not always correlate directly with proliferation rates [5].

Conclusion

This compound represents a potent and selective ERK1/2 inhibitor with particular utility in studying MAPK pathway dysregulation, especially in BRAF-mutant cancer models. The protocols outlined herein provide robust methodologies for assessing its effects on cell viability, proliferation, and related cellular processes. Researchers should prioritize genetic characterization of model systems when designing experiments with this compound, as BRAF mutation status significantly predicts response. The compound's additional applications in modulating microenvironmental processes like osteoclastogenesis further expand its research utility in cancer biology and metastasis studies.

References

Ravoxertinib solubility DMSO ethanol stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility Data

The table below summarizes key chemical properties and solubility data for Ravoxertinib to help in your experimental planning.

Parameter Details
CAS Number 1453848-26-4 [1] [2]
Molecular Formula C₂₁H₁₈ClFN₆O₂ [1]
Molecular Weight 440.86 g/mol [1]
Solubility in DMSO 81 mg/mL (183.73 mM) [1]
Solubility in Ethanol 81 mg/mL (183.73 mM) [1]
Recommended Stock Concentration 10-100 mM (in DMSO or Ethanol) [1]

Stock Solution Preparation Protocol

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO, which is a typical concentration used for in vitro assays.

Materials

  • This compound powder (MW: 440.86 g/mol) [1]
  • Anhydrous DMSO (Molecular Biology Grade)
  • Analytical balance
  • Sterile tube (e.g., 1.5 mL or 2.0 mL microcentrifuge tube)
  • Vortex mixer
  • Sonicator (optional, for complete dissolution)

Step-by-Step Procedure

  • Calculation: Determine the mass of powder needed. For a 1 mL, 100 mM stock solution:

    • Mass (mg) = (Desired Concentration in mM) × (Molecular Weight in g/mol) × (Volume in mL) ÷ 1000
    • Mass = 100 mM × 440.86 g/mol × 1 mL ÷ 1000 = 44.09 mg
  • Weighing: Accurately weigh out 44.09 mg of this compound powder and transfer it to a sterile, labeled tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 100 mM.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes. If any undissolved particles remain, brief sonication is recommended to aid complete dissolution [1].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability [1].

Notes on Experimental Use

  • Solvent Considerations: While this compound is highly soluble in DMSO and ethanol, the final concentration of the solvent in your cell culture assays should typically be kept below 0.1-1.0% to minimize cytotoxicity [1] [2].
  • In Vivo Formulations: For animal studies, a common formulation involves sequentially adding solvents to create a mixture such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a working concentration of 2 mg/mL. It is crucial to prepare this working solution immediately before use [1].
  • Bioactivity Context: this compound is a potent and selective inhibitor of ERK1 and ERK2. The prepared stock solutions are used in various assays to investigate its effects on cell viability, signaling pathways (e.g., phosphorylation of RSK, Elk-1), and apoptosis, particularly in BRAF- and KRAS-mutant cancer cell lines [2].

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a general workflow for preparing and using this compound stock solutions in cell-based experiments.

G Start Weigh this compound Powder A1 Add Anhydrous DMSO Start->A1 A2 Vortex and Sonicate A1->A2 A3 Aliquot & Store at -20°C/-80°C A2->A3 B1 Thaw Aliquot on Ice A3->B1 B2 Dilute in Cell Culture Medium (Final [DMSO] < 0.1%) B1->B2 B3 Treat Cells (e.g., 0.001-10 µM, 72 hrs) B2->B3 C1 Viability Assay (CellTiter-Glo) B3->C1 C2 Signaling Analysis (Western Blot for p-RSK, p-Elk-1) B3->C2 C3 Apoptosis Assay (Annexin V/PI Staining) B3->C3

Critical Safety and Handling Notice

For Research Use Only: this compound is not for human or veterinary use. It is intended for research applications in a controlled laboratory setting [1] [2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the powder or stock solutions.
  • Waste Disposal: Dispose of all waste materials in accordance with your institution's regulations for chemical and biological waste.

Reference List

  • TargetMol. This compound. TargetMol.com. https://www.targetmol.com/compound/ravoxertinib (Accessed 2025-11-13). [Citation for solubility, molecular data, and storage information].
  • InVivochem. GDC-0994 (this compound) | ERK1/2 inhibitor. InVivochem.com. https://www.invivochem.com/gdc-0994-ravoxertinib.html (Accessed 2025-11-13). [Citation for biological activity and assay protocols].

References

Comprehensive Application Notes and Protocols for Ravoxertinib (GDC-0994) in Cancer Cell Line Research

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node of the MAPK pathway, ERK1/2 represents an important therapeutic target in cancers with RAS/RAF pathway mutations. These application notes provide detailed protocols for utilizing this compound in cancer cell line studies.

This compound Chemical and Pharmacological Profile

Basic Chemical Properties

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
CAS Number (free base) 1453848-26-4 [1] [2]
CAS Number (HCl salt) 2070009-58-2 [3]
Molecular Formula C₂₁H₁₈ClFN₆O₂ [1] [4]
Molecular Weight 440.86 g/mol (free base) [1]
Purity >98% [1]
Solubility in DMSO ≥35 mg/mL (79.4 mM) [1]
Biochemical Potency and Selectivity

Table 2: Biochemical Inhibition Profile of this compound

Target IC₅₀ Experimental Context Reference
ERK2 0.3 - 3.1 nM Cell-free assay [1] [3] [4]
ERK1 1.1 - 6.1 nM Cell-free assay [1] [3] [4]
p90RSK 12 nM Cell-free assay [1]
Phospho-ERK2 (cellular) 86 nM A375 cells (BRAF V600E mutant) [4]
Phospho-RSK (cellular) 140 nM A375 cells (BRAF V600E mutant) [4]

Preparation of this compound for Cell-Based Assays

Stock Solution Preparation
  • Calculation: Determine the required mass based on desired concentration (typically 10-100 mM stock solutions).
  • Weighing: Accurately weigh this compound powder using an analytical balance.
  • Solubilization: Dissolve in anhydrous DMSO to prepare stock solution.
  • Aliquoting: Aliquot into small volumes to minimize freeze-thaw cycles.
  • Storage: Store at -20°C or -80°C for long-term storage; stable for at least 6 months at -80°C.

Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO for optimal results [4].

Working Solution Preparation

For cell culture applications, prepare working concentrations by diluting stock solution in appropriate culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

Recommended solvent controls: Include vehicle control (DMSO) in all experiments at the same concentration used for treated samples.

Cell-Based Assay Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from studies demonstrating this compound's selective inhibition of BRAF mutant cancer cells [5] [6].

Materials
  • Cancer cell lines of interest (e.g., A375, BRAF mutant; HCT-116, KRAS mutant)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium appropriate for cell lines
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Microplate reader
Procedure
  • Cell Seeding: Seed cells in quintuplicate on 96-well plates at densities ranging from 400 to 3000 cells per well, optimized for each cell line [5].
  • Attachment: Allow cells to adhere for 16-24 hours.
  • Drug Treatment: Treat cells daily with this compound at indicated concentrations (typically 0.1 nM to 10 μM) for 3-5 days [5].
  • Viability Measurement:
    • Add CCK-8 reagent (10 μL per well)
    • Incubate for 1-4 hours at 37°C
    • Measure absorbance at 450 nm using microplate reader
  • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Key Findings from Literature
  • This compound (50 nM, 0.5 μM, and 5 μM; 48 hours) decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) [1]
  • BRAF mutant cells show significantly greater sensitivity than RAS mutant or wild-type cells [5] [6]
Monolayer Colony Formation Assay

This protocol assesses long-term clonogenic survival after this compound treatment [5].

Materials
  • 6-well tissue culture plates
  • Crystal violet staining solution (0.1%)
  • Methanol
Procedure
  • Cell Seeding: Seed cells in triplicate on 6-well plates at low density (200-500 cells per well) [5].
  • Attachment: Allow cells to adhere for 16 hours.
  • Drug Treatment: Treat cells daily with this compound at indicated concentrations.
  • Culture Duration: Incubate for 8-15 days, depending on cell growth rate.
  • Staining and Analysis:
    • Wash colonies with PBS
    • Fix in absolute methanol for 15 minutes
    • Stain with 0.1% crystal violet
    • Photograph and count colonies
Cell Cycle Analysis

This protocol evaluates this compound-induced cell cycle arrest [5].

Materials
  • This compound stock solution
  • Cell cycle and apoptosis detection kit
  • Flow cytometer
  • 6-well tissue culture plates
Procedure
  • Cell Treatment: Seed cells on 6-well plates and treat with this compound for 24-48 hours.
  • Cell Harvesting: Collect cells by trypsinization.
  • Staining: Follow manufacturer's protocol for cell cycle detection kit.
  • Analysis: Determine cell cycle distributions by flow cytometry, analyzing with FlowJo software.
Expected Results
  • Ravoxertinduces remarkable G1 phase cell-cycle arrest in BRAF mutant cancer cells [5] [6]
  • Minimal cell cycle effects in most RAS mutant or wild-type cell lines [5]
Apoptosis Analysis
Materials
  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Flow cytometer
  • 6-well tissue culture plates
Procedure
  • Treatment: Treat cells with this compound for 24-48 hours.
  • Staining: Stain cells according to Annexin V-FITC/PI apoptosis detection kit manufacturer instructions.
  • Analysis: Determine percentage of apoptotic cells by flow cytometry.
Western Blot Analysis for Pathway Inhibition

This protocol verifies target engagement and downstream pathway modulation [7].

Materials
  • RIPA buffer supplemented with protease and phosphatase inhibitors
  • Primary antibodies: anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-p90RSK, anti-total p90RSK
  • HRP-conjugated secondary antibodies
  • ECL detection kit
Procedure
  • Cell Treatment: Treat cells with this compound at various concentrations (typically 10 nM - 1 μM) for 2-24 hours.
  • Cell Lysis: Lyse cells in RIPA buffer with inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 20 μg protein extract per lane for SDS-PAGE.
  • Transfer: Transfer to PVDF membranes.
  • Blocking: Block with 5% BSA in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detection: Visualize using ECL detection kit.
Expected Results
  • Dose-dependent decrease in phospho-ERK1/2 and phospho-p90RSK levels
  • Total ERK1/2 levels should remain unchanged

Context-Specific Applications

Combination with EGFR TKIs in NSCLC

Background: Cancer-associated fibroblasts (CAFs) promote EGFR TKI resistance through AhR-dependent activation of AKT and ERK signaling pathways [7].

Combination Protocol:

  • Cell Treatment: Treat A549 NSCLC cells with:
    • EGFR TKI (erlotinib or gefitinib)
    • AhR inhibitor (DMF)
    • This compound (ERK inhibitor) [7]
  • Concentration Range: this compound typically used at 1-10 μM in combination studies
  • Assessment: Measure combination effects on:
    • Cell proliferation (CCK-8 assay)
    • Apoptosis (Annexin V/PI staining)
    • Pathway inhibition (Western blot for p-ERK)
BRAF Mutant-Selective Treatment

Rationale: Recent evidence demonstrates BRAF mutation-dependent anti-tumor effect of this compound [5] [6].

Experimental Design:

  • Cell Panel: Include both BRAF mutant and wild-type/RAS mutant cell lines
  • Dosing: Treat with this compound (0.1 nM - 10 μM) for 5 days
  • Endpoint Assessment:
    • Cell viability
    • Colony formation
    • Gene expression profiling (cell cycle genes)

Expected Results: BRAF mutant cells show sharp inhibition of proliferation and colony formation with G1 phase cell-cycle arrest, while most RAS mutant or wild-type lines show little effect [5] [6].

Signaling Pathway and Experimental Workflow

G cluster_pathway MAPK/ERK Signaling Pathway & this compound Inhibition cluster_workflow Experimental Workflow for this compound Studies RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Nucleus Nuclear Transcription Factors ERK->Nucleus CellProcesses Cell Proliferation Cell Cycle Progression Cell Survival Nucleus->CellProcesses Gene Expression RavoInhibition This compound Inhibition RavoInhibition->ERK Start Cell Line Selection (BRAF mut vs RAS mut vs WT) Prep Prepare this compound Stock & Working Solutions Start->Prep Treat Treat Cells (Dose Range: 0.1 nM - 10 μM) (Time: 2h - 5 days) Prep->Treat Assay Perform Assays Treat->Assay Viability Cell Viability (CCK-8/MTT) Assay->Viability Colony Colony Formation (Crystal Violet) Assay->Colony CellCycle Cell Cycle Analysis (Flow) Assay->CellCycle Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Western Pathway Analysis (Western Blot) Assay->Western Analysis Data Analysis & Interpretation Viability->Analysis Colony->Analysis CellCycle->Analysis Apoptosis->Analysis Western->Analysis

Key Considerations and Troubleshooting

Genetic Background Considerations
  • BRAF mutations: this compound shows selective efficacy in BRAF mutant cells [5] [6]
  • RAS mutations: Most RAS mutant cell lines show limited response [5]
  • Wild-type cells: Minimal effects observed in most wild-type cell lines [5]
Optimization Guidelines
  • Dose-response: Always include a wide concentration range (0.1 nM - 10 μM)
  • Time course: Effects on phosphorylation are rapid (hours), while phenotypic effects may require days
  • Cell density: Optimize for each assay type (lower for colony formation, higher for viability)
Common Technical Issues
  • Solubility problems: Use fresh, anhydrous DMSO
  • Variable response: Verify genetic status of cell lines
  • Pathway analysis: Include both phospho and total protein controls

Conclusion

This compound represents a valuable tool for targeting the ERK pathway in cancer cell lines, particularly those harboring BRAF mutations. The protocols outlined here provide comprehensive guidance for investigating its effects on cell viability, colony formation, cell cycle, apoptosis, and pathway modulation. The BRAF mutation-dependent sensitivity recently reported [5] [6] highlights the importance of proper cell line selection and suggests a rational strategy for patient selection in clinical contexts.

References

Ravoxertinib storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

Ravoxertinib is a small molecule with the chemical formula C₂₁H₁₈ClFN₆O₂ and a molecular weight of 440.86 g/mol [1].

Stock Solution Preparation

  • Solubility: Soluble to at least 88 mg/mL (200.06 mM) in DMSO and ethanol. It is insoluble in water [2].
  • Preparation: Dissolve the powder in high-quality DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM). Aliquot into single-use vials to minimize freeze-thaw cycles.

Storage Conditions Adhere to the following storage conditions to maintain stability:

Form Temperature Other Conditions
Powder [1] -20°C Tightly sealed container, cool, well-ventilated area, away from direct sunlight.
Solution (DMSO/Ethanol) [1] -80°C -
In vivo Homogeneous Suspension [2] Prepared fresh from powder Use a vehicle like 1% CMC-Na to achieve concentrations ≥5 mg/mL.

Safety and Handling

  • Hazards: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [1].
  • Precautions: Use personal protective equipment (PPE) including safety goggles and gloves. Avoid dust formation and inhalation. Work in a well-ventilated area, such as a fume hood [1].

In Vitro Experimental Protocols

Cell Viability Assay (CCK-8) This protocol assesses this compound's effect on cell proliferation [3].

  • Seed Cells: Plate cells in quintuplicate on 96-well plates at densities ranging from 400 to 3,000 cells per well in the appropriate growth medium.
  • Dosing: After 16 hours, treat cells daily with this compound at your desired concentrations (e.g., a serial dilution ranging from nanomolar to micromolar). Use DMSO as a vehicle control.
  • Incubate: Continue treatment for 5 days.
  • Measure Viability: Add CCK-8 reagent to each well and incubate. Measure the absorbance at 450 nm daily using a microplate reader.
  • Analyze: Plot the absorbance data over time to generate growth curves and calculate IC₅₀ values.

Monolayer Colony Formation Assay This protocol evaluates the long-term clonogenic survival of cells after drug treatment [3].

  • Seed Cells: Plate cells in triplicate on 6-well plates at a low density (200-500 cells per well).
  • Dosing: After 16 hours, treat cells daily with this compound.
  • Culture: Allow cells to grow for 8 to 15 days, refreshing the medium and drug as needed.
  • Stain and Analyze: Once colonies are visible, wash with PBS, fix with methanol for 15 minutes, and stain with 0.1% crystal violet. Photograph the plates and count the colonies.

Cell Cycle Analysis by Flow Cytometry This protocol determines the phase of cell cycle arrest induced by this compound [3].

  • Treat Cells: Seed cells on 6-well plates and treat with this compound for 24-48 hours.
  • Harvest and Stain: Collect the cells and process them using a commercial cell cycle detection kit (e.g., containing propidium iodide).
  • Analyze: Analyze the DNA content of the stained cells using a flow cytometer. Use software like FlowJo to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Administration Protocol

Preparation of Dosing Formulation

  • Prepare a homogeneous suspension of this compound in 1% Carboxymethyl cellulose sodium salt (CMC-Na) at a concentration of ≥5 mg/mL [2]. For example, add 5 mg of this compound powder to 1 mL of 1% CMC-Na solution and mix thoroughly.

Dosing in Mouse Models

  • Route: Oral gavage (p.o.) [3] [2].
  • Dosage: A dosage of 40 µg has been used in research, though effective doses may vary based on the specific xenograft model [2]. Treatment schedules typically involve daily administration.

Mechanism of Action & Research Context

This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 1.1 nM and 0.3 nM, respectively [2]. Its primary mechanism involves inhibiting the phosphorylation of downstream ERK targets like p90RSK, which blocks proliferative and survival signals in cancer cells [3] [2].

Recent findings highlight that the anti-tumor efficacy of this compound is highly selective for cancer cells harboring BRAF mutations (e.g., V600E), in which it sharply inhibits proliferation, colony formation, and induces G1 phase cell cycle arrest. It shows significantly less effect in most RAS mutant or wild-type cells [3]. This indicates that BRAF mutation status could be a key biomarker for patient selection in clinical trials.

The diagram below illustrates the targeted signaling pathway and the selective inhibitory effect of this compound.

G cluster_pathway MAPK Signaling Pathway & this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK BRAF_Mutant BRAF Mutant ( e.g., V600E ) BRAF_Mutant->MEK Constitutive Activation ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Nucleus Nucleus ERK->Nucleus Translocates Cycle_Arrest G1 Phase Cell Cycle Arrest ERK->Cycle_Arrest Inhibition Leads to Proliferation Cell Proliferation & Survival RSK->Proliferation Nucleus->Proliferation GDC0994 This compound (GDC-0994) GDC0994->ERK Inhibits

Critical Notes for Researchers

  • Biomarker-Driven Research: Given its selective potency, prioritize the use of this compound in research models with BRAF V600E/K mutations. Its effect in RAS-mutant models may be limited [3].
  • Stability Data: Publicly available detailed stability data (e.g., shelf-life, decomposition products) is lacking. The provided storage guidelines are based on manufacturer recommendations and general practice [2] [1].
  • In Vivo Considerations: The 40 µg dosage is cited from a datasheet example; effective dosing must be optimized for each specific animal model and research objective [2].

References

Ravoxertinib working concentration preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Key Data

The table below summarizes the fundamental chemical and biological characteristics of Ravoxertinib.

Property Specification
CAS Number 1453848-26-4 [1] [2]
Molecular Formula C({21})H({18})ClFN({6})O({2}) [1]
Molecular Weight 440.86 g/mol [1]
Primary Target ERK1/2 (MAPK1/MAPK3) [3] [2]
Biochemical IC(_{50}) ERK1: 1.1 - 6.1 nM; ERK2: 0.3 - 3.1 nM [1] [2]
Cellular IC(_{50}) (p-RSK) 12 nM [1] [2]
Solubility (DMSO) ~81 mg/mL (183.73 mM) [1]
Solubility (Ethanol) ~81 mg/mL (183.73 mM) [1]

Stock Solution Preparation & Storage

A stable stock solution is critical for reproducible experimental results.

Parameter Recommended Protocol
Solvent Anhydrous DMSO [1] [2].
Typical Stock Concentration 10 - 100 mM (e.g., 10 mM for ease of use) [4].
Preparation Example To make 10 mL of 10 mM stock: Add 10 mg of this compound to 2.27 mL of DMSO.
Storage Aliquot and store at -80°C for long-term stability (e.g., 1 year). Avoid freeze-thaw cycles [1].

In Vitro Experimental Application

The table below outlines protocols for using this compound in cell-based assays, based on published research.

Parameter Protocol & Working Concentrations

| Cell Viability/Proliferation (72-hour assay) | Treatment: 0.001 μM to 10 μM this compound for 72 hours [2]. Readout: CellTiter-Glo luminescent assay [2]. Reported IC(_{50}): 0.012 μM to 0.08 μM in BRAF- and KRAS-mutant cell lines [2]. | | Signaling Inhibition (Western Blot) | Pre-treatment: 0.005 μM to 0.5 μM for 1 hour [2]. Stimulation: Follow with EGF (50 ng/mL) for 15 minutes [2]. Lysis: Use RIPA buffer with protease/phosphatase inhibitors [2]. Targets: Phospho-ERK1/2 (Thr202/Tyr204), Phospho-RSK (Ser380) [2]. | | Apoptosis Assay (Flow Cytometry) | Treatment: 0.1 μM for 48 hours [2]. Staining: Annexin V-FITC and Propidium Iodide (PI) [2]. | | General Research Use | Studies have used a range of concentrations, from 10 nM to 10 μM, depending on the assay and cell type [5] [4]. |

ERK Signaling Pathway & Experimental Workflow

To help you contextualize this compound's mechanism of action within the MAPK pathway and a typical experimental workflow, please refer to the following diagrams.

G cluster_pathway This compound Inhibition of the MAPK/ERK Pathway Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS GTPase Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK & Other Substrates ERK->RSK Cellular_Response Cellular Responses (Proliferation, Survival) RSK->Cellular_Response This compound This compound (Inhibitor) This compound->ERK Inhibits

G cluster_workflow In Vitro Experimental Workflow Step1 1. Prepare Stock Solution (Dissolve in DMSO, aliquot, store at -80°C) Step2 2. Plate Cells (Seed appropriate cell line overnight) Step1->Step2 Step3 3. Treat with Compound (Add this compound at working concentration) Step2->Step3 Step4 4. Incubate (1h for signaling; 48-72h for viability) Step3->Step4 Step5 5. Stimulate (if needed) (e.g., Add EGF for 15min) Step4->Step5 Step6 6. Harvest & Analyze (Lyse for WB; Add reagent for viability assay) Step5->Step6 Step7 7. Data Collection (Western Blot, Luminescence, Flow Cytometry) Step6->Step7

Critical Considerations for Researchers

  • Confirm Solvent Tolerance: Always include a DMSO vehicle control at the same concentration as your highest treatment condition to rule out solvent toxicity [5].
  • Validate Target Engagement: When investigating signaling pathways, always measure the phosphorylation levels of direct downstream targets like RSK to confirm effective ERK1/2 inhibition in your specific model [2].
  • Account for Cell Line Variability: The effective concentration can vary significantly based on the cell line's genetic background (e.g., BRAF vs. KRAS mutation) and inherent sensitivity. A preliminary dose-response curve is essential [2].
  • Adhere to Purpose: this compound is strictly for research purposes and is not approved for human use [1] [2].

I hope these detailed application notes provide a solid foundation for your work. Should you require further clarification on a specific protocol or have data from a particular cell model, please feel free to ask.

References

Experimental Data from BRAF V600E Xenograft Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the methodology and results from a key in vivo study using the A375 melanoma cell line (BRAF V600E mutant) [1] [2].

Experimental Aspect Details
Cell Line A375 (BRAF V600E mutant melanoma) [1] [2]
Model Type Xenograft in nude mice (female, 6-8 weeks old) [2]
Initial Tumor Size 100–120 mm³ at start of treatment [2]
Dosage of Ravoxertinib 10 mg/kg and 30 mg/kg [1] [2]
Route of Administration Oral gavage [1] [2]
Dosing Frequency Twice daily [2]
Treatment Duration 14 days [2]
Efficacy Outcome (30 mg/kg) 78% reduction in tumor volume compared to vehicle control [2]
Additional Analyses Reduction in tumor weight (72%); Immunohistochemistry (IHC) showed ≥80% reduction in p-ERK and Ki-67 [2]

In Vitro and Pharmacological Profile of this compound

To support the in vivo experiments, here is quantitative data on the drug's activity from cellular and biochemical assays.

Parameter Value Context / Notes
IC₅₀ (ERK2) 0.3 nM Cell-free assay [3] [4] [5]
IC₅₀ (ERK1) 1.1 nM Cell-free assay [3] [4] [5]
IC₅₀ (p-RSK) 12 nM p90RSK, a downstream target [2] [4] [5]
Cellular IC₅₀ (p-ERK) 0.086 μM In A375 cells (BRAF V600E) [3]
Cellular IC₅₀ (p-RSK) 0.14 μM In A375 cells (BRAF V600E) [3]
Cell Viability IC₅₀ 0.012 - 0.08 μM Range in BRAF V600E mutant cell lines (72-hour assay) [2]
In Vivo Formulation 0.5% methylcellulose / 0.1% Tween 80 Vehicle used in xenograft studies [2]

Mechanism of Action and Experimental Workflow

The diagram below illustrates the rationale for using this compound in BRAF-mutant models and a general workflow for the in vivo efficacy study.

G BRAF_Mutation BRAF Activating Mutation (e.g., V600E) MAPK_Activation Constitutive MAPK Pathway Activation BRAF_Mutation->MAPK_Activation Tumor_Growth Uncontrolled Tumor Growth MAPK_Activation->Tumor_Growth This compound This compound (GDC-0994) ERK_Inhibition Inhibition of ERK1/2 Phosphorylation This compound->ERK_Inhibition Biological_Effects Altered Gene Expression Cell Cycle Arrest (G1 Phase) Inhibition of Proliferation Apoptosis ERK_Inhibition->Biological_Effects Blocks downstream signaling Tumor_Reduction Tumor Growth Inhibition Biological_Effects->Tumor_Reduction

Diagram 1: Mechanism of this compound action in BRAF-mutant xenograft models. The BRAF mutation constitutively activates the MAPK pathway. This compound inhibits the key downstream nodes ERK1/2, leading to anti-tumor effects [1] [6] [5].

G Start 1. Select BRAF Mutant Cell Line Step2 2. Culture and Expand Cells (A375, BRAF V600E) Start->Step2 Step3 3. Establish Xenografts (Implant 5-10x10^6 cells subcutaneously in mice) Step2->Step3 Step4 4. Randomize into Groups (Tumor volume ~100-120 mm³) Step3->Step4 Step5 5. Administer Treatment (Oral gavage, BID, 10-30 mg/kg, 14 days) Step4->Step5 Step6 6. Monitor Tumors & Endpoints (Caliper measurements, body weight) Step5->Step6 Step7 7. Analyze Results (Tumor volume/weight, IHC for p-ERK) Step6->Step7

Diagram 2: Generalized in vivo efficacy workflow for this compound. This outlines the key steps involved in a typical xenograft study, from cell line selection to final analysis [1] [2].

Critical Protocol Omissions and Suggestions

The searched literature confirms the efficacy of this compound but omits many granular details required to replicate the protocol fully. Key information that is missing includes:

  • Detailed Formulation: While the vehicle is mentioned, the exact procedure for solubilizing this compound to achieve a stable, homogenous dosing solution for oral gavage is not described [2] [3].
  • Animal Model Details: The specific source and housing conditions for the nude mice are not provided. The process for cell preparation and implantation (e.g., cell count, matrix used) is also absent.
  • Comprehensive IHC Methods: The results mention IHC analysis for p-ERK and Ki-67 but do not detail the antibody clones, dilutions, antigen retrieval methods, or scoring systems used [2].

To obtain a complete protocol, I suggest you:

  • Consult the Primary Source: Directly access the full-text article referencing these studies for potential supplementary materials ( [1]).
  • Contact Authors: Reach out to the corresponding authors of the paper for detailed methodological information.
  • Explore Model Contracts: If using a commercial PDX service, their internal protocols may offer a robust framework.

References

Ravoxertinib KRAS mutant cancer studies

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Application Notes

This compound is an orally bioavailable, highly selective ATP-competitive inhibitor of ERK1 and ERK2 (ERK1/2), which are the key downstream nodes of the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves inhibiting the phosphorylation of downstream substrates like p90RSK, thereby disrupting signals for cell growth and proliferation [1] [2].

Key Mechanistic Insights

The anti-tumor effect of this compound is not uniform across all cancers with MAPK pathway activation; it is highly selective for cancers harboring BRAF mutations [1].

  • BRAF Mutant Cancers: Treatment with this compound leads to sharply inhibited cell proliferation and colony formation, and induces remarkable G1 phase cell-cycle arrest. Gene expression analysis reveals that it significantly alters the expression of a large number of genes, particularly those in the cell cycle pathway [1].
  • RAS Mutant or Wild-Type Cancers: In most cell lines with RAS mutations or wild-type BRAF/RAS, this compound has little effect on these cellular behaviors, with no remarkable changes in cell cycle-related gene expression [1].

This mutation-dependent selectivity provides a rational strategy for patient selection in clinical trials and future therapeutic use [1].

Summary of Quantitative Findings

The table below summarizes key experimental data from preclinical studies of this compound.

Experimental Model Assay Type Key Finding Citation
BRAF Mutant Cancer Cells In vitro cell viability Sharp inhibition of cell proliferation [1]
BRAF Mutant Cancer Cells In vitro colony formation Sharp inhibition of colony formation [1]
BRAF Mutant Cancer Cells In vitro cell cycle analysis Induction of remarkable G1 phase arrest [1]
BRAF Mutant Xenograft In vivo mouse model Selective inhibition of tumor growth [1]
RAS Mutant/WT Cells In vitro multiple assays Little effect on proliferation, colony formation, or cell cycle [1]

Experimental Protocols

The following protocols are adapted from methodologies used in the cited research to evaluate the efficacy of this compound [1].

Protocol 1: In Vitro Cell Viability Assay (CCK-8)
  • Objective: To determine the effect of this compound on cancer cell proliferation.
  • Materials:
    • Cancer cell lines with known BRAF, RAS, or wild-type status.
    • This compound (e.g., Selleck Chemicals, #S7554), dissolved in DMSO to 10 mM stock.
    • 96-well cell culture plates.
    • Cell Counting Kit-8 (CCK-8).
    • Microplate reader.
  • Procedure:
    • Seed cells in quintuplicate on a 96-well plate (400-3,000 cells/well based on cell type).
    • After 16 hours, treat cells daily with this compound at a range of concentrations (e.g., 0.1 nM - 10 µM). Include a vehicle control (DMSO).
    • Treat cells daily for 5 days.
    • On each day, add CCK-8 reagent and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to the vehicle control.
Protocol 2: Monolayer Colony Formation Assay
  • Objective: To assess long-term clonogenic survival after this compound treatment.
  • Materials:
    • 6-well cell culture plates.
    • Crystal violet stain (0.1%), methanol.
    • This compound stock.
  • Procedure:
    • Seed cells in triplicate on 6-well plates at a low density (200-500 cells/well).
    • After 16 hours, treat cells daily with this compound at the desired concentrations.
    • Culture cells for 8-15 days, refreshing media and drug as needed, until visible colonies form in the control wells.
    • Wash colonies with PBS, fix with absolute methanol for 15 minutes, and stain with 0.1% crystal violet.
    • Photograph and count colonies (typically >50 cells).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Objective: To evaluate this compound-induced cell cycle arrest.
  • Materials:
    • 6-well cell culture plates.
    • Cell cycle and apoptosis detection kit (e.g., containing Propidium Iodide).
    • Flow cytometer.
  • Procedure:
    • Seed cells on 6-well plates and allow to adhere.
    • Treat cells with this compound for 24 or 48 hours.
    • Harvest cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
    • Stain cells with PI/RNase staining buffer according to the kit instructions.
    • Analyze cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. Data can be processed with software like FlowJo.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the MAPK/ERK signaling pathway, the site of this compound inhibition, and its downstream consequences on cell cycle progression, highlighting the differential effect based on mutation context.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_workflow Key Experimental Readouts RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK & Other Substrates ERK->RSK Nucleus Cell Cycle & Proliferation Gene Expression RSK->Nucleus Readout1 Cell Viability (CCK-8 Assay) Readout2 Colony Formation Inhibitor This compound (GDC-0994) ERK1/2 Inhibitor Inhibitor->ERK Inhibits Readout4 Western Blot (pERK, pRSK) Inhibitor->Readout4 BRAF_Mut BRAF Mutation (High Sensitivity) G1_Arrest G1 Phase Cell Cycle Arrest Inhibited Proliferation BRAF_Mut->G1_Arrest Leads to Readout3 Cell Cycle Analysis (Flow Cytometry) G1_Arrest->Readout3

Diagram 1: Mechanism and experimental assessment of this compound. The diagram shows how this compound inhibits ERK1/2 in the MAPK pathway. In BRAF mutant cancer cells, this inhibition is highly effective, leading to significant downstream effects like G1 cell cycle arrest, which can be measured by the listed experimental protocols.

Research Implications and Future Directions

The finding that this compound's efficacy is primarily in BRAF mutant cancers [1] has critical implications for its clinical development. This highlights the necessity of robust patient selection strategies based on genetic biomarkers.

Future research should explore combination therapies. For instance, as resistance to KRAS G12C inhibitors like sotorasib and adagrasib often occurs through "off-target" mechanisms involving mutations in other oncogenes like BRAF or reactivation of the MAPK pathway [3], this compound could potentially be a therapeutic option for overcoming such resistance.

References

Introduction to Ravoxertinib and Its Combinatorial Potential

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of ERK1/2, the terminal kinase effector of the Mitogen-Activated Protein Kinase (MAPK) pathway [1]. Dysregulation of the MAPK pathway is a common feature in many cancers, such as melanoma and colorectal cancer, often driven by mutations in BRAF or RAS genes [2] [3].

While BRAF inhibitors (BRAFi, e.g., vemurafenib/PLX4032) and MEK inhibitors (MEKi) are standard of care for BRAF-mutant melanoma, therapeutic efficacy is often limited by acquired resistance, frequently involving reactivation of the MAPK pathway [2] [4]. As the most downstream component, ERK represents a promising target to overcome this resistance. Preclinical evidence demonstrates that adding this compound to BRAFi/MEKi regimens enhances MAPK pathway suppression, induces apoptosis, and inhibits growth, especially in resistant cancers [2] [5].

G MAPK Signaling Pathway and Drug Targets Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., RSK) Transcription Factors (e.g., RSK) ERK->Transcription Factors (e.g., RSK) Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors (e.g., RSK)->Cell Proliferation, Survival BRAFi (e.g., PLX4032) BRAFi (e.g., PLX4032) BRAFi (e.g., PLX4032)->BRAF Inhibits MEKi (e.g., Cobimetinib) MEKi (e.g., Cobimetinib) MEKi (e.g., Cobimetinib)->MEK Inhibits ERKi (this compound) ERKi (this compound) ERKi (this compound)->ERK Inhibits

Key Preclinical Findings and Data Summary

The therapeutic effect of this compound is highly dependent on the genetic background of cancer cells. Studies show it selectively inhibits the growth of BRAF-mutant cancer cells while having little effect on most RAS mutant or wild-type cells [3] [6]. The tables below summarize core quantitative findings.

Table 1: this compound Monotherapy and Combination Effects on Cell Viability & Apoptosis

Cell Model / Genetic Background Monotherapy Effect Key Combination Combination Effect (vs. Mono) Experimental Readout
BRAF-mutant (Parental, BRAFi-Sensitive) Reduces viability, induces G1 arrest [3] [6] BRAFi (PLX4032) + ERKi (this compound) Slight enhancement of apoptosis induction [2] Cell viability assays, Cell cycle analysis (Sub-G1 fraction)
BRAF-mutant (Acquired BRAFi-Resistant) Limited single-agent antitumor activity [2] BRAFi (PLX4032) + ERKi (this compound) Synergistic reduction in viability & robust apoptosis induction [2] Combination Index (CI) analysis, Apoptosis assays
Double Resistant (BRAFi+MEKi Resistant) Ineffective at suppressing long-term growth [5] BRAFi + MEKi + ERKi (this compound) Strongly reduced long-term cell growth & colony formation [5] Colony formation assay
RAS mutant or Wild-Type Minimal effect on cell behaviors [3] Not prominently reported Not applicable Cell proliferation & colony formation assays

Table 2: Molecular Pathway Modulation by this compound

Experimental Treatment p-ERK Level p-MEK Level p-RSK Level Key Downstream Effect
BRAFi (PLX4032) in BRAFi-Sensitive Reduced (cell line dependent) Robustly blocked Robustly attenuated Cell death [2]
BRAFi (PLX4032) in BRAFi-Resistant No inhibition / Hyperactivation No inhibition No inhibition Continued proliferation [2]
ERKi (this compound) No major impact (distinctive feature) No major impact Robustly attenuated G1 cell-cycle arrest; Altered cell cycle gene expression [2] [3]
BRAFi + ERKi Not reported Not reported Enhanced suppression vs. monotherapy Synergistic apoptosis in resistant lines [2]

Experimental Protocols

Here are detailed methodologies for key experiments that validate the efficacy of this compound combinations.

Protocol 1: In Vitro Assessment of Cell Viability and Synergy

This protocol is used to generate dose-response curves and determine synergistic effects, as shown in [2].

  • Cell Line Preparation: Utilize appropriate BRAF-mutant cancer cell models, including parental lines and their counterparts with acquired resistance to BRAFi (e.g., generated via chronic exposure to vemurafenib/PLX4032). Culture cells in recommended media.
  • Drug Treatment:
    • Prepare a dilution series of this compound (GDC-0994) and the companion drug (e.g., BRAFi PLX4032 or MEKi Cobimetinib). A typical range is from 0.039 µM to 10 µM.
    • Treat cells with each drug as a monotherapy and in combination for a set period (e.g., 72 hours).
  • Viability Assay: Perform a cell viability assay (e.g., MTS/MUU assay) following manufacturer instructions.
  • Synergy Calculation (Combination Index): Analyze dose-response data using software such as CompuSyn or CalcuSyn. Calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2].
Protocol 2: Colony Formation Assay for Long-Term Growth

This long-term assay evaluates the ability of treatments to inhibit cancer cell proliferation and clonogenic survival, crucial for demonstrating efficacy against resistant cells [2] [5].

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a multi-well plate.
  • Drug Treatment: After 24 hours, expose cells to the desired treatments: solvent control, monotherapies (BRAFi, MEKi, ERKi), dual combinations (BRAFi+MEKi), and the triple combination (BRAFi+MEKi+ERKi).
  • Incubation and Staining: Incubate cells for 10-14 days, allowing control cells to form visible colonies. Replace drug-containing media every 3-4 days.
  • Fixation and Analysis: After incubation, wash, fix (with methanol or paraformaldehyde), and stain colonies (with crystal violet or Giemsa). Count the number of colonies (typically defined as clusters >50 cells) manually or using automated colony counting software. The triple combination should show a significant reduction in the number and size of colonies compared to other groups.
Protocol 3: Apoptosis Analysis via Flow Cytometry

This protocol measures programmed cell death induction, a key mechanism for effective cancer therapy [2] [5].

  • Cell Treatment: Treat cells (sensitive and resistant lines) with solvents, this compound, companion targeted drugs, and their combinations for 24-48 hours. Use appropriate concentrations (e.g., 1 µM and 5 µM).
  • Cell Staining: Harvest both adherent and floating cells. Use an apoptosis detection kit, such as Annexin V/PI (Propidium Iodide) double staining or Apotracker Green with a viability dye (e.g., Zombie NIR), following the manufacturer's protocol.
  • Flow Cytometry and Analysis: Analyze stained cells using a flow cytometer. The combination therapy, particularly in resistant lines, is expected to show a significantly increased percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

G Experimental Workflow for Apoptosis Analysis Seed & Culture\nBRAF-mutant Cells Seed & Culture BRAF-mutant Cells Treat with Compounds\n(Mono & Combinations) Treat with Compounds (Mono & Combinations) Seed & Culture\nBRAF-mutant Cells->Treat with Compounds\n(Mono & Combinations) Harvest Cells\n(Adherent + Floating) Harvest Cells (Adherent + Floating) Treat with Compounds\n(Mono & Combinations)->Harvest Cells\n(Adherent + Floating) Stain with\nAnnexin V & PI Stain with Annexin V & PI Harvest Cells\n(Adherent + Floating)->Stain with\nAnnexin V & PI Acquire Data on\nFlow Cytometer Acquire Data on Flow Cytometer Stain with\nAnnexin V & PI->Acquire Data on\nFlow Cytometer Analyze Apoptotic\nPopulations Analyze Apoptotic Populations Acquire Data on\nFlow Cytometer->Analyze Apoptotic\nPopulations

Important Considerations for Protocol Design

  • Patient-Derived Models: For greater translational relevance, consider using 3D tumor spheroid models. A 2025 study combined PI3K inhibitors with this compound in multi-cell type tumor spheroids, observing additive/synergistic effects [7].
  • In Vivo Validation: While in vitro data is compelling, the lack of in vivo validation is a noted limitation in some studies [5]. Future work should include xenograft mouse models of BRAF-mutant cancers to confirm efficacy and assess tolerability in vivo.
  • Mechanism of Resistance to ERKi: Be aware that resistance can develop even to combination regimens. One study identified a recurrent active site mutation in ERK2 that drives resistance to ERK inhibitors, suggesting the need for sequential or additional combinatorial strategies [4].

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a defined role in overcoming resistance to upstream MAPK pathway inhibitors in BRAF-mutant cancers. The application notes and detailed protocols provided here offer a roadmap for researchers to validate and explore these combinatorial strategies further. The most promising approach appears to be its addition to standard BRAFi/MEKi therapy, particularly for tackling acquired resistance.

References

Ravoxertinib Pharmacodynamic Biomarker Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ravoxertinib (GDC-0994)

This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. As a key downstream node of the RAS/RAF/MEK/ERK (MAPK) pathway, ERK1/2 regulates critical cellular processes including proliferation, differentiation, and survival [2]. Inappropriate activation of this pathway is frequently observed in human cancers, often driven by mutations in BRAF or RAS genes [2]. This compound inhibits the phosphorylation of ERK1/2 and its downstream targets, thereby suppressing ERK-dependent tumor cell proliferation and survival [1]. A first-in-human phase I study reported that this compound has an acceptable safety profile and pharmacodynamic effects [3]. These application notes detail the protocols for the pharmacodynamic biomarker analysis of this compound in preclinical research.

Mechanism of Action and Key Pharmacodynamic Biomarkers

The primary mechanism of action of this compound is the inhibition of ERK1/2 phosphorylation, which is a direct measure of its target engagement [3] [2]. The MAPK pathway is a key signaling cascade, and this compound acts at its terminus.

Table 1: Key Pharmacodynamic Biomarkers for this compound

Biomarker Biological Significance Response to this compound Measurement Technique
p-ERK1/2 Direct target; indicates pathway activity Decrease Western Blot, Immunofluorescence
p-RSK Downstream substrate of ERK; indicates functional pathway inhibition Decrease Western Blot
Gene Expression in Cell Cycle Pathway Reflects downstream biological consequences Significant changes in BRAF mutant cells RNA Sequencing, qPCR
Apoptosis-related Markers (e.g., active caspase-3) Indicator of cell death induction Increase Western Blot, TUNEL Assay

The following diagram illustrates the site of this compound's action within the MAPK pathway and its downstream effects on key pharmacodynamic biomarkers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Phosphorylation GeneExp Cell Cycle Gene Expression ERK->GeneExp Regulates pERK p-ERK1/2 ERK->pERK Active Form Prolif Cell Proliferation RSK->Prolif Promotes GeneExp->Prolif Promotes Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Induces Inhibitor This compound Inhibitor->ERK Inhibits Phosphorylation Inhibitor->Caspase3 Increases

Diagram Title: this compound inhibits the MAPK pathway, reducing p-ERK and impacting key biomarkers.

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to evaluate the pharmacodynamic effects of this compound.

In Vitro Cell-Based Assays

3.1.1 Cell Viability Assay (CCK-8 Protocol)

This protocol is used to assess the anti-proliferative effects of this compound [2].

  • Materials: Cell lines of interest (e.g., BRAF mutant A375 melanoma cells), this compound (e.g., 10 mM stock in DMSO), Cell Counting Kit-8 (CCK-8), 96-well plates, microplate reader.
  • Procedure:
    • Seed cells in quintuplicate on a 96-well plate at a density of 400-3000 cells per well in 100 µL of culture medium.
    • After 16 hours, treat cells with this compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
    • Treat cells daily for 5 days.
    • On each day, add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability relative to the vehicle control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

3.1.2 Western Blot Analysis of p-ERK1/2

This protocol measures the levels of phosphorylated ERK1/2, the primary PD biomarker for this compound target engagement [2].

  • Materials: RIPA lysis buffer, Protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibodies, ECL substrate.
  • Procedure:
    • Treat cells with this compound at the desired concentration and time point (e.g., 24 hours).
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using the BCA assay.
    • Load 20 µg of protein extract per lane for SDS-PAGE.
    • Transfer proteins from the gel to a PVDF membrane.
    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibody overnight at 4°C.
    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using an ECL substrate and image on a suitable system.
    • Data Analysis: Normalize p-ERK1/2 band intensity to total ERK1/2 to assess the inhibition of phosphorylation.
In Vivo Animal Model Protocols

3.2.1 Pharmacodynamic Biomarker Analysis in a Rat SAH Model

This protocol has been used to evaluate the effect of this compound on p-ERK1/2 levels in a rat model of subarachnoid hemorrhage (SAH) [3]. The principles can be adapted for tumor xenograft models.

  • Materials: Animal model (e.g., rat SAH model or mouse xenograft model), this compound for injection, Vehicle control, Equipment for cerebrospinal fluid (CSF) collection and tissue processing.
  • Dosing and Sample Collection:
    • Induce SAH or use tumor-bearing animals.
    • Administer this compound via intracerebroventricular (i.c.v.) injection (e.g., 30 minutes post-SAH) at the required dose.
    • At the endpoint (e.g., 24 or 72 hours), collect CSF and brain tissue (e.g., basal cortex) under anesthesia.
  • Biomarker Analysis:
    • Process CSF and homogenize brain tissue.
    • Use Western Blot (as described in 3.1.2) to analyze the levels of p-ERK1/2 and apoptosis-related factors (e.g., active caspase-3) in the samples.

3.2.2 Xenograft Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of this compound in vivo [2].

  • Materials: Immunodeficient mice, BRAF mutant cancer cells (e.g., from melanoma or thyroid cancer), Calipers, this compound formulated for oral gavage.
  • Procedure:
    • Subcutaneously inject cancer cells to establish xenograft tumors in mice.
    • When tumors reach a palpable size, randomize mice into treatment and control groups.
    • Administer this compound daily via oral gavage at the predetermined dose (e.g., based on prior pharmacokinetic studies). The control group receives the vehicle.
    • Measure tumor volumes with calipers 2-3 times per week.
    • At the end of the study, harvest tumors for subsequent PD biomarker analysis (e.g., Western Blot for p-ERK1/2).
    • Data Analysis: Plot tumor volume over time and calculate statistical significance between the treatment and control groups.

The workflow below summarizes the key stages of a comprehensive preclinical PD biomarker study for this compound.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Start Study Initiation InVitro In Vitro Studies Start->InVitro Animal In Vivo Animal Studies InVitro->Animal A1 Cell Viability Assay InVitro->A1 Analysis Sample & Data Analysis Animal->Analysis B1 Dose Administration Animal->B1 Report Report Findings Analysis->Report C1 Biomarker Level Quantification Analysis->C1 A2 Western Blot (p-ERK1/2) A1->A2 A3 Cell Cycle & Apoptosis Analysis A2->A3 B2 Tumor Volume Measurement B1->B2 B3 Tissue/CSF Collection B2->B3 C2 Statistical Analysis C1->C2 C3 Correlation with Efficacy C2->C3

Diagram Title: Workflow for preclinical PD biomarker analysis of this compound.

Data Analysis and Interpretation

Quantitative Data Summary from Preclinical Studies

The following tables consolidate key quantitative findings from published preclinical studies on this compound.

Table 2: In Vitro Efficacy and PD Biomarker Response of this compound [2]

Cell Line Mutation Status IC₅₀ (nM) for Viability p-ERK1/2 Inhibition Key Phenotypic Effect
A375 (Melanoma) BRAF V600E Sharply inhibited Potent (nanomolar level) G1 phase cell-cycle arrest
MDA-T41 (Thyroid) BRAF V600E Sharply inhibited Potent (nanomolar level) Inhibition of colony formation
CAL-62 (Thyroid) KRAS G12R Little effect Not remarkable No significant effect on behaviors
Nthy-ori 3-1 (Normal) Wild-type Little effect Not remarkable No significant effect

Table 3: In Vivo Efficacy and PD Biomarker Response in a Rat SAH Model [3]

Experimental Group p-ERK1/2 Level in CSF/Basal Cortex Neurological Deficit Score Cerebral Edema Active Caspase-3 (Apoptosis)
Sham Baseline Normal Normal Baseline
SAH + Vehicle Significantly Increased Significantly Impaired Significant Elevated
SAH + this compound Significantly Attenuated Significantly Improved Attenuated Decreased
Interpretation Guidelines
  • Target Engagement: A significant reduction in p-ERK1/2 levels, as measured by Western Blot, is the primary indicator of successful target engagement by this compound [3] [2].
  • Mutation Dependence: The anti-tumor effect of this compound is highly selective for cancer cells harboring BRAF mutations (e.g., V600E). A strong response in viability and PD biomarkers is expected in these models, while RAS mutant or wild-type models may show little to no response [2].
  • Downstream Biological Effects: Successful pathway inhibition should lead to downstream biological consequences, such as changes in cell cycle gene expression, induction of G1 phase arrest, and increased apoptosis, as measured by markers like active caspase-3 [3] [2].

Regulatory and Application Considerations

The use of PD biomarkers is increasingly critical in modern drug development. Biomarker data can support dose selection, provide early efficacy signals, and help stratify patients who are most likely to respond to therapy [4]. For this compound, demonstrating a robust and selective inhibition of p-ERK1/2 in preclinical models is foundational for justifying its progression into clinical trials for BRAF-mutant cancers [2]. Furthermore, monitoring PD biomarkers like p-ERK1/2 in clinical settings (e.g., in plasma or tumor tissue) can provide proof-of-mechanism and guide dose optimization in patients [4] [3].

References

Ravoxertinib in Research Models: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node in the MAPK signaling pathway, ERK1/2 represents a crucial therapeutic target for cancers with RAS/RAF mutations and other conditions involving MAPK pathway dysregulation. This guide provides detailed protocols and application notes for using this compound in preclinical research models.

Introduction to this compound

Background and Significance

The MAPK pathway is one of the most frequently dysregulated signaling cascades in human cancers, with approximately 50% of cutaneous melanomas harboring activating BRAF mutations and 20-30% exhibiting RAS mutations [1]. This compound targets ERK1/2, the terminal kinase effectors in the MAPK pathway, providing a strategic approach to overcome resistance that develops to upstream BRAF and MEK inhibitors [1] [2].

Basic Pharmacological Profile
  • Chemical Name: this compound (GDC-0994)
  • Chemical Formula: C₂₁H₁₈ClFN₆O₂
  • Molecular Weight: 440.86 g/mol [3] [4]
  • CAS Number: 1453848-26-4 [3] [4]
  • Mechanism: Potent, selective ATP-competitive inhibitor of ERK1/2 [3] [5]

Mechanism of Action and Signaling Pathways

Target Specificity and Potency

This compound demonstrates exceptional selectivity and potency for ERK1/2 kinases:

Table 1: this compound target specificity and inhibitory concentrations (IC₅₀)

Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (μM) Experimental Context
ERK1 1.1 nM [2] [5] - Cell-free assay [5]
ERK2 0.3 nM [2] [5] 0.086 μM [5] A375 BRAF V600E mutant cells [5]
p90RSK 12 nM [2] 0.14 μM [5] A375 BRAF V600E mutant cells [5]
MAPK Signaling Pathway Context

The following diagram illustrates this compound's position within the MAPK signaling cascade and its therapeutic application strategy:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Cellular_Effects Cell Proliferation Survival Angiogenesis Differentiation RSK->Cellular_Effects BRAF_Mutation BRAF Mutation (e.g., V600E) BRAF_Mutation->RAF Activates RAS_Mutation RAS Mutation RAS_Mutation->RAS Activates Resistance BRAF/MEK Inhibitor Resistance Resistance->ERK Reactivates This compound This compound (ERK1/2 Inhibitor) This compound->ERK Inhibits

Figure 1: MAPK signaling pathway and this compound mechanism. This compound directly inhibits ERK1/2, the terminal effectors of the MAPK cascade, making it effective against cancers with BRAF or RAS mutations and those resistant to upstream BRAF or MEK inhibitors [1] [2].

In Vitro Applications and Protocols

Cell Culture Preparation
  • Cell Lines: Effective in BRAF-mutant models (A375, SKMel19, 451LU, Mel1617) and KRAS-mutant lines [1] [6] [5]
  • Culture Conditions: Standard media (RPMI-1640, DMEM, MEM) supplemented with 10% FBS [7]
  • Plating Density: 400-3,000 cells/well for 96-well viability assays [7]
Stock Solution Preparation

Table 2: this compound stock solution preparation

Parameter Specification Notes
Solvent DMSO [7] [4] Use high-quality, sterile DMSO
Stock Concentration 10-100 mM [7] [4] Aliquoted and stored at -80°C
Storage -80°C, protected from moisture [4] Moisture-absorbing DMSO reduces solubility [5]
Stability >1 year at -80°C [4] Avoid freeze-thaw cycles
Working Solution Preparation
  • Solubility: 81-88 mg/mL in DMSO or ethanol [4] [5]
  • Aqueous Stability: Working solutions should be prepared immediately before use
  • Dilution Series: Prepare in culture media with final DMSO concentration ≤0.1%
Key In Vitro Assay Protocols
3.4.1 Cell Viability Assay (CCK-8)

3.4.2 Colony Formation Assay

3.4.3 Apoptosis and Cell Cycle Analysis

Western Blot Analysis for Target Engagement
  • Targets: phospho-ERK1/2, total ERK1/2, phospho-RSK, cleaved caspase-3 [8] [7]
  • Sample Collection: 6-48 hours post-treatment depending on endpoint
  • Key Findings: this compound inhibits phospho-RSK without majorly impacting phospho-ERK levels, distinguishing it from upstream inhibitors [1]

In Vivo Applications and Protocols

Formulation Preparation

Table 3: In vivo formulation options for this compound

Formulation Composition Final Concentration Storage
Option 1 [5] 2% DMSO + 30% PEG300 + 5% Tween 80 + ddH₂O 5 mg/mL (clear solution) Fresh preparation recommended
Option 2 [4] 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (4.54 mM) Stable for short-term at 4°C
Option 3 [5] 0.5-1% CMC-Na in water ≥5 mg/mL (homogeneous suspension) Stable for several days at 4°C
Dosing Regimens in Animal Models

Table 4: In vivo dosing regimens across disease models

Disease Model Dose Frequency Route Duration Key Outcomes
Subarachnoid hemorrhage [8] 30 min post-SAH Single dose i.c.v. injection 24-72 hours Improved long-term neurologic deficits, reduced cerebral edema
BRAF-mutant xenografts [6] [2] 10-75 mg/kg Daily Oral gavage 2-4 weeks Significant tumor growth inhibition
KRAS-mutant xenografts [2] 10 mg/kg Daily Oral gavage 2-4 weeks Single-agent activity in multiple models
General pharmacology [2] 10 mg/kg Single dose Oral 8-hour coverage Target coverage for ≥8 hours
Administration Techniques
4.3.1 Oral Gavage (Standard Route)

4.3.2 Intracerebroventricular (i.c.v.) Injection

Efficacy Assessment Methods
  • Tumor Models: Caliper measurements 2-3 times weekly, calculate tumor volume = (length × width²)/2 [6]
  • Neurological Models: Morris water maze, rotarod test, foot-fault test, forelimb placing test at 24-72 hours and long-term (weeks) post-treatment [8]
  • Biomarker Analysis: Phospho-ERK1/2 and phospho-RSK in tumor/tissue lysates [1] [7]

Research Applications by Disease Model

Oncology Applications
5.1.1 BRAF-Mutant Cancers

This compound demonstrates particular efficacy in BRAF-mutant models:

  • Melanoma: IC₅₀ of 0.086 μM for phospho-ERK2 inhibition in A375 cells [5]
  • Colorectal Cancer: Partial responses in BRAF-mutant metastatic colorectal cancer patients in phase I trial [7]
  • Mechanism: Induces G1 phase cell-cycle arrest and alters expression of cell cycle-related genes [6]
5.1.2 Overcoming Targeted Therapy Resistance
  • BRAFi Resistance: Effectively suppresses MAPK signaling in vemurafenib-resistant cells [1]
  • Combination Therapy: Synergistic with BRAF/MEK inhibitors (combination index <1) in resistant models [1]
  • Apoptosis Induction: 27-63% apoptotic cells in resistant lines with combination therapy [1]
Neurological Applications
5.2.1 Subarachnoid Hemorrhage (SAH)
  • Timing: Single dose 30 minutes post-SAH [8]
  • Efficacy: Improves long-term sensorimotor and spatial learning deficits [8]
  • Mechanism: Attenuates blood-brain barrier damage, cerebral edema, and neuronal apoptosis [8]

Troubleshooting and Technical Considerations

Common Technical Issues
  • Solubility Problems: Use fresh, dry DMSO; sonicate if necessary [4]
  • In Vivo Formulation Stability: Prepare fresh daily when possible; CMC-Na suspensions are more stable than solvent-based formulations [5]
  • Cell Line Variability: Verify BRAF/RAS mutation status before experiments [6]
Optimization Guidelines
  • Dose Response: Include broad range (0.001-10 μM) in initial experiments
  • Time Course: Assess effects from 6 hours to 5 days depending on endpoint
  • Combination Studies: Start with sub-IC₅₀ concentrations when testing with other inhibitors

Conclusion

This compound represents a valuable research tool for targeting the ERK1/2 node in the MAPK pathway. Its high selectivity, oral bioavailability, and demonstrated efficacy in both oncology and neurological disease models make it particularly useful for studying MAPK-driven pathologies and resistance mechanisms. These detailed protocols provide researchers with comprehensive guidance for implementing this compound in their experimental systems, with specific considerations for different disease models and research applications.

References

Ravoxertinib target coverage duration studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Ravoxertinib

The following tables consolidate key quantitative findings from preclinical studies.

Table 1: In Vitro Biochemical Potency and Selectivity [1]

Assay Type Target IC50 / Potency Value
Biochemical Assay ERK1 1.1 nM
Biochemical Assay ERK2 0.3 nM
Biochemical Assay p90RSK 12 nM

Table 2: In Vivo Efficacy & Target Coverage [1]

Study Model Dose & Regimen Key Findings
CD-1 mice (PK/PD) 10 mg/kg, oral Achieved desired target coverage for at least 8 hours
KRAS-mutant human xenograft (efficacy) Oral dosing, daily Significant single-agent tumor growth inhibition
BRAF-mutant human xenograft (efficacy) Oral dosing, daily Significant single-agent tumor growth inhibition

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound.

Protocol 1: In Vitro Cell Viability and Proliferation Assay [2]

This protocol is used to determine the anti-tumor effect of this compound on different cancer cell lines.

  • Cell Seeding: Seed cells in quintuplicate on 96-well plates at a density of 400-3000 cells per well, optimized for each cell line.
  • Compound Treatment: After 16 hours, treat cells daily with this compound at a range of indicated concentrations. Use DMSO as a vehicle control.
  • Incubation: Treat cells for 5 days.
  • Viability Measurement: Perform a Cell Counting Kit-8 (CCK-8) assay daily. Add CCK-8 reagent to each well and incubate for 1-4 hours.
  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to the vehicle control group to generate dose-response curves and determine IC50 values.
Protocol 2: In Vivo Xenograft Efficacy Study [1]

This protocol evaluates the anti-tumor activity of this compound in live animal models.

  • Model Establishment: Subcutaneously implant BRAF-mutant or KRAS-mutant human cancer cells into immunodeficient mice to form xenograft tumors.
  • Group Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
  • Dosing Regimen: Administer this compound via oral gavage daily. The control group receives the vehicle.
  • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week using calipers.
  • Endpoint Analysis: Continue the study for a set period or until tumor size in the control group reaches the ethical limit. Calculate tumor growth inhibition.

MAPK Pathway Signaling & Drug Target

The diagram below illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the specific point where this compound acts. ERK1/2 is a key downstream node, and its inhibition can potentially overcome resistance to upstream BRAF or MEK inhibitors [3] [1].

G cluster_top Extracellular Space cluster_plasma Plasma Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Transcription Factors\n(e.g., RSK) Transcription Factors (e.g., RSK) ERK1/2->Transcription Factors\n(e.g., RSK) Phosphorylates Cell Proliferation\nSurvival\nDifferentiation Cell Proliferation Survival Differentiation Transcription Factors\n(e.g., RSK)->Cell Proliferation\nSurvival\nDifferentiation This compound This compound This compound->ERK1/2 Inhibits BRAF Mutation BRAF Mutation BRAF Mutation->RAF Constitutively Activates

Key Insights for Researchers

  • Strategic Targeting: this compound inhibits ERK1/2, the essential downstream node of the MAPK pathway. This is a promising strategy to overcome resistance to upstream BRAF or MEK inhibitors, as resistance often occurs through pathway reactivation [1].
  • Mutation-Driven Efficacy: Preclinical evidence suggests its anti-tumor effect is highly dependent on the BRAF V600E mutation. One study showed it sharply inhibited proliferation and induced G1 phase cell-cycle arrest in BRAF mutant cells, with significantly less effect on RAS mutant or wild-type cells [2]. This provides a strong rationale for patient selection in clinical settings.
  • Favorable Drug Properties: The compound is orally bioavailable and shows high selectivity for ERK1/2 over other kinases, which is a desirable profile for a targeted therapeutic agent [2] [1].

Important Notes & Limitations

  • Data Recency: The specific data on this compound's target coverage duration is from a 2019 source [1]. The drug was in Phase I clinical trials at that time. For the latest clinical status, efficacy, and safety data, please consult current clinical trial registries (e.g., ClinicalTrials.gov).
  • Preclinical Nature: The protocols and data summarized here are primarily from preclinical studies. Methodologies would require adaptation and validation for clinical or different research applications.

References

Biochemical and Cellular Activity Profile of Ravoxertinib

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data characterizing the potency of Ravoxertinib is summarized in the table below.

Assay Type Target Reported IC₅₀ Context / Cell Line Source / Reference
Biochemical Kinase Assay ERK2 0.3 nM Cell-free system Selleckchem product specification [1]
Biochemical Kinase Assay ERK1 1.1 nM Cell-free system Selleckchem product specification [1]
Cellular Assay pERK2 0.086 µM A375 cells (BRAF V600E mutant) Selleckchem product specification [1]
Cellular Assay pRSK 0.14 µM A375 cells (BRAF V600E mutant) Selleckchem product specification [1]
In Vivo Study Tumor Growth 10 mg/kg (mouse) KRAS/BRAF mutant xenografts Selleckchem product specification [1]

Detailed Experimental Protocols

The following protocols are compiled from methods described in recent research articles that utilized this compound.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines, particularly those with mutations in the MAPK pathway [2].

  • Cell Seeding: Seed cells in quintuplicate on a 96-well plate at a density ranging from 400 to 3,000 cells per well in 100 µL of appropriate culture medium.
  • Compound Treatment: Approximately 16 hours after seeding, treat cells daily with this compound at desired concentrations. Include a vehicle control (e.g., DMSO).
  • Incubation and Measurement: Culture cells for 5 days. Each day, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Plot cell viability relative to the vehicle control against the compound concentration to determine the effective concentration for growth inhibition.
Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of ERK1/2 phosphorylation and downstream signaling by this compound [2].

  • Cell Treatment and Lysis: Treat cells with this compound at the designated concentrations for a specified duration. Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Separation: Determine the protein concentration of the lysates using a BCA assay. Load 20 µg of protein extract per lane for SDS-PAGE.
  • Membrane Transfer and Blocking: Transfer proteins from the gel onto a PVDF membrane. Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-RSK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Signal Detection: Detect the signals using a Western ECL substrate and visualize them on a compatible imaging system.
In Vivo Efficacy Study in Xenograft Models

This protocol outlines the evaluation of this compound's efficacy in mouse models of cancer [3] [1].

  • Model Establishment: Inoculate mice with human cancer cells (e.g., 500,000 MC-38 or CT-26 cells for CRC bone metastasis models) via the appropriate route (e.g., intratibial injection).
  • Compound Administration: Administer this compound orally. A dosage of 10 mg/kg, delivered weekly via intratibial injection, has been reported [3]. Selleckchem notes that this compound can be formulated for oral administration in 2% DMSO, 30% PEG 300, and 5% Tween 80 in distilled water at 5 mg/ml [1].
  • Tumor Monitoring: Regularly monitor and measure tumor volume over time.
  • Endpoint Analysis: At the end of the study, assess tumor growth, bone destruction (via micro-CT for bone metastasis models), and analyze tissue samples by western blot or immunohistochemistry to confirm pathway inhibition.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, highly selective small-molecule inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases 1 and 2) [4] [1]. ERK1/2 are central downstream effectors in the oncogenic RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) [2]. By directly binding to and inhibiting ERK1/2, this compound blocks the phosphorylation of their downstream substrates, such as p90RSK. This inhibition leads to suppressed tumor cell proliferation and survival [2] [1].

The following diagram illustrates this pathway and the site of this compound's action.

G cluster_pathway Oncogenic MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS Mutant RAS (G12C, etc.) RTK->RAS Activates RAF Mutant BRAF (V600E, etc.) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK p90RSK (Downstream Substrate) ERK->RSK Phosphorylates Prolif Cell Proliferation & Survival RSK->Prolif Promotes Inhibitor This compound (GDC-0994) Inhibitor->ERK Potent & Selective Inhibition

Key Research Applications and Findings

  • Mutation-Driven Efficacy: The anti-tumor effect of this compound is highly dependent on the genetic background of the cells. It shows potent growth inhibition, cell cycle arrest, and significant tumor growth suppression in BRAF mutant cancer cells. Its effects are more pronounced in BRAF mutant models compared to RAS mutant or wild-type models [2].
  • Therapeutic Potential Beyond Oncology: Preclinical studies suggest that this compound may have therapeutic applications in non-oncologic conditions. Research in a rat model of subarachnoid hemorrhage (SAH) showed that it improves long-term neurologic deficits by inhibiting ERK1/2 phosphorylation in the brain, reducing neuronal apoptosis, blood-brain barrier damage, and cerebral edema [5].
  • Combination with Other Modalities: In a study on colorectal cancer bone metastasis, this compound was shown to prevent bone destruction by inhibiting the IL4/IL4Rα-induced proliferation of osteoclast precursors via ERK pathway blockade [3].

Critical Considerations for Experimental Design

  • Genetic Context is Crucial: Always genotype cell lines or tumor models for mutations in the MAPK pathway (e.g., BRAF, RAS). The efficacy of this compound is significantly higher in the presence of a BRAF V600E mutation [2].
  • Verify Target Engagement: Use western blot analysis for phosphorylated ERK1/2 (p-ERK1/2) and its downstream target p-RSK as a primary readout to confirm that the compound is effectively engaging its target in your specific experimental system [2] [1].
  • Solubility and Formulation: For in vitro work, this compound has good solubility in DMSO (up to 88 mg/mL). For in vivo studies, follow established formulation guidelines, such as the one suggested by Selleckchem, to ensure proper delivery and bioavailability [1].

References

Ravoxertinib solubility issues DMSO protocol

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) Solubility Data

The table below summarizes the key solubility parameters for this compound as provided by chemical suppliers and research data [1] [2].

Solvent Solubility (at 25°C) Notes
DMSO 35 mg/mL (79.39 mM) [2] to 87 mg/mL (197.79 mM) [1] Recommended solvent for preparing stock solutions. Slight variations are due to batch-to-batch differences [1].
Ethanol ~87 mg/mL (197.79 mM) [1] A suitable solvent for stock preparation.
Water Insoluble [1] Not recommended for direct dissolution.

Recommended Protocols for Stock Solution Preparation

For in vitro experiments, preparing a concentrated stock solution in DMSO is the standard and most reliable method.

DMSO Stock Solution Protocol

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. A 10 mM or 50 mM stock is commonly used.
  • Weighing: Weigh the compound accurately.
  • Dissolution: Transfer the compound to a sterile vial and add the appropriate volume of pure, anhydrous DMSO to achieve your target concentration. For example, to make a 50 mM stock, dissolve 22 mg of this compound (MW: 440.86 g/mol) in 1 mL of DMSO [2].
  • Mixing: Vortex or sonicate the solution briefly to ensure complete dissolution.
  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Under these conditions, the solution is typically stable for 1 to 2 years [2].

The following diagram illustrates the workflow for preparing and using this compound from the DMSO stock:

G Start Weigh this compound powder DMSO Add Anhydrous DMSO Start->DMSO Stock Prepare concentrated DMSO stock solution DMSO->Stock Aliquot Aliquot into small vials Stock->Aliquot Store Store at -20°C to -80°C Aliquot->Store Dilute Dilute in culture medium for in vitro assays Store->Dilute Use Use in experiment Dilute->Use

Note: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is kept low (typically below 0.1-0.5%) to avoid cellular toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The this compound powder does not fully dissolve in DMSO. What should I do?

  • Cause: This could be due to the presence of moisture or the compound exceeding its solubility limit for that specific batch.
  • Solution: Ensure you are using fresh, anhydrous DMSO. Gently warming the vial in your hand or a warm water bath (around 37°C) can help dissolve the compound. Do not heat excessively. If the solution is still cloudy or has precipitate, try making a slightly lower concentration stock.

Q2: How should I handle this compound for in vivo studies?

  • Answer: For animal studies, this compound must be formulated for oral administration (p.o.). One commonly cited protocol involves creating a suspension or solution using co-solvents [2]:
    • Protocol 1: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.
    • Protocol 2: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Always prepare these working solutions fresh on the day of use.

Q3: A precipitate forms when I add my DMSO stock to the aqueous cell culture medium. Is this normal?

  • Cause: Yes, this is a common occurrence when a compound is less soluble in the aqueous medium than in DMSO.
  • Solution: The precipitate may still be pharmacologically active as the compound can dynamically go into and out of solution. To minimize this, ensure you are adding the stock solution directly to the medium while vortexing or pipetting up and down vigorously to mix. Using a lower final DMSO concentration can also help.

Q4: What is the biological activity and key application of this compound in research?

  • Answer: this compound is a potent, highly selective, and orally bioavailable inhibitor of ERK1 and ERK2 kinases, which are key nodes in the MAPK signaling pathway [1] [3]. It has shown significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF mutations [3]. Research indicates it potently inhibits phospho-p90RSK in tumor cells and can induce cell cycle arrest in BRAF-mutant cancer cells [1] [3].

References

Ravoxertinib stock solution preparation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Stock Solution Preparation

The table below summarizes the solubility data from major suppliers to help you prepare your stock solutions [1] [2] [3].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 87 - 88 mg/mL 197.79 - 200.06 mM Recommended for stock solutions; hygroscopic DMSO can reduce solubility over time - use fresh, anhydrous DMSO [2] [3].
Ethanol 87 - 88 mg/mL 197.79 - 200.06 mM A suitable alternative for in vitro work [2] [3].
Water Insoluble Insoluble Not recommended for stock solution preparation [2] [3].

Recommended Protocol for 10 mM DMSO Stock Solution:

  • Calculate the required mass. For example, to make 1 mL of solution: (10 μmol/mL) × (0.44086 g/mol) = ~4.4 mg.
  • Weigh out 4.4 mg of this compound.
  • Add 1 mL of fresh, anhydrous DMSO to the vial. Vortex or sonicate briefly to ensure complete dissolution, yielding a clear solution.
  • Aliquot the stock solution into sterile microtubes to avoid repeated freeze-thaw cycles.
  • Store aliquots at -80°C for long-term use (up to 2 years) or at -20°C for shorter periods (1 year) [1].

In Vitro Experimental Protocols

Here are detailed methodologies for common cell-based assays, adapted from recent publications [4].

Cell Viability Assay (CCK-8) [4]

  • Purpose: To determine the effect of this compound on cell proliferation.
  • Procedure:
    • Seed cells in quintuplicate on a 96-well plate at a density optimized for your cell line (e.g., 400-3,000 cells/well).
    • After 16 hours, treat cells daily with this compound at your desired concentrations.
    • Continue treatment for 5 days.
    • Add Cell Counting Kit-8 (CCK-8) reagent to each well daily to monitor viability.
    • Measure the absorbance at 450 nm using a microplate reader.

Monolayer Colony Formation Assay [4]

  • Purpose: To assess long-term clonogenic survival after drug treatment.
  • Procedure:
    • Seed cells in triplicate on 6-well plates at a low density (200-500 cells/well).
    • After 16 hours, begin daily treatments with this compound.
    • Culture the cells for 8-15 days, allowing control cells to form visible colonies.
    • Wash colonies with PBS, fix with absolute methanol for 15 minutes, and stain with 0.1% crystal violet.
    • Photograph and count the colonies.

Mechanism of Action & Cellular Workflow

The following diagram illustrates the mechanism of this compound and a general workflow for in vitro analysis, based on the cited research [1] [3] [4].

G cluster_signaling This compound Mechanism of Action cluster_workflow In Vitro Experimental Workflow GF Growth Factor Stimulation MAPK MAPK Pathway Activation GF->MAPK ERK ERK1/2 Phosphorylation (Activation) MAPK->ERK RSK p90RSK Phosphorylation & Activation ERK->RSK Outcome Cell Proliferation & Survival RSK->Outcome Inhibitor This compound (GDC-0994) ERK1/2 Inhibitor Inhibitor->ERK Inhibits Start Seed Cells (96-well or 6-well plate) Treat Treat with this compound (Daily dosing recommended) Start->Treat Assay Perform Assay Treat->Assay Viability Cell Viability (CCK-8 Assay) Assay->Viability Day 5 Colony Clonogenic Survival (Colony Formation) Assay->Colony Day 8-15 Cycle Cell Cycle Analysis (Flow Cytometry) Assay->Cycle e.g., 24-48h Analyze Analyze Results Viability->Analyze Colony->Analyze Cycle->Analyze

Troubleshooting FAQs

Q1: My this compound precipitates out of solution in the cell culture medium. What should I do?

  • A: This is a common issue when adding a DMSO stock solution to an aqueous medium. Ensure your final DMSO concentration in the culture medium does not exceed 0.1-0.5%. Always add the stock solution to the medium while vortexing gently to facilitate mixing. If precipitation persists, you can use a solvent control with the same DMSO concentration to rule out solvent effects.

Q2: The inhibitory effect in my BRAF wild-type cells is much weaker than expected. Is this normal?

  • A: Yes, this is an expected and critical finding. Recent research demonstrates that this compound exhibits a strongly selective anti-tumor effect on cells harboring BRAF mutations (e.g., V600E) [4]. It shows significantly less effect on cells with RAS mutations or wild-type BRAF/RAS. Ensure you are using a genetically characterized cell line and consider BRAF mutation status as a key factor for predicting compound efficacy [4].

Q3: How should I handle and store this compound to ensure its stability?

  • A:
    • Powder: Store at -20°C for up to 2 years or at 4°C for shorter periods [1].
    • Stock Solution: Aliquot and store at -80°C for long-term stability (up to 2 years) or at -20°C for one year. Avoid repeated freeze-thaw cycles (no more than 2-3 cycles are recommended) [1].
    • Working Dilution: For in vivo studies, it has been reported that this compound can be prepared in a vehicle containing 2% DMSO, 30% PEG 300, 5% Tween 80, and distilled water at 5 mg/ml as a clear solution [3].

References

Ravoxertinib cell assay variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Considerations

Ravoxertinib is a potent, selective, and orally bioavailable inhibitor of ERK1 and ERK2, which are key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism involves blocking ERK phosphorylation and subsequent activation of downstream effectors like p90RSK [3] [4].

A critical consideration for your assays is the BRAF mutation status of your cell models. Research consistently shows that this compound's anti-tumor efficacy is significantly more pronounced in cells harboring BRAF mutations (e.g., V600E) compared to those with RAS mutations or wild-type genotypes [3] [5]. This mutation-dependent sensitivity should be a primary factor in your experimental design and a key point in troubleshooting variable results.

The diagram below illustrates how this compound targets the pathway and where genetic context matters.

G cluster_pathway MAPK Pathway & this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF BRAF_Mut (V600E Mutation) BRAF->BRAF_Mut MEK MEK BRAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Prolif Cell Proliferation & Survival RSK->Prolif Inhibitor This compound (GDC-0994) Inhibitor->ERK Inhibits

Key Experimental Protocols

Here are standardized protocols for common cell-based assays using this compound, compiled from the literature.

Cell Viability (Proliferation) Assay

This protocol is used to determine the compound's effect on cell growth [3].

Parameter Specification
Cell Seeding Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well depending on line).
Compound Addition Add this compound at desired concentrations 16 hours post-seeding.
Treatment Duration Treat cells daily for 5 days.
Viability Measurement Perform Cell Counting Kit-8 (CCK-8) assay. Measure absorbance at 450 nm daily.
Monolayer Colony Formation Assay

This assay tests the long-term clonogenic survival of cells after treatment [3] [5].

Parameter Specification
Cell Seeding Seed cells in triplicate on 6-well plates (200-500 cells/well).
Compound Addition Add this compound 16 hours post-seeding.
Treatment Duration Treat daily for 8-15 days until visible colonies form in control groups.
Analysis Wash colonies with PBS, fix in absolute methanol for 15 min, stain with 0.1% crystal violet, and photograph.
Cell Cycle Analysis by Flow Cytometry

This protocol assesses if this compound induces cell cycle arrest [3].

Parameter Specification
Cell Seeding & Treatment Seed cells on 6-well plates and treat with this compound for 24 or 48 hours.
Cell Preparation Use a commercial cell cycle and apoptosis detection kit.
Staining Follow kit instructions for staining (e.g., with propidium iodide).
Analysis Determine cell cycle distribution using a flow cytometer. Analyze data with software like FlowJo.

Technical Data for Troubleshooting

The following table summarizes key biochemical and cellular data that can serve as benchmarks for your experiments.

Assay Type Experimental Context Key Finding / IC₅₀ Value Reference
Biochemical Assay Cell-free, ERK2 inhibition 0.3 nM [4]
Biochemical Assay Cell-free, ERK1 inhibition 1.1 nM [4]
Cellular Assay A375 cells (BRAF V600E), pERK2 reduction 0.086 µM [4]
Cellular Assay A375 cells (BRAF V600E), pRSK reduction 0.14 µM [4]
In Vivo Formulation Mouse models, oral administration 40 mg/kg (common dose); 10 mg/kg showed target coverage [4] [2]

Frequently Asked Questions (FAQs)

Here are answers to common technical questions that may arise during experimentation.

Q1: Why do I see highly variable anti-tumor effects between my different cell lines? The most likely cause is the genetic background of your cells. This compound sharply inhibits cell proliferation and colony formation in cancer cells harboring BRAF mutations (especially V600E), while having little effect on most RAS mutant or wild-type cell lines [3]. Always confirm the mutation status of your cell models using genomic DNA sequencing before starting experiments [3].

Q2: What is a suitable solvent for preparing this compound stock solutions?

  • For in vitro studies: this compound can be dissolved in DMSO to create a stock solution (e.g., 10-88 mg/mL). Aliquot and store at -80°C. Use fresh DMSO as moisture absorption can reduce solubility [3] [4].
  • For in vivo studies (oral gavage): A recommended formulation is a clear solution of 2% DMSO, 30% PEG 300, 5% Tween 80, in ddH₂O at a concentration of 5 mg/mL [4]. A homogeneous suspension can also be made using a carboxymethyl cellulose (CMC-Na) solution [4].

Q3: My cell viability assays are inconsistent. What could be the issue?

  • Seeding Density: Ensure you are optimizing the initial cell seeding density (400-3,000 cells/well for a 96-well plate) based on the growth rate of your specific cell line [3].
  • Treatment Schedule: Adhere to a strict daily dosing schedule for the duration of the experiment (e.g., 5 days for viability), as consistent exposure is key [3].
  • Genetic Context: Re-confirm the BRAF mutation status of your cells. The strong dependency on BRAF mutations for response is a major factor in viability outcomes [3] [5].

References

Ravoxertinib stability problems storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Storage & Handling

The most concrete information comes from a supplier's product page, which provides the following guidance [1]:

Aspect Specification
Recommended Storage Store at low temperature [1]
Powder Form -20°C for 3 years [1]
Solution in Solvent -80°C for 1 year (e.g., in DMSO) [1]
Shipping Conditions With blue ice or at ambient temperature [1]
Solvent Solubility / Recommended Concentration
DMSO 81 mg/mL (183.73 mM) [1]
Ethanol 81 mg/mL (183.73 mM) [1]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.54 mM) [1]

Suggested Experimental Protocols & Troubleshooting

Since direct data on stability issues is scarce, here are protocols and troubleshooting approaches based on general laboratory best practices and the context of this compound's use in research.

Sample Preparation Workflow

For preparing a solution for in vivo studies, the supplier suggests a sequential process [1]:

G Start Prepare this compound Solution Step1 Add solvents sequentially: 1. 10% DMSO 2. 40% PEG300 3. 5% Tween 80 4. 45% Saline Start->Step1 Step2 Clarify solution before adding next solvent Step1->Step2 Step3 Use heating and/or sonication if necessary Step2->Step3 Step4 Prepare working solution immediately before use Step3->Step4 Note Note: Formulation is for reference. Modify based on experimental conditions. Step4->Note

Troubleshooting Guide: Common Scenarios

Here are potential issues and verification methods informed by general laboratory principles [2]:

Problem Possible Cause Verification & Solution

| Unexpected loss of activity | Compound degradation due to improper storage, freeze-thaw cycles, or prolonged time in solution. | Verify Bioactivity: Re-test in a known cell-based assay (e.g., measure inhibition of phospho-ERK or phospho-p90RSK by western blot) [1]. Check Solution: Ensure the solution is clear with no precipitate; sonicate or warm if necessary [1]. | | Poor solubility or precipitate formation | Solution concentration is too high, incorrect solvent used, or compound has precipitated out of solution. | Sonication: Sonicate the solution to re-dissolve [1]. Sequential Solvent Addition: Follow the sequential dilution method for in vivo formulations to maintain clarity [1]. | | High background or non-specific effects in assays | Solvent toxicity (e.g., high DMSO concentration) or off-target effects. | Control Solvent: Include a vehicle control with the same concentration of DMSO/solvent. Confirm Specificity: Use a different ERK1/2 inhibitor as a comparative control to confirm observed effects are target-specific. |

Key Considerations for Researchers

  • Aliquot for Stability: To prevent repeated freeze-thaw cycles, which can degrade the compound, always aliquot the stock solution upon arrival [2] [1].
  • Validate Experimentally: The provided in vivo formulation is a starting point. Its stability and compatibility with your specific administration route (e.g., intraperitoneal vs. oral gavage) should be validated empirically [1].
  • Monitor for Degradation: Visually inspect solutions before use. Any cloudiness or formation of precipitate suggests stability or solubility issues.

References

Understanding Ravoxertinib and Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

To effectively troubleshoot, it's crucial to first understand the drug's intended target and the nature of off-target effects.

  • Primary Mechanism of Action: Ravoxertinib (also known as GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor that targets the ERK1 and ERK2 kinases [1] [2]. These kinases are key downstream nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers [1].
  • Defining Off-Target Effects: In a research context, off-target effects are defined as biological activities or phenotypic changes that occur after drug treatment but are not a result of inhibiting the drug's primary intended target [3]. These can manifest as unexpected cellular responses, toxicity, or a lack of correlation between the drug's effect and the status of its primary target pathway.

A Framework for Troubleshooting Off-Target Effects

When your experiments with this compound yield unexpected results, the following systematic approach can help identify whether you are observing off-target effects.

G Start Unexpected Experimental Result Q1 Is the MAPK pathway inhibited as expected? Start->Q1 Q2 Does the effect depend on BRAF mutation status? Q1->Q2 No Q4 Are assay controls behaving correctly? Q1->Q4 Check Assay First A1 Potential On-Target or Upstream/Downstream Effect Q1->A1 Yes Q3 Is the observed effect seen in HMGCR knockdown models? Q2->Q3 No A2 Consistent with known this compound mechanism in BRAF mutants Q2->A2 Yes A3 Effect is consistent with primary target inhibition Q3->A3 Yes OT Investigate as a potential OFF-TARGET EFFECT Q3->OT No Q4->Q1 Yes A4 Assay validation issue likely not a drug effect Q4->A4 No

Key Questions to Guide Your Investigation:
  • Verify the Expected On-Target Biology: this compound's anti-tumor effect is highly selective for cells harboring BRAF mutations [1]. If you observe effects in cell lines or models without these mutations (e.g., RAS mutant or wild-type), it strongly suggests an off-target mechanism is at play.
  • Compare to Genetic Knockdown: A powerful method is to compare the transcriptomic or phenotypic profile of this compound treatment to that of genetic knockdown (e.g., siRNA) of its primary targets, ERK1/2. Effects seen with the drug that are not reproduced by genetic knockdown of the target are considered off-target [3].
  • Interrogate with a Panel of Assays: One established strategy is to screen the drug against a panel of PCA (Protein-fragment Complementation Assay) reporters that span multiple cellular processes. Disruption of pathways unrelated to the MAPK pathway can reveal "hidden" off-target phenotypes and their mechanisms [4].
  • Rule Out Assay Artifacts: Before concluding an off-target effect, rigorously check your experimental system.
    • Assay Window and Controls: Ensure your assay has a robust dynamic range (Z'-factor > 0.5 is considered suitable for screening) [5]. Confirm that positive and negative controls are performing as expected.
    • Compound Handling: Differences in stock solution preparation are a primary reason for variations in EC50/IC50 values between labs [5]. Verify the solubility, concentration, and stability of your this compound stock.

Experimental Protocols for Identification

Here are detailed methodologies for experiments that can help identify and confirm off-target effects.

Protocol 1: Transcriptomic Profiling for On- and Off-Target Analysis

This framework allows for systematic identification of off-target pathways by comparing drug treatment to genetic perturbation [3].

  • 1. Experimental Design:
    • Cell Lines: Use at least two relevant cell models: one sensitive to this compound (e.g., a BRAF mutant line) and one insensitive (e.g., RAS mutant or wild-type).
    • Conditions:
      • Treatment with this compound (e.g., at IC50) for two time points (e.g., 6h and 48h).
      • Knockdown of ERK1 and ERK2 using two different siRNAs (to ensure consistency).
      • Appropriate vehicle controls.
  • 2. Transcriptome Measurement:
    • Use a precise method like Cap Analysis of Gene Expression (CAGE) or RNA-seq to measure genome-wide transcriptomic activity.
  • 3. Data Analysis:
    • Identify Differentially Expressed Promoters (DEPs) for each condition.
    • On-target responders: DEPs that show the same expression trend in both this compound-treated and ERK1/2 knockdown cells.
    • Off-target responders: DEPs that are significantly changed only after this compound treatment, or that show the opposite trend compared to the knockdown.
Protocol 2: High-Content Phenotypic Screening with PCAs

This protocol uses protein-fragment complementation assays (PCAs) to directly probe biochemical pathways in live cells [4].

  • 1. Reporter Construction:
    • Construct a panel of PCA reporters for key cellular processes (e.g., protein-protein interactions, pathway activation, organelle integrity) using fragments of a mutant fluorescent protein like Venus.
  • 2. Screening:
    • Treat cells expressing the PCA reporters with this compound and a panel of control drugs with known mechanisms.
    • Use high-content imaging to measure spatial and temporal changes in protein complexes.
  • 3. Analysis:
    • Compare the response profile of this compound to those of the control drugs.
    • Phenotypes or pathway disruptions that do not align with the known MAPK inhibition profile are strong candidates for off-target effects. A predictive algorithm can then be used to identify a minimal assay panel for future screening [4].

Key Data on this compound for Experimental Design

The table below summarizes critical information from the literature to inform your troubleshooting.

Aspect Reported Finding Experimental Consideration
Primary Target ERK1/2 kinase [1] [2] Use active kinase forms in biochemical assays; binding assays can study inactive forms [5].
Genetic Sensitivity Strong anti-proliferative effect & G1 phase arrest in BRAF mutant cells; minimal effect in most RAS mutant or wild-type cells [1]. Always genotype cell lines; effects in BRAF wild-type models suggest off-target activity.
Clinical Activity Confirmed partial responses in patients with BRAF-mutant colorectal cancer [6]. Supports the preclinical genetic dependency.
Reported Combination Synergistic with BTK inhibitor Ibrutinib; antagonistic with ATM inhibitor AZD1390 [7]. Be aware of novel drug interactions that may confound results.

Key Takeaways for Researchers

  • BRAF Status is a Critical Predictor: The strongest indicator of this compound's on-target efficacy is the presence of a BRAF mutation. Unexpected activity in other genetic contexts should be a primary trigger for off-target investigation [1].
  • Systematic Screening is Essential: There is no single test for all off-target effects. A combination of transcriptomic profiling and high-content phenotypic screening is the most robust approach [4] [3].
  • Rigorously Validate Your Assays: Many apparent "off-target effects" can be traced back to assay artifacts, improper compound handling, or instrument miscalibration [5].

References

optimizing Ravoxertinib concentration for ERK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Activity & Concentration Guidelines

The table below summarizes effective concentrations of this compound from recent studies for different experimental settings.

Assay Type Cell Line / Context Key Finding / Effect Effective Concentration Source/Reference
Biochemical Assay Cell-free IC50 for ERK2 inhibition 0.3 nM (IC50) [1] [2]
Biochemical Assay Cell-free IC50 for ERK1 inhibition 1.1 nM (IC50) [1] [2]
Cell-Based (Western Blot) A375 (BRAF V600E melanoma) Reduction in p-RSK levels (IC50) 0.14 μM (IC50) [2]
Cell-Based (Western Blot) A375 (BRAF V600E melanoma) Reduction in p-ERK2 levels (IC50) 0.086 μM (IC50) [2]
Cell Viability (In vitro) BRAF mutant cells (e.g., thyroid cancer, melanoma) Sharp inhibition of cell proliferation and colony formation 1 - 5 μM (for treatment over 5-15 days) [3]
Cell Viability (In vitro) Lung Adenocarcinoma (A549, HCC827, HCC4006) Decreased cell viability 50 nM, 0.5 μM, and 5 μM (after 48h) [1]
Apoptosis & Combination BRAF-mutant melanoma (sensitive & resistant) Enhanced apoptosis in combination with BRAF inhibitor (PLX4032) 1 - 5 μM (in combination) [4]
In Vivo KRAS/BRAF mutant xenograft mice Significant single-agent tumor growth inhibition 10 mg/kg (oral dose) [1] [2]

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental questions based on the latest findings.

  • Q1: Why is this compound ineffective in my cell model?

    • A: The anti-tumor effect of this compound is highly selective. Recent studies show it sharply inhibits growth and induces G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations but has little effect on most RAS mutant or wild-type cell lines [3]. Before proceeding, verify the genetic background of your cells, particularly their BRAF status.
  • Q2: Can this compound overcome resistance to BRAF or MEK inhibitors?

    • A: Yes, evidence suggests it can. Research in BRAF-mutant melanoma models, including those with acquired resistance to BRAF inhibitors (like PLX4032/Vemurafenib), shows that this compound effectively blocks downstream MAPK signaling (e.g., reduces p-RSK) even when upstream inhibition fails [4]. Furthermore, combining this compound with a BRAF inhibitor synergistically enhanced apoptosis and growth inhibition, especially in resistant lines [4].
  • Q3: What is a standard in vitro protocol for testing this compound?

    • A: You can adapt the following methodology from recent publications [3]:
      • Cell Seeding: Seed cells in 96-well (for viability) or 6-well plates (for colony formation/apoptosis).
      • Drug Treatment: Treat cells with this compound at your chosen concentrations (e.g., 1-5 μM based on goals) daily. Use DMSO as a vehicle control.
      • Assay Duration:
        • Viability (CCK-8): Treat for 5 days, measuring absorbance daily.
        • Colony Formation: Treat for 8-15 days, then fix, stain with crystal violet, and count colonies.
        • Cell Cycle/Apoptosis: Treat for 24-48 hours, then analyze using flow cytometry with an Annexin V/PI kit.

Experimental Workflow and Pathway Context

To help visualize the experimental process and the drug's role, see the diagrams below.

G Experimental Workflow for this compound cluster_assays Key Assays Start 1. Validate Cell Model A 2. Prepare this compound (10 mM stock in DMSO) Start->A B 3. Seed Cells (96-well for viability, 6-well for colonies) A->B C 4. Daily Drug Treatment (1-5 µM for 5-15 days) B->C D 5. Conduct Assays C->D D1 Cell Viability (CCK-8) D->D1 5 days D2 Colony Formation D->D2 8-15 days D3 Cell Cycle & Apoptosis (Flow Cytometry) D->D3 24-48h D4 Pathway Analysis (Western Blot for p-RSK, p-ERK) D->D4 24-48h

G This compound Inhibits MAPK Pathway Mutant_BRAF Mutant BRAF (e.g., V600E) MEK MEK Mutant_BRAF->MEK Activates RAS Mutant RAS RAS->MEK Activates ERK ERK1/2 (Phosphorylated, Active) MEK->ERK Phosphorylates RSK p90RSK (Downstream Substrate) ERK->RSK Phosphorylates Proliferation Cell Proliferation & Survival RSK->Proliferation Promotes This compound This compound This compound->ERK Inhibits

References

Ravoxertinib vehicle control selection experiments

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) Vehicle Control Selection

For in vitro studies, the standard and appropriate vehicle for this compound is Dimethyl sulfoxide (DMSO) [1]. A stock solution of 10 mM this compound in DMSO is typically prepared, which is then diluted into the cell culture medium to achieve the desired working concentrations [1]. The volume of DMSO added to the cultures should be kept constant and minimal across all treatment groups, including the vehicle control group, which receives an equivalent volume of DMSO without the drug.

For in vivo administration, while the specific formulation used in preclinical studies is not detailed in the available literature, this compound is administered orally to animal models [1]. You should refer to the compound's datasheet from the supplier for a recommended formulation. A common starting point for such inhibitors is a suspension in a simple aqueous vehicle containing compounds like 0.5% methylcellulose and 0.2% Tween-80, but this must be confirmed for this compound.

Experimental Protocols & Data

The table below summarizes key methodologies from foundational studies on this compound.

Experiment Type Key Protocol Details Vehicle Control Used Positive Controls / Key Findings
Cell Viability Assay (CCK-8) [1] Cells seeded in 96-well plates; treated daily with this compound for 5 days. Cell viability measured daily (Absorbance at 450nm). DMSO BRAF mutant cells (e.g., A375, BCPAP) showed sharp inhibition; RAS mutant or wild-type cells were largely unaffected.
Colony Formation Assay [1] Cells seeded at low density (200-500 cells/well) in 6-well plates; treated daily with this compound for 8-15 days. Colonies fixed, stained with crystal violet, and photographed. DMSO Profound inhibition of colony formation selectively in BRAF mutant cell lines.
Cell Cycle & Apoptosis (Flow Cytometry) [1] Cells treated with this compound for 24-48 hours. Cell cycle analyzed with a commercial kit; apoptosis detected with Annexin V-FITC/PI. DMSO Induced G1 phase cell-cycle arrest in BRAF mutant cells. Apoptosis analysis was also performed.
In Vivo Xenograft Study [1] BRAF mutant xenograft mice model; this compound administered orally at 10 mg/kg daily for 21-28 days. Tumor volume and body weight monitored. Not explicitly stated, but implied to be the drug's formulation solvent. Selectively inhibited tumor growth in BRAF mutant models; well-tolerated (stable body weight).

Experimental Design & Analysis Workflow

The following diagram outlines the logical workflow for setting up and analyzing a this compound experiment, highlighting where vehicle controls are critical.

G node_start Start Experiment Define Hypothesis node_cell Select Cell Lines (BRAF mutant vs. other) node_start->node_cell node_prep Prepare Drug & Controls node_cell->node_prep node_drug This compound Working Concentrations node_prep->node_drug node_vehicle Vehicle Control (DMSO, equal volume) node_prep->node_vehicle node_treat Treat Cells (Include all groups) node_drug->node_treat node_vehicle->node_treat node_analyze Analyze Results node_treat->node_analyze node_viability Cell Viability (CCK-8 Assay) node_analyze->node_viability node_colony Clonogenic Survival (Colony Formation) node_analyze->node_colony node_cycle Cell Cycle (Flow Cytometry) node_analyze->node_cycle node_compare Compare vs. Vehicle Control node_viability->node_compare node_colony->node_compare node_cycle->node_compare node_end Interpret Data BRAF mutation = Key factor node_compare->node_end

Diagram 1: Workflow for in vitro this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use as a vehicle control in cell culture for this compound studies? A final DMSO concentration of 0.1% or lower is generally considered safe for most mammalian cell lines and does not cause significant cellular stress or toxicity on its own. You should confirm this threshold for your specific cell lines in a pilot experiment.

Q2: My vehicle control group in an in vivo study shows unexpected toxicity. What could be the cause? First, review the formulation of your vehicle. While DMSO is standard for in vitro work, it is rarely used neat for in vivo dosing due to toxicity. Ensure the vehicle used for oral gavage or injection is appropriate and that the dosing volume is within standard guidelines for your animal model. The vehicle control group should always be included to distinguish vehicle-specific effects from drug-specific effects.

Q3: The anti-tumor effect of this compound in my experiment is not significant. What are the potential reasons? The most critical factor is the genetic background of your model system. This compound has a BRAF mutation-dependent anti-tumor effect [1]. You must confirm that your cellular or animal model harbors a BRAF mutation (most notably the V600E mutation). The drug has little effect on RAS mutant or wild-type cells [1].

Troubleshooting Guide

The table below lists common issues and suggested solutions.

Problem Potential Cause Solution & Verification Step
High background cell death in vehicle control. DMSO concentration is too high. Perform a DMSO dose-response curve to find a non-toxic concentration; ensure all groups have the same final DMSO volume.
No drug effect in a BRAF mutant model. Drug activity loss; incorrect model. Verify genetic identity of cell line (e.g., Sanger sequencing); use a fresh aliquot of drug; include a positive control cell line from literature (e.g., A375).
High variation in in vivo tumor measurements. Inconsistent drug formulation or dosing. Standardize vehicle and drug suspension preparation; ensure uniform administration technique and timing.

References

Ravoxertinib plasma concentration variability issues

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) Technical Profile

This compound (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor that acts as an ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases 1/2). It potently inhibits ERK1/2 with biochemical potencies of 1.1 nM and 0.3 nM, respectively [1]. It is a key agent for targeting the downstream node of the MAPK (RAS-RAF-MEK-ERK) signaling pathway [2] [3].

The diagram below illustrates the primary signaling pathway targeted by this compound and the logical flow for considering its application in research.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK & Other Downstream Targets ERK->RSK Nuclear_Events Transcription & Cell Proliferation RSK->Nuclear_Events This compound This compound (GDC-0994) This compound->ERK Inhibits BRAF_Mutation BRAF Mutation (e.g., V600E) BRAF_Mutation->RAF Activates

Key Research Findings & Experimental Data

The following table summarizes critical experimental observations regarding this compound's activity from recent studies.

Experimental Context Key Findings on this compound Efficacy Research Implications
BRAF-Mutant Cancers (in vitro & in vivo) [2] Selectively inhibits proliferation & colony formation; induces G1 phase cell-cycle arrest in BRAF V600E mutant cells (e.g., A375, HT-29). Minimal effect on most RAS mutant or wild-type lines. Confers high selectivity, suggesting BRAF mutation status is a key biomarker for patient selection in research models.
Multiple Cancer Cell Lines [3] Identified as one of several ERK1/2 inhibitors with varying profiles; some other inhibitors (SCH772984, VX-11e) showed off-target toxicity, while ulixertinib showed susceptibility to reactivation. Positions this compound as a selective tool compound with a potentially favorable profile compared to other ERK inhibitors in certain contexts.
Subarachnoid Hemorrhage (Rat Model) [1] Intracerebroventricular (i.c.v.) injection (30 min post-injury) reduced p-ERK1/2 levels at 24h, improved long-term neurologic deficits, and attenuated blood-brain barrier damage & neuronal apoptosis. Suggests potential for central nervous system (CNS) activity in disease models involving ERK-driven neuronal injury.

Recommended Experimental Protocols

Based on the literature, here are detailed methodologies for key experiments investigating this compound's effects.

In Vitro Cell Viability and Proliferation Assay [2]

This protocol is foundational for establishing the drug's potency and genetic dependency.

  • Cell Seeding: Seed cells in quintuplicate on a 96-well plate at a density ranging from 400 to 3,000 cells per well, optimized for the specific cell line's growth rate.
  • Drug Treatment: After 16 hours, treat cells daily with this compound across a concentration gradient (e.g., 1 nM to 10 µM) for 5 days. Use DMSO as a vehicle control.
  • Viability Measurement: Perform a Cell Counting Kit-8 (CCK-8) assay daily. Add the CCK-8 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Plot dose-response curves and calculate IC50 values. Compare results between cell lines with different genetic backgrounds (e.g., BRAF mutant vs. RAS mutant vs. wild-type).
Monolayer Colony Formation Assay [2]

This assay evaluates the long-term clonogenic survival of cells after drug exposure.

  • Cell Seeding: Seed cells in triplicate on 6-well plates at a low density (200 to 500 cells per well).
  • Drug Treatment: After 16 hours, begin daily treatment with this compound at the desired concentrations.
  • Culture and Staining: Culture the cells for 8 to 15 days, allowing control cells to form visible colonies. Then, wash colonies with PBS, fix with absolute methanol for 15 minutes, and stain with 0.1% crystal violet.
  • Analysis: Photograph the plates and count colonies (typically >50 cells) manually or using imaging software (e.g., ImageJ) to determine the surviving fraction.
Cell Cycle Analysis by Flow Cytometry [2]

This protocol assesses the impact of this compound on cell cycle progression.

  • Treatment: Seed cells on 6-well plates and treat with this compound for 24 or 48 hours.
  • Preparation: Harvest cells and process them using a commercial cell cycle and apoptosis detection kit according to the manufacturer's instructions. This typically involves fixation and staining with propidium iodide (PI).
  • Detection and Analysis: Analyze the DNA content of the cells using a flow cytometer. Use software like FlowJo to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population indicates G1 phase arrest.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic biomarker predictive of this compound sensitivity in cancer models? A1: Pre-clinical evidence strongly indicates that BRAF mutations, particularly the V600E hotspot mutation, confer high sensitivity to this compound. Cancer cells harboring this mutation show sharp inhibition of proliferation, colony formation, and G1 cell-cycle arrest, unlike most RAS mutant or wild-type cells [2].

Q2: How does this compound compare to other ERK1/2 inhibitors? A2: this compound is recognized for its high selectivity. Studies screening multiple ERK inhibitors found that some, like SCH772984 and VX-11e, can induce excessive toxicity not directly linked to ERK inhibition in certain cell lines. Others, like ulixertinib, can be prone to ERK reactivation over time. This compound's profile suggests it is a potent and selective tool for targeting ERK1/2 [3].

Q3: Has this compound been tested in non-oncological research models? A3: Yes. Research has explored its use in neurological disease models. In a rat model of subarachnoid hemorrhage, this compound (administered via i.c.v. injection) effectively reduced phosphorylated ERK levels, attenuated neuronal apoptosis, and improved long-term functional outcomes, indicating its potential utility in CNS injury research [1].

Q4: What is a key consideration for in vivo study design with this compound? A4: The route of administration is critical. While it is orally bioavailable in some models [2], successful studies in rat brain injury models required direct intracerebroventricular (i.c.v.) injection to ensure sufficient CNS penetration [1]. Researchers should consult the literature for their specific disease model to determine the optimal dosing route and regimen.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of efficacy in a BRAF mutant model Acquired resistance via ERK reactivation or upregulation of parallel pathways (e.g., PI3K). Test a combination therapy approach. Consider adding a PI3K pathway inhibitor, as concomitant PI3K inhibition has been shown to enhance the response to KRASG12C inhibitors, a principle that may apply to ERK inhibition [4].
High, non-specific toxicity across cell lines Potential off-target effects at high concentrations. Titrate the drug concentration and perform a full dose-response curve. Compare the effects to other ERK inhibitors to determine if the toxicity is compound-specific or a general class effect [3].
Variable results in in vivo models Inadequate drug exposure in the target tissue. Validate target engagement. For example, use western blot analysis of tissue lysates to confirm a reduction in phosphorylated ERK (p-ERK) levels. Adjust the route of administration or formulation to improve bioavailability to the target site [1].

References

Ravoxertinib tumor penetration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib at a Glance

The table below summarizes key quantitative data from recent preclinical studies involving this compound.

Aspect Details Source/Context
Drug Name This compound (also known as GDC-0994) [1] [2] [3]
Modality Small Molecule [1]
Primary Target ERK1/2 (MAPK1/3) [1] [2] [3]
Biochemical Potency (IC₅₀) 1.1 nM (ERK1), 0.3 nM (ERK2) [2]
Key Findings Crosses BBB in rat SAH model; improves long-term neurologic deficits. [2]
Shows limited single-agent activity in melanoma; enhances effect of BRAF/MEK inhibitors. [3]
Dosing & Administration (Preclinical) Intracerebroventricular (i.c.v.) injection, 30 minutes post-SAH induction in rats. [2]

Frequently Asked Questions (FAQs)

Here are answers to some specific questions researchers might have.

  • Q1: What is the evidence that this compound can penetrate target tissues like the brain? Preclinical evidence from a 2023 study on subarachnoid hemorrhage (SAH) suggests that this compound is effective in the brain. In a rat model, treatment with this compound significantly reduced levels of phosphorylated ERK1/2 (p-Erk1/2) in the cerebrospinal fluid (CSF) and basal cortex. This led to improved sensorimotor function, reduced brain edema, and attenuated blood-brain barrier damage, indicating that the drug successfully engaged its target within the central nervous system [2].

  • Q2: Is this compound effective as a single agent, or is it better used in combination? The effectiveness likely depends on the context. In a rat model of SAH, this compound was effective as a single agent [2]. However, in oncology models, such as BRAF-mutant melanoma, a 2025 study found that this compound alone had limited antitumor activity. Its significant benefit came from combination therapy, where it enhanced apoptosis and growth inhibition when used with BRAF and/or MEK inhibitors, especially in resistant cell lines [3].

  • Q3: What are the recommended protocols for in vivo efficacy studies with this compound? The search results provide a methodology from a published in vivo study [2]:

    • Disease Model: Rat subarachnoid hemorrhage (SAH) model induced by the intracranial endovascular perforation method.
    • Intervention: this compound hydrochloride (RAH).
    • Dosing: A single intracerebroventricular (i.c.v.) injection.
    • Timing: Administered 30 minutes after the induction of SAH.
    • Endpoint Assessment: Animals were evaluated at 24 and 72 hours for neurobehavioral deficits, cerebral edema, and blood-brain barrier damage. Long-term sensorimotor and spatial learning deficits were also assessed.

Experimental Design & Troubleshooting

This section offers guidance for designing and troubleshooting experiments based on current literature.

  • Considerations for Tumor Penetration Studies While direct data on tumor penetration optimization for this compound is not available in the search results, you can design studies based on established principles and its known properties.

    • Leverage Known Strengths: The demonstrated ability of this compound to cross the blood-brain barrier in a disease model is a significant positive indicator for its potential to penetrate brain tumors [2]. This should be a key factor in model selection.
    • Rational Combination Therapy: Given the evidence that this compound can overcome resistance to upstream inhibitors in the MAPK pathway [3], a logical approach is to study its tumor penetration in the context of combination regimens. For example, you could investigate whether pre-treatment with a BRAF inhibitor alters the distribution or efficacy of this compound within a tumor.
  • Troubleshooting Common Challenges

    • Challenge: Limited single-agent efficacy in oncology models.
    • Recommendation: Do not interpret a lack of single-agent activity as a failure of the compound. Instead, design your studies to test it in rational combinations, particularly in models with known MAPK pathway activation or resistance to BRAF/MEK inhibitors [3].
    • Challenge: Translating positive preclinical results to a clinical setting.
    • Recommendation: It is crucial to use clinically relevant models. The cited studies used an i.c.v. injection route [2], which is not typical for human therapeutics. For oncology research, focus on establishing an oral or intravenous dosing regimen that achieves effective target suppression in the tumor, as was explored in early human trials [2].

Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the drug's mechanism and a potential experimental workflow.

G GrowthSignal Growth Signal BRAF BRAF (Mutant) GrowthSignal->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CellProliferation Cell Proliferation & Survival ERK->CellProliferation Promotes This compound This compound (ERK1/2 Inhibitor) This compound->ERK Inhibits

Diagram 1: this compound inhibits the MAPK pathway downstream of BRAF and MEK. This action can suppress cancer cell proliferation and survival, particularly in tumors where the pathway is reactivated despite upstream inhibition [3].

G Start 1. Select Model System A In vitro screening (Cell Viability, Apoptosis) Start->A B In vivo validation (Tumor Penetration & Efficacy) Start->B C Biomarker Analysis (p-ERK, Apoptosis Markers) A->C B->C Combine 2. Test Combination Therapy C->Combine If single-agent activity is low End 3. Analyze Data & Conclude C->End If single-agent activity is high Combine->End

Diagram 2: A proposed workflow for evaluating this compound, highlighting the importance of testing combination therapies based on recent research findings [2] [3].

Key Takeaways and Future Directions

Based on the current literature, here are the main points to consider for your research:

  • Mechanism: this compound is a potent and selective inhibitor of ERK1/2, a key node in the MAPK signaling pathway [1] [2] [3].
  • BBB Penetration: Promising preclinical data shows it can act within the central nervous system, making it a candidate for brain tumor research [2].
  • Combination Potential: Its most significant near-term application in oncology may be in combination with other MAPK pathway inhibitors (BRAFi/MEKi) to overcome drug resistance [3].

References

Ravoxertinib experimental reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Fundamentals & Quantitative Data

This compound is a potent, orally available, and selective inhibitor of ERK1 and ERK2 kinases, which are part of the MAPK signaling pathway crucial for cell proliferation and survival [1] [2].

Key Biochemical and In Vitro Profile

This table summarizes the core quantitative data essential for experiment planning:

Parameter Value Context / Measurement
IC50 (ERK1) 1.1 nM Biochemical assay [2]
IC50 (ERK2) 0.3 nM Biochemical assay [2]
IC50 (p-RSK) 12 nM Downstream target in tumor cells [2]
Solubility (DMSO) ~81 mg/mL (183.73 mM) Sonication is recommended [2]
Solubility (Ethanol) ~81 mg/mL (183.73 mM) Sonication is recommended [2]

Comparative Analysis in Live-Cell Models

This data can help you select the appropriate cell lines and set appropriate concentration ranges for your assays.

Cell Line Cancer Type Genetic Background ERK Inhibition IC50 Cell Viability IC50
SH-SY5Y Neuroblastoma ALKF1174L 97 nM [1] 467 nM [1]
HCT-116 Colon Carcinoma KRASG13D Information missing Information missing
H1299 Lung Adenocarcinoma NRASQ61K Information missing Information missing

Experimental Protocols & Workflows

Here are detailed methodologies for key applications of this compound, compiled from research literature.

1. Inhibition of ERK1/2 Signaling in Immune Cells This protocol is used to study the role of ERK in macrophage polarization [3].

  • Cell Type: Human monocytes, purified via MACS.
  • Procedure:
    • Coat a 48-well plate with anti-human CD137 mAbs (e.g., Clone 4B4-1) at 10 µg/mL in DPBS overnight at 4°C.
    • Remove the coating solution and seed purified monocytes at a density of 0.5 × 10^6 cells per well.
    • This compound Treatment: Add this compound directly to the culture medium at the desired concentration immediately after seeding the cells.
    • Culture the cells for 4 days under standard conditions (37°C, 5% CO2) for subsequent analysis.

2. Verification of DUSP22 Signaling Pathway in Endothelial Cells This protocol is for modeling Endothelial-Mesenchymal Transition (EndMT) [3].

  • Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • Culture HUVECs in complete medium until 80-90% confluent.
    • To establish the EndMT model, incubate HUVECs for 48 hours in starvation medium containing 10 ng/mL of Transforming Growth Factor-β (TGF-β).
    • This compound Treatment: Use this compound to verify the involvement of the DUSP22 signaling pathway in this process. The specific concentration and timing should be optimized for your system.

3. In Vivo Administration for Tumor Growth Inhibition this compound has demonstrated efficacy in mouse xenograft models [2].

  • Formulation: Prepare an in vivo formulation, for example: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. The solution concentration is often around 2 mg/mL, and sequential mixing with sonication is recommended for clarity [2].
  • Dosage & Route: Administer via oral gavage (p.o.). The exact dosage and schedule depend on the specific tumor model and institutional guidelines.

Troubleshooting Common Experimental Issues

  • Unexpected High Toxicity or Off-Target Effects: Some ERK inhibitors, like SCH772984 and VX-11e, can induce toxicity not directly linked to ERK inhibition in certain cell lines (e.g., SH-SY5Y, HCT-116) [1]. If you observe excessive cell death at low concentrations, compare your results with the viability/ERK inhibition correlation data in the tables above. This compound may offer a better profile for your specific cell model.
  • ERK Reactivation Over Time: Inhibitors like the MEK inhibitor PD0325901 and the ERK inhibitors LY3214996 and ulixertinib have been shown to be prone to ERK reactivation over time, which can lead to resistance [1]. If you observe a loss of inhibitor effect in longer-term assays, consider adding a fresh dose of the inhibitor during the experiment. Note that cells resistant to MEK inhibition may remain sensitive to ERK inhibitors like ulixertinib [1].
  • Handling and Solubility: this compound has good solubility in DMSO and ethanol, but sonication is recommended to fully dissolve the compound [2]. Always prepare fresh stock solutions and store them at -20°C or -80°C for long-term stability.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by this compound, providing a visual context for its mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK (p-RSK) ERK->RSK Effects Cell Proliferation & Survival ERK->Effects RSK->Effects Inhibitor This compound Inhibitor->ERK Inhibits

Figure 1: this compound inhibits the ERK1/2 node in the MAPK signaling pathway, suppressing downstream effects like cell proliferation.

This diagram outlines a generalized workflow for testing this compound in a cell-based assay, which can be adapted to your specific research question.

G Start Seed and culture relevant cell line A Treat with this compound across a dose range Start->A B Incubate for specified duration A->B C Assay Readout B->C D1 Western Blot for pERK/ERK and pRSK C->D1 D2 Cell Viability Assay (e.g., 94 hours) C->D2 D3 Other Functional Assays (Migration, Apoptosis) C->D3

Figure 2: A generic workflow for evaluating the effects of this compound in cell-based experiments.

References

Ravoxertinib metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib (GDC-0994) Profile

Aspect Details
Drug Name This compound (also known as GDC-0994) [1]
Chemical Formula C₂₁H₁₈ClFN₆O₂ [1]
Molecular Weight 440.86 g/mol [1]
Primary Mechanism Highly selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases [2]
Biochemical Potency (IC₅₀) ERK2: 0.3 nM; ERK1: 1.1 nM; p90RSK: 12 nM [2]
Key Metabolic Enzymes Information not found in search results
Identified Metabolites Information not found in search results

How to Approach Metabolite Interference

Since direct data on metabolite interference is not available, your investigation would likely involve several key areas. The following diagram outlines a general workflow for investigating this issue, based on standard practices in drug development.

Start Suspected Metabolite Interference in Assay Step1 1. Identify Metabolites (Likely via LC-MS/MS) Start->Step1 Step2 2. Source Metabolites (Synthetic standards, In vitro incubation) Step1->Step2 Step3 3. Test Cross-Reactivity (Spike recovered metabolites into bioassay) Step2->Step3 Step4 4. Develop Selective Assay (Chromatographic separation of parent drug & metabolites) Step3->Step4 If interference confirmed Step5 Assay Free from Metabolite Interference Step4->Step5

Based on the general principles of investigating metabolite interference, here are the steps you would need to take:

  • Identify the Metabolites: The first step is to definitively identify the metabolite structures. This is typically done using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) [3] [4]. This technique can help pinpoint the exact chemical structures of metabolites, which is crucial for predicting their potential to cross-react in your assays.
  • Source Metabolites for Testing: Once identified, you would need to obtain these metabolites. This can be achieved by:
    • Chemical synthesis of the proposed metabolite structures.
    • In vitro incubation of this compound with liver microsomes or hepatocytes, followed by purification of the generated metabolites [4].
  • Test for Cross-Reactivity: With the metabolites in hand, you can spike them into your specific assay (e.g., a competitive binding assay or a cell-based signaling assay) at physiologically relevant concentrations to see if they produce a signal or interfere with the readout [5].
  • Develop a Selective Assay: If interference is confirmed, you may need to develop an assay that can distinguish the parent drug from its metabolites. This often involves a chromatographic separation step (like LC) prior to the analytical measurement to resolve the different compounds [4].

Suggested Avenues for Finding More Data

To obtain the specific data required for a comprehensive troubleshooting guide, I suggest you:

  • Consult Regulatory Filings: Check the drug's documents on the FDA or EMA websites, as they often contain detailed metabolic studies.
  • Search Patent Literature: Patents related to this compound might include detailed analytical methods for distinguishing it from metabolites.
  • Contact the Manufacturer: Reaching out directly to the company that developed this compound (Genentech/Roche) could provide access to unpublished technical data.

References

Ravoxertinib pharmacokinetic parameter optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ravoxertinib Pharmacokinetic Profile

For a quick reference, here is a summary of the key physicochemical and known PK-related properties of this compound based on current information.

Parameter Description / Value
Generic Name This compound (GDC-0994) [1]
Status Investigational [1]
Chemical Formula C₂₁H₁₈ClFN₆O₂ [1]
Average Mass 440.86 g/mol [1]
Mechanism of Action Modulator of MAPK1/ERK2 & MAPK3/ERK1 [1]
Key PK Parameters Data Not Available in searched sources [1]

Guide to PK Parameter Estimation

Since specific PK parameters for this compound are not publicly available, you will typically need to determine them through experimental studies. The following workflow outlines the general process for estimating PK parameters using non-compartmental analysis (NCA), which is a standard approach.

G cluster_1 Experimental Phase cluster_2 Data Analysis Phase start Start PK Study step1 In Vivo Animal Study Administer this compound & collect serial blood/tissue samples start->step1 step2 Bioanalytical Method Quantify drug concentration in samples (e.g., via LC-MS/MS) step1->step2 step3 Generate Concentration-Time Data step2->step3 step4 Non-Compartmental Analysis (NCA) step3->step4 step5 Calculate Key PK Parameters • AUC (AUClast, AUCinf) • Cmax, Tmax • Half-life (T½) • Clearance (CL/F) • Volume of Distribution (Vz/F) step4->step5 end Report Optimized Parameters step5->end

Detailed Experimental Protocol
  • In Vivo Pharmacokinetic Study

    • Animal Model: Typically use rodents (e.g., mice, rats) or non-rodents (e.g., beagle dogs). Select a relevant model based on your research goals [2].
    • Dosing: Administer this compound via the route of interest (e.g., intravenous IV for absolute bioavailability, or oral PO). The IV dose is necessary to calculate fundamental parameters like clearance and absolute bioavailability [3] [4].
    • Sample Collection: Collect serial blood plasma samples at predetermined time points post-dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours). The schedule should capture the absorption, distribution, and elimination phases [2].
    • Sample Processing: Centrifuge blood samples to obtain plasma. Pre-treat plasma samples using methods like protein precipitation (PPT) or solid-phase extraction (SPE) to remove interfering proteins and lipids before analysis [2].
  • Bioanalytical Method using LC-MS/MS

    • Principle: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules like Ravoxertoxacin in complex biological matrices [2].
    • Operation: The LC component separates this compound from other components in the sample. The MS/MS component then ionizes the drug, selects a specific precursor ion, fragments it, and detects a unique product ion. This "multiple reaction monitoring" (MRM) mode provides high specificity [2].
    • Method Validation: The analytical method must be validated for parameters including linearity, accuracy, precision, and sensitivity (lower limit of quantification) to ensure reliable data, as guided by regulatory standards [2].
  • Data Analysis using Non-Compartmental Methods

    • Software: Use specialized software like WinNonlin (Phoenix), SAS, or R for accurate and efficient calculation [4].
    • Parameter Calculation:
      • AUC (Area Under the Curve): Calculate using the linear trapezoidal rule. AUClast is from time zero to the last measurable concentration. AUCinf is extrapolated to infinity (AUClast + Clast/λz) [3] [4].
      • Cmax and Tmax: The maximum observed concentration and its corresponding time, directly obtained from the data [5] [4].
      • λz (Terminal Elimination Rate Constant): Determined from the slope of the log-linear regression of the concentration-time curve during the terminal phase [5] [4].
      • t₁/₂ (Half-life): Calculated as ln(2)/λz [4].
      • CL (Clearance): For IV doses, CL = Dose / AUCinf. For oral doses, apparent clearance is CL/F = Dose / AUCinf, where F is bioavailability [4].
      • Vz (Volume of Distribution): For IV doses, Vz = Dose / (AUCinf * λz). The apparent volume for oral doses is Vz/F [4].

Frequently Asked Questions

Q1: The analytical method for this compound has high carryover in the LC-MS/MS system. How can I reduce it? A: This is a common issue. You can try the following troubleshooting steps [2]:

  • Modify LC method: Increase the initial organic solvent ratio in the mobile phase.
  • Optimize autosampler: Change the needle wash solution to a stronger solvent mixture (e.g., methanol:acetonitrile:isopropanol:water).
  • Add additives: Incorporate an acid or base into the wash solution.
  • Hardware check: Replace the chromatography column or consider a system with a dual-gradient setup to flush the column more effectively.

Q2: How is the absolute oral bioavailability (F) of this compound calculated? A: Absolute bioavailability requires data from both intravenous (IV) and oral (PO) dosing studies in the same subject/animal. It is calculated using the following formula [3]: Fabs = (AUC_po / AUC_iv) × (Dose_iv / Dose_po) × 100% Here, AUC is the area under the curve for each route of administration, and Dose is the respective administered dose.

Q3: What does the ERK signaling pathway look like that this compound targets? A: this compound is a modulator of MAPK1/ERK2 and MAPK3/ERK1 [1]. It acts within the RAS/MAPK pathway, which is crucial for cell processes like growth and survival. The following diagram illustrates this key signaling pathway.

G cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/ERK2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Response Cellular Response (Proliferation, Survival) Nucleus->Response Gene Expression & Protein Synthesis

A Final Note for Researchers

The information and protocols provided here are based on general pharmacokinetic principles. As this compound is an investigational compound, its specific profile may vary.

References

Ravoxertinib dosing schedule optimization studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Applications

Ravoxertinib is an orally bioavailable, highly selective ERK1/2 inhibitor that blocks the most distal kinase in the MAPK signaling cascade [1] [2]. Its primary application is in overcoming resistance to upstream BRAF and MEK inhibitors.

The diagram below illustrates this compound's role in the MAPK pathway and its therapeutic strategy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (Mutant) RAS->BRAF MEK MEK BRAF->MEK BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF ERK ERK (p-ERK) MEK->ERK MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK RSK RSK & Other Downstream Effectors ERK->RSK ERKi This compound (GDC0994) ERKi->ERK Nucleus Gene Transcription Cell Proliferation & Survival RSK->Nucleus Resistance MAPKi Resistance Pathway Reactivation Resistance->ERK

Dosing & Efficacy Data

The tables below summarize key quantitative data from preclinical studies to guide your in vitro and in vivo experimental designs.

Table 1: In Vitro Dosing & Efficacy in BRAF-Mutant Melanoma Cell Lines [1]

Cell Line Context This compound Monotherapy This compound + BRAFi (PLX4032) Key Readouts

| BRAFi-Sensitive (Parental) | Reduced cell viability (less than BRAFi alone). | Additive effect on apoptosis induction. | - Reduced p-RSK (dose-dependent).

  • Apoptosis (Sub-G1 fraction): ~40-56% with combo (1-5 µM each). | | BRAFi-Resistant | Limited anti-tumor activity alone. | Synergistic reduction in viability (CI < 1). | - Effective p-RSK suppression despite BRAFi resistance.
  • Apoptosis (Sub-G1 fraction): Significantly induced by combo (e.g., up to 54% in Mel1617 R at 5 µM each). |

> Key Insight: this compound shows its most promising activity in combination regimens, especially for overcoming acquired resistance to BRAF/MEK inhibitors [1].

Table 2: Experimental Protocols for Key Assays [1]

Assay Type Recommended Protocol Summary Critical Parameters
Cell Viability (Short-Term) Treat cells for a defined period (e.g., 72h) with a dose range of this compound (e.g., 0.039 to 10 µM), alone and in combination. Use assays like MTT or CellTiter-Glo. Include both parental and MAPKi-resistant lines. Use a wide concentration range to capture full dose-response.
Apoptosis Assay Treat cells for 24-48 hours. Use flow cytometry to analyze the sub-G1 fraction of fixed, propidium iodide-stained cells. Combination with BRAFi (e.g., 1-5 µM each) is crucial to observe significant effect, particularly in resistant lines.
Pathway Modulation (Western Blot) Treat cells for 2-24 hours. Analyze lysates for phospho-RSK (primary marker of ERK inhibition), and total/phospho levels of MEK and ERK. This compound does not majorly impact p-ERK levels. p-RSK is the most reliable pharmacodynamic marker for target engagement [1].
Colony Formation (Long-Term) Treat cells for a longer duration (e.g., 1-2 weeks), allowing colony formation. Fix and stain colonies to assess clonogenic survival. Demonstrates the sustained, chronic effect of treatment and is effective even in resistant cells.

Troubleshooting Guide

Here are solutions to common experimental challenges based on published findings.

  • Problem: Lack of efficacy with this compound monotherapy.

    • Solution: This is an expected finding. This compound's primary value is in combination therapy [1]. Always test it alongside a BRAF and/or MEK inhibitor to see significant anti-tumor activity, especially in resistant models.
  • Problem: Uncertain target engagement; Western Blot results for p-ERK are confusing.

    • Solution: This is a known characteristic of this compound. It inhibits ERK kinase activity without consistently reducing its phosphorylation state [1]. Instead, monitor phosphorylation of RSK, a direct downstream target of ERK, as a more robust indicator of pathway suppression.
  • Problem: Difficulty in overcoming strong resistance in aggressive cell lines.

    • Solution: Ensure you are using adequate concentrations. The synergistic pro-apoptotic effects of the combination (BRAFi + ERKi) were particularly pronounced at higher tested concentrations (e.g., 5 µM) [1]. Confirming the resistance mechanism is MAPK pathway-dependent is also critical.
  • Problem: Need for a reliable positive control in pathway inhibition assays.

    • Solution: Include a BRAF inhibitor (e.g., vemurafenib/PLX4032) as a control in your sensitive cell lines. It should effectively reduce p-MEK and p-ERK, providing a benchmark for maximum pathway inhibition against which this compound's distinct mechanism can be compared [1].

FAQs: this compound in Research

  • What is the primary therapeutic promise of this compound? Its greatest potential lies in overcoming or delaying the emergence of resistance to BRAF and MEK inhibitors in BRAF-mutant cancers, like melanoma, by providing deeper suppression of the MAPK pathway [1].

  • Why is this compound effective even when upstream BRAF is resistant? Acquired resistance to BRAF/MEK inhibitors often leads to reactivation of the MAPK pathway downstream of MEK. As a direct ERK1/2 inhibitor, this compound blocks this terminal node, bypassing the upstream resistance mechanism [1].

  • Are there any FDA-approved ERK inhibitors? No. As of the latest literature, no ERK inhibitors have yet received FDA approval. Several molecules, including this compound, ulixertinib (BVD-523), and others, are in various preclinical and clinical trial stages [2].

References

Ravoxertinib (GDC-0994) Assay Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biochemical and cellular assay data for Ravoxertinib, which is a potent and selective ERK1/2 inhibitor [1] [2].

Assay Type Target Reported IC₅₀ / Value Key Findings / Context
Biochemical (Cell-free) [1] [2] ERK2 0.3 nM Primary target; high potency.
Biochemical (Cell-free) [1] [2] ERK1 1.1 nM Primary target; high potency.
Cellular (Function in A375 cells) [2] phospho-ERK2 0.086 µM (86 nM) BRAF V600E mutant human melanoma cell line.
Cellular (Function in A375 cells) [2] phospho-RSK 0.14 µM (140 nM) Downstream effector in BRAF V600E mutant cells.
In Vivo (Animal Model) [1] [2] Dosage 40 µg (oral gavage) Shows significant single-agent activity in KRAS and BRAF mutant xenograft models.

Experimental Protocols & Key Citations

Here are detailed methodologies for key experiments cited in the data table.

  • In Vitro Cell-Based Assay (from [2])

    • Cell Line: A375 human melanoma cells (harboring BRAF V600E mutation).
    • Assay Type: Functional assay measuring inhibition of phosphorylation.
    • Measured Readout: Decrease in phosphorylated ERK2 (p-ERK2) and phosphorylated RSK (p-RSK) levels.
    • Key Conditions: The reported IC₅₀ for p-ERK2 inhibition is 0.086 µM and for p-RSK is 0.14 µM [2].
  • In Vivo Efficacy Protocol (from [1] [2])

    • Animal Models: Mice bearing KRAS-mutant or BRAF-mutant human xenograft tumors.
    • Administration: Oral gavage (p.o.) [1] [2].
    • Dosage: 40 µg [1] [2].
    • Key Outcomes: Significant single-agent tumor growth inhibition was observed. The treatment inhibits ERK phosphorylation and its downstream signaling pathways, leading to suppression of tumor cell proliferation and survival [1].
  • Recent In Vivo Application in Neurological Disease (from [3])

    • Model: Rat subarachnoid hemorrhage (SAH) model.
    • Administration: Intracerebroventricular (i.c.v.) injection.
    • Timing: 30 minutes post-SAH induction.
    • Key Outcomes: Treatment with this compound attenuated the SAH-induced increase in p-ERK1/2, improved long-term sensorimotor and spatial learning deficits, and reduced blood-brain barrier damage, cerebral edema, and neuronal apoptosis [3].

Ras/Raf/MEK/ERK Signaling Pathway

This diagram illustrates the simplified Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by this compound.

G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Survival Cell Survival ERK->Cell Survival RSK->Cell Survival This compound This compound This compound->ERK Inhibits

Diagram 1: this compound inhibits ERK1/2 in the signaling pathway.

Frequently Asked Questions

Q1: What is a well-tolerated solvent for the oral application of this compound in animal studies? A1: Based on vendor recommendations, GDC-0994 can be dissolved in 2% DMSO, 30% PEG 300, 5% Tween 80, in double-distilled water (ddH₂O) at a concentration of 5 mg/ml as a clear solution [2].

Q2: I am having trouble dissolving this compound. What should I check? A2:

  • Use Fresh DMSO: The datasheet highlights that moisture-absorbing (old) DMSO reduces solubility. Always use fresh, anhydrous DMSO for preparing stock solutions [1] [2].
  • Recommended Solvents: The compound is soluble in DMSO (approx. 88 mg/mL) and ethanol (approx. 88 mg/mL), but is insoluble in water [1] [2].
  • For In Vivo Suspensions: A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na) at concentrations ≥5 mg/ml [2].

Q3: What evidence supports the use of this compound in neurology research? A3: A 2023 study (retracted post-publication, so use with caution) demonstrated that in a rat model of subarachnoid hemorrhage, this compound administered via i.c.v. injection improved long-term neurologic deficits. It reduced brain edema, blood-brain barrier damage, and neuronal apoptosis through early inhibition of Erk1/2 phosphorylation [3]. This suggests a potential research application beyond oncology.

References

Ravoxertinib vs other ERK inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

ERK Inhibitors at a Glance

Inhibitor Name Key Characteristics (from search results) Reported IC50 (ERK2, cell-free) Cell Viability vs. ERK Inhibition (in live cells)
Ravoxertinib (GDC-0994) Orally available; selective; shows efficacy in BRAF-mutant models [1] [2] [3]. 0.3 nM [2] [4] High AUC ratio (1.32); induces less cell death per unit of ERK inhibition [5].
SCH772984 Potent tool compound; frequently used in research [5]. Information not in search results Low AUC ratio (0.9); induces excessive, ERK-independent toxicity in some cell lines [5].
Ulixertinib (BVD-523) Clinical-grade inhibitor; shows activity in resistant settings [5]. Information not in search results High AUC ratio (1.27); prone to ERK reactivation over time [5].
LY3214996 Clinical-grade inhibitor [5]. Information not in search results Prone to ERK reactivation over time [5].
VX-11e Potent inhibitor in biochemical assays [5]. Information not in search results Induces excessive, ERK-independent toxicity in specific cell lines (e.g., HCT-116) [5].

A pivotal finding from a 2022 study is that the relationship between a drug's ability to inhibit ERK and its ability to kill cells varies significantly between inhibitors [5]. Researchers quantified this by calculating the ratio between the Area Under the Curve (AUC) for cell viability and ERK inhibition.

  • This compound and Ulixertinib had high AUC ratios (1.32 and 1.27, respectively), meaning they induced less cell death for a given level of ERK inhibition. This suggests a more selective action [5].
  • SCH772984 and VX-11e had low AUC ratios, indicating they cause substantial cell death that may not be directly related to ERK inhibition, hinting at potential "off-target" effects [5].

Cellular Responses and Resistance Mechanisms

The efficacy of ERK inhibitors is also shaped by how cancer cells adapt during treatment.

  • ERK Reactivation: Some inhibitors, like Ulixertinib, LY3214996, and the MEK inhibitor PD0325901, are prone to ERK reactivation over time. This can be a key resistance mechanism, though cells that become resistant to MEK inhibitors may remain sensitive to ERK inhibitors like Ulixertinib [5].
  • Mutation-Driven Efficacy: this compound shows a strongly selective anti-tumor effect in BRAF-mutant cancer cells. It sharply inhibits proliferation and causes G1 cell-cycle arrest in these cells, but has little effect on most RAS-mutant or wild-type cells [3].
  • Synergy in Combination: Research highlights that while this compound alone has limited antitumor activity, its combination with BRAF and/or MEK inhibitors significantly enhances apoptosis and growth inhibition, especially in resistant melanoma lines [1].

Experimental Insights

The comparative data often comes from studies using consistent methodologies, which allows for a fair comparison between compounds.

  • Cell Lines Used: Studies often use a panel of cancer cell lines with different genetic backgrounds (e.g., H1299 with NRAS mutation, HCT-116 with KRAS mutation, SH-SY5Y with no RAS/RAF mutations) [5].
  • Key Assays:
    • ERK Activity Measurement: ERK activity in live cells is frequently measured using an ERK kinase translocation reporter (ERK-KTR), which calculates the cytoplasmic-to-nuclear fluorescent ratio [5].
    • Viability Assays: Cell viability is typically assessed 72-94 hours after drug treatment using reagents like Resazurin [5].
    • Pathway Modulation: Western Blot analysis is used to confirm the inhibition of ERK and its downstream targets (like phosphorylated RSK) and to monitor pathway reactivation [1] [5].

To better understand the context of these inhibitors, the following diagram shows the MAPK/ERK signaling pathway they target.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Processes Cell Proliferation Survival Differentiation Nucleus->Processes Regulates Inhibitors ERK Inhibitors (e.g., this compound) block this step Inhibitors->ERK

Key Takeaways for Researchers

  • For Selective ERK Inhibition: This compound appears to be a strong candidate when the goal is to inhibit the ERK pathway with minimal off-target toxicity [5].
  • For Overcoming MEKi Resistance: Ulixertinib is a promising option for tumors that have developed resistance to upstream MEK inhibitors, as it can remain effective despite ERK reactivation mechanisms [5].
  • For BRAF-Mutant Models: This compound has demonstrated highly specific and potent activity in preclinical models of BRAF-mutant cancer, suggesting it is an excellent tool for this context [3].
  • For Combination Therapies: Evidence supports the use of this compound in combination with BRAF and/or MEK inhibitors to enhance pathway suppression and induce apoptosis in resistant cancers, particularly melanoma [1].

References

Ravoxertinib compared to SCH772984 potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the available experimental data for Ravoxertinib and SCH772984, compiled from recent scientific publications.

Parameter This compound (GDC-0994) SCH772984
Biochemical IC50 (ERK1) 6.1 nM [1] 4 nM [2]
Biochemical IC50 (ERK2) 3.1 nM [1] 1 nM [2]
Cellular IC50 (p-RSK) 12 nM [1] 20 nM (in A375 cells) [2]
Key Cellular Phenotypes Induces G1 cell cycle arrest; selectively inhibits growth of BRAF mutant cells [3]. Induces apoptosis; shows efficacy in both RAS- and BRAF-mutant tumor cells [2].
Relationship: Toxicity vs. ERK Inhibition Lower toxicity relative to the degree of ERK inhibition [4]. Induces "excessive toxicity" not directly linked to ERK inhibition in specific cell lines (e.g., SH-SY5Y) [4].
Oral Bioavailability Yes, shown to be orally active in vivo [5] [1]. Information not specified in search results; typically administered intraperitoneally (i.p.) in studies [2].

Guide to Key Experimental Protocols

The data in the table above is derived from standard experimental methods in cell biology and biochemistry. Here is a brief overview of the key protocols cited:

  • Biochemical Kinase Assays: These measure a compound's direct ability to inhibit the kinase activity of purified ERK proteins. For example, an ERK2 IMAP enzymatic assay was used for SCH772984, where the enzyme is incubated with the compound before adding a substrate peptide and ATP. Phosphorylation is then measured using fluorescence polarization [2].
  • Cell Viability/Proliferation Assays: These assess a compound's effect on cell growth. Common methods include:
    • CellTiter-Glo Luminescent Assay: Measures cellular ATP levels as a proxy for metabolically active cells after 4-5 days of compound treatment [2].
    • Colony Formation Assay: Evaluates long-term cell growth and reproductive integrity by measuring the ability of a single cell to grow into a colony over 1-2 weeks [3].
  • Apoptosis and Cell Cycle Analysis: Flow cytometry is used to quantify the fraction of cells with sub-G1 DNA content (indicative of apoptosis) or to determine the cell cycle phase distribution (e.g., G1 arrest) after drug treatment [5] [2].
  • Western Blotting: This technique confirms target engagement and pathway modulation by measuring changes in protein levels and phosphorylation states (e.g., pERK, pRSK) in treated cells compared to controls [4] [5].

Key Characteristics and Research Applications

Beyond the raw numbers, the two inhibitors exhibit distinct profiles that may make one more suitable than the other for specific research applications.

  • Mechanism and Selectivity: Both are ATP-competitive inhibitors that target the terminal kinases of the MAPK pathway. However, their selectivity profiles differ. SCH772984 is reported to be highly selective for ERK1/2 and does not directly inhibit upstream kinases like MEK1, MEK2, BRAF, or CRAF [2]. In cellular models, This compound shows a pronounced selectivity for BRAF-mutant cancer cells, having minimal effect on most RAS-mutant or wild-type lines, which can be a significant advantage for targeted studies [3].
  • Utility in Overcoming Resistance: Both inhibitors are valuable tools for studying resistance to upstream MAPK pathway inhibitors (like BRAF or MEK inhibitors). Research shows that This compound, when combined with BRAF and MEK inhibitors, can significantly enhance apoptosis and growth inhibition, particularly in resistant melanoma cell lines [5]. SCH772984 has also been shown to effectively inhibit MAPK signaling and cell proliferation in tumor cells that have developed resistance to concurrent BRAF and MEK inhibitor treatment [2].

The MAPK Pathway and Inhibitor Action

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the points targeted by these inhibitors, providing context for their mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation Nuclear_Events Nuclear Events (Proliferation, Survival) ERK->Nuclear_Events Translocation RSK->Nuclear_Events Inhibitor ERK Inhibitors (this compound, SCH772984) Inhibitor->ERK Inhibit

Conclusion and Research Considerations

  • For studies focusing specifically on BRAF-mutant models, or for in vivo work requiring oral administration, This compound may be the preferable candidate due to its demonstrated selectivity and bioavailability [3] [1].
  • For research involving a broader spectrum of MAPK-driven cancers, including RAS-mutant models, or for probing mechanisms of broad-spectrum resistance, SCH772984 has a robust and well-documented efficacy, though its potential for off-target toxicity in certain cell types should be considered [4] [2].

References

Ravoxertinib selectivity profile kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Selectivity

Ravoxertinib is an orally bioavailable, highly selective ATP-competitive inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1 and 2), which are the terminal kinases in the MAPK pathway [1]. Its selectivity is demonstrated through its potent and specific anti-tumor effects in models with specific genetic backgrounds.

The diagram below illustrates the MAPK signaling pathway and the site of this compound's action.

architecture Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK & Other Substrates ERK->RSK Nuclear_Events Cell Proliferation & Survival ERK->Nuclear_Events This compound This compound (GDC-0994) Inhibitor This compound->ERK Inhibits

The available evidence for its selective action is summarized in the table below.

Evidence Type Experimental Findings Implication for Selectivity
Genetic Dependency [1] Potently inhibits cell viability and colony formation, and induces G1 cell-cycle arrest primarily in BRAF mutant cancer cell lines. Minimal effect on most RAS mutant or wild-type cells. Action is highly selective for tumors with hyperactive MAPK signaling downstream of BRAF mutations.
Pathway Inhibition [1] [2] Effectively reduces phosphorylation of RSK, a direct downstream substrate of ERK1/2, without majorly impacting phosphorylation levels of its upstream kinase, MEK. Confirms on-target engagement of ERK1/2 within the MAPK pathway, demonstrating functional selectivity.
Resistance Reversal [2] Retains the ability to inhibit MAPK signaling and induce apoptosis in melanoma cell lines with acquired resistance to BRAF inhibitors (e.g., Vemurafenib). Its action is independent of upstream resistance mechanisms, highlighting its utility in a defined clinical context.

Key Experimental Methodologies

The data supporting this compound's profile were generated using standard and robust preclinical research methods [1] [2]:

  • Cell Viability Assay: Intracellular ATP content was measured (e.g., with Cell Counting Kit-8) as an indirect readout of cell number after 72-hour treatment with this compound. Dose-response curves were fitted to calculate half-maximal inhibitory concentration (IC₅₀) values.
  • Monolayer Colony Formation Assay: Cells were treated with this compound for 8-15 days, then colonies were fixed, stained with crystal violet, and photographed to assess long-term clonogenic growth inhibition.
  • Western Blotting: Cell lysates were analyzed using SDS-PAGE and immunoblotted with specific antibodies (e.g., anti-phospho-RSK) to detect changes in protein phosphorylation and pathway activity.
  • Cell Cycle and Apoptosis Analysis: Flow cytometry was used after staining with propidium iodide (for cell cycle) or Annexin V/PI (for apoptosis) to quantify the mechanisms of cell growth arrest and death.

References

Biochemical and Cellular IC50 Values of ERK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles IC50 data from the search results, which includes both biochemical assays (on purified enzymes) and cellular assays (on live cancer cell lines).

Inhibitor Name Alternative Name(s) Biochemical IC50 (ERK1/ERK2) Cellular IC50 / Activity (Varies by cell line)

| Ravoxertinib | GDC-0994 | 1.1 nM / 0.3 nM [1] [2] 6.1 nM / 3.1 nM [3] | • HCT-116 (Colon, KRASG13D): ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • SH-SY5Y (Neuroblastoma): ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • H1299 (Lung, NRASQ61K): Lower toxicity in relation to ERK inhibition [4]. • BRAF-mutant cells: Selective growth inhibition and G1 cell-cycle arrest [5]. | | Ulixertinib | BVD-523 | Information missing | • HCT-116: ERK inhibition IC50: 32 nM; Viability IC50: 36 nM [4]. • SH-SY5Y: ERK inhibition IC50: 86 nM; Viability IC50: 180 nM [4]. | | SCH772984 | Information missing | Information missing | • HCT-116: ERK inhibition IC50: 16 nM; Viability IC50: 14 nM [4]. • SH-SY5Y: ERK inhibition IC50: 75 nM; Viability IC50: 24 nM [4]. | | LY3214996 | Information missing | Information missing | Information missing | | VX-11e | Information missing | Information missing | • HCT-116: ERK inhibition IC50: 39 nM; Viability IC50: 12 nM [4]. |

Key Experimental Insights and Context

Beyond the raw IC50 numbers, the search results provide crucial context for comparing these inhibitors.

  • Cellular Selectivity and Toxicity: A key differentiator is the relationship between ERK inhibition and cell death. Some inhibitors, like SCH772984 and VX-11e, induce cell death at concentrations close to or even below their ERK inhibition IC50, suggesting "excessive toxicity" potentially through off-target effects. In contrast, This compound and Ulixertinib show a much larger gap, effectively inhibiting ERK at concentrations well below those required to kill cells, indicating higher selectivity [4].
  • Mutation-Dependent Efficacy: The anti-tumor effect of This compound is highly selective for cancers with BRAF mutations. It shows sharp inhibition of proliferation and colony formation in BRAF-mutant cells but has little effect on most RAS mutant or wild-type cells [5].
  • Potential for Resistance: Research indicates that cancer cells can develop resistance to ERK1/2 inhibitors like this compound through various mechanisms, including compensatory activation of the ERK5 pathway. This has led to the development of dual ERK1/2 and ERK5 inhibitors to overcome this resistance [6].
  • Conformational Selectivity: ERK2 exists in different conformational states (termed "R" and "L"). Inhibitors can selectively bind to one state, which influences their activity. Unlike some other inhibitors, This compound (GDC-0994) does not majorly shift this equilibrium, binding similarly to the apoenzyme [7].

General Experimental Workflow

While full protocols are not provided, the search results describe a common workflow for generating the cellular data cited above [4]:

  • Cell Line Selection: Use cancer cell lines with specific genetic backgrounds (e.g., HCT-116 with KRAS mutation, SH-SY5Y without RAS/RAF mutations).
  • ERK Activity Reporter System: Engineer cells to express a fluorescent ERK kinase translocation reporter (ERK-KTR). When ERK is active, the reporter moves from the nucleus to the cytoplasm.
  • Inhibitor Treatment & Imaging: Treat cells with a dose range of the ERK inhibitor. Use high-content microscopy to image the cells and quantify the cytoplasmic-to-nuclear (C/N) ratio of the reporter, which is inversely correlated with ERK activity.
  • Viability Assay: In parallel, treat cells with the same inhibitor doses and measure cell viability after a longer period (e.g., 94 hours) using a standard assay.
  • Data Analysis: Calculate IC50 values for both ERK inhibition (from the C/N ratio) and cell viability from the dose-response curves.

The diagram below illustrates the signaling pathway targeted by these inhibitors and the core concepts of the cellular assay.

cluster_pathway MAPK Signaling Pathway & ERK Inhibition cluster_assay Cellular Reporter Assay RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Targets Proliferation Survival (RSK, c-Myc, etc.) ERK->Targets ERKKTR ERK-KTR Reporter (Nuclear Export) ERK->ERKKTR ERKi ERK Inhibitors (e.g., this compound) ERKi->ERK Measure Measure C/N Ratio (Low Ratio = High ERK Activity) ERKKTR->Measure

Interpretation and Research Implications

  • Biochemical vs. Cellular Potency: The nanomolar biochemical IC50 of this compound confirms its high intrinsic affinity for ERK1/2. The higher cellular IC50 values reflect the complexity of the cellular environment, including cell permeability and compensatory pathways [1] [4] [3].
  • Inhibitor Selection: The choice of inhibitor should be guided by the research goal. This compound appears well-suited for highly selective ERK inhibition in BRAF-mutant models with minimal off-target toxicity. Ulixertinib may be effective in RAS-mutant contexts, while SCH772984 is a potent tool compound but with a narrower therapeutic window due to higher non-ERK related toxicity [4].
  • Combination Strategies: Given the potential for resistance and compensatory pathways, the most effective clinical use of ERK inhibitors like this compound may be in combination with upstream inhibitors (BRAFi/MEKi) or with agents that block bypass pathways like ERK5 [6] [8].

References

Ravoxertinib (GDC-0994) Profile and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and selective activity of Ravoxertinib.

Property Details
Other Name GDC-0994 [1]
Primary Target ERK1/2 (MAPK1/3) [2]
Biochemical Potency (IC₅₀) ERK1: 1.1 nM; ERK2: 0.3 nM [2]
Key Off-Target p90RSK (IC₅₀: 12 nM) [2]
Selectivity Note Highly selective for ERK1/2; much less active against JNK or p38 MAPK [2]

Comparative Performance Against Other ERK Inhibitors

Research that compared several ERK inhibitors revealed important differences in their behavior, which are crucial for selecting the right tool for an experiment. The table below synthesizes findings from a study that used ERK1/2 and downstream kinase ELK1 reporter cell lines from lung, colon, and blood cancers [3].

Inhibitor Key Findings from Cellular Models
This compound (GDC-0994) Showed expected toxicity related to ERK inhibition [3].
SCH772984 Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3].
VX-11e Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3].
Ulixertinib (BVD-523) Prone to ERK1/2 reactivation over time [3].
LY3214996 Prone to ERK1/2 reactivation over time [3].
PD0325901 (MEK Inhibitor) Prone to ERK1/2 reactivation over time; cells resistant to it remained sensitive to Ulixertinib [3].

Key Experimental Protocols from Literature

To help you evaluate or replicate the key findings, here are summaries of the experimental methodologies used in the cited studies.

  • Cell Viability and ERK Inhibition Correlation Assay: This study used ERK1/2 and downstream kinase ELK1 reporter cell lines (e.g., H1299 lung cancer, HCT-116 colon cancer) to examine the relationship between ERK inhibition and drug-induced toxicity for several inhibitors, including this compound. They compared cell viability and ERK inhibition to determine ERK dependencies and identify compounds that caused off-target toxicity [3].
  • In Vitro Anti-Tumor Effect Assays: The anti-tumor activity and selectivity of this compound were demonstrated through a series of standard assays:
    • Cell Viability Assay: Cells were seeded in 96-well plates and treated daily with GDC-0994 for 5 days. Cell viability was evaluated using a Cell Counting Kit-8 (CCK-8) assay, measuring absorbance at 450 nm [1].
    • Monolayer Colony Formation Assay: Cells were seeded at low density on 6-well plates and treated daily with GDC-0994. After 8-15 days, colonies were fixed, stained with crystal violet, and photographed [1].
    • Cell Cycle Analysis: Cells treated with GDC-0994 were analyzed using a commercial cell cycle and apoptosis detection kit, with distributions determined by flow cytometry [1].
    • Western Blotting: Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary and HRP-conjugated secondary antibodies. Signals were detected using a Western ECL Substrate [1] [4].

Signaling Pathway Context

The following diagram illustrates the position of this compound within the MAPK signaling cascade, which explains its utility in overcoming resistance to upstream inhibitors.

g RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates (Phosphorylation) RSK p90RSK ERK->RSK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to SOX5 Transcription Factors (e.g., SOX5) CellProcess Cell Proliferation & Survival SOX5->CellProcess Drives Nucleus->SOX5 Regulates Gene Expression Ravo This compound Inhibits Ravo->ERK  IC₅₀: 0.3-1.1 nM OffTarget Off-target effect on p90RSK (IC₅₀: 12 nM) OffTarget->RSK

Interpretation and Research Considerations

  • Mechanism and Selectivity: As the diagram shows, this compound directly targets the core kinases ERK1/2 at the end of the MAPK pathway. This direct action makes it a promising strategy to overcome resistance caused by reactivation of the pathway upstream, for instance, after treatment with BRAF or MEK inhibitors [1] [2].
  • Genetic Context is Crucial: Its anti-tumor effect is highly dependent on the genetic background of the cancer cells. Studies show it sharply inhibits cell proliferation and induces cell cycle arrest in BRAF mutant cells but has little effect on most RAS mutant or wild-type cell lines [1]. Your experimental models should account for this.
  • Data Gap on Broad Kinome Screening: The search results I obtained cite this compound's high selectivity over JNK or p38 MAPK and its known off-target effect on p90RSK [2]. However, they do not contain a comprehensive kinome-wide selectivity profile (e.g., against hundreds of kinases at a single concentration, often presented in a "kinome tree"). This is a critical piece of information for a full cross-reactivity assessment.

To obtain a complete kinome-wide cross-reactivity profile for this compound, I suggest you:

  • Check Proceeding Publications: Look for the original primary research paper detailing the discovery and preclinical characterization of this compound (GDC-0994), as such papers often include this data.
  • Search Selectivity Databases: Investigate resources like the DiscoverX KinomeScan platform or the SGC Kinase Inhibitor Database, which may contain published selectivity data for this compound.

References

Ravoxertinib specificity confirmation methods

Author: Smolecule Technical Support Team. Date: February 2026

Specificity and Efficacy of Ravoxertinib

The specificity of this compound is confirmed through a multi-faceted experimental approach, demonstrating its selective anti-tumor effect on cells with specific genetic backgrounds, particularly those harboring BRAF mutations [1].

The table below summarizes the key experimental findings that establish its specificity profile:

Experimental Readout Observation in BRAF mutant cells Observation in RAS mutant or wild-type cells
Cell Viability Sharply inhibited [1] Minimal effect on most cell lines [1]
Colony Formation Sharply inhibited [1] Little effect [1]
Cell Cycle Arrest Remarkable G1 phase arrest [1] Not typically observed
Gene Expression Changes Significant changes in cell cycle-related genes [1] No remarkable changes in such genes [1]
In Vivo Tumor Growth Selectively inhibited in xenograft models [1] Information not specific in sources

This compound vs. Other ERK Inhibitors

Different ERK inhibitors exhibit varying cellular efficacy and toxicity profiles, which are not always directly correlated. The table below compares this compound with other inhibitors based on live-cell studies:

Table based on data from Berger et al. (2022) using H1299 (NRASQ61K), HCT-116 (KRASG13D), and SH-SY5Y cell lines [2].

ERK1/2 Inhibitor Mean Viability/ERK Inhibition AUC Ratio General Notes on Specificity and Toxicity
This compound (GDC-0994) 1.32 High mean AUC ratio suggests lower toxicity for a given level of ERK inhibition [2].
Ulixertinib (BVD-523) 1.27 Prone to ERK1/2 reactivation over time, which can sometimes be reversed with fresh drug [2].
LY3214996 1.16 Prone to ERK1/2 reactivation over time [2].
SCH772984 0.90 Low AUC ratio indicates excessive toxicity not directly related to ERK inhibition in specific cell lines [2].
VX-11e Information not specified Can induce excessive toxicity in specific cell lines (e.g., HCT-116) [2].

Key Experimental Methodologies

The specificity of this compound is determined using a combination of the following standardized biochemical and cellular assays.

Cell-Based Viability and Proliferation Assays
  • Purpose: To determine the dependence of anti-tumor effect on genetic alterations in the MAPK pathway and to correlate ERK inhibition with cell death [1] [2].
  • Protocol:
    • Cell Seeding: Plate cancer cells with different genetic backgrounds (e.g., BRAF mutant, RAS mutant, wild-type) in 96-well plates [1].
    • Drug Treatment: Treat cells daily with this compound at various concentrations for 5 days [1].
    • Viability Measurement: Perform a Cell Counting Kit-8 (CCK-8) assay. Measure the absorbance at 450 nm daily using a microplate reader to generate growth curves and calculate IC₅₀ values [1] [2].
Colony Formation Assay
  • Purpose: To assess long-term clonogenic survival potential after drug treatment [1].
  • Protocol:
    • Cell Seeding: Seed a low density of cells (200-500 cells) in triplicate on 6-well plates [1].
    • Drug Treatment: Treat cells daily with this compound [1].
    • Culture and Stain: After 8-15 days, wash colonies, fix with methanol, and stain with 0.1% crystal violet. Photograph and count the colonies [1].
Cell Cycle and Apoptosis Analysis
  • Purpose: To investigate the mechanism of growth inhibition by determining cell cycle distribution and death [1].
  • Protocol:
    • Treatment and Harvest: Seed and treat cells with this compound for 24-48 hours. Harvest the cells [1].
    • Staining: Use a commercial cell cycle and apoptosis detection kit.
      • For cell cycle, use a DNA stain and analyze via flow cytometry to determine the percentage of cells in G1, S, and G2 phases [1].
      • For apoptosis, use an Annexin V-FITC/PI kit and analyze by flow cytometry to detect early and late apoptotic cells [1].
Western Blotting
  • Purpose: To confirm on-target engagement by assessing the reduction of phosphorylated ERK1/2 and its downstream substrates [1] [3] [2].
  • Protocol:
    • Protein Extraction: Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors [1].
    • Separation and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane [1].
    • Antibody Incubation: Incubate membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-pRSK), followed by HRP-conjugated secondary antibodies [1].
    • Detection: Visualize protein bands using chemiluminescence substrate on an imaging system [1].

Signaling Pathway and Specificity Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the logical workflow for confirming its specificity.

G MAPK Pathway and ERK Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK & Other Targets ERK->RSK Nucleus Gene Expression Cell Proliferation Survival ERK->Nucleus This compound This compound This compound->ERK Inhibits BRAF_Mut BRAF Mutation (Oncogenic Driver) BRAF_Mut->RAF

G This compound Specificity Confirmation Start Cell Line Panel (BRAF mut, RAS mut, WT) Step1 In Vitro Assays (Viability, Colony Formation) Start->Step1 Step2 Mechanistic Assays (Cell Cycle, Apoptosis) Step1->Step2 Step3 On-Target Verification (Western Blot: pERK/pRSK) Step2->Step3 Step4 Transcriptomic Analysis (RNA Expression) Step3->Step4 Step5 In Vivo Validation (Xenograft Models) Step4->Step5 Conclusion Conclusion: Selective for BRAF mutant cells Step5->Conclusion

Key Insights for Researchers

  • Context is Crucial: The specificity of this compound is highly dependent on the cellular genetic context. Its pronounced effect on BRAF mutant cells provides a strong rationale for patient stratification in both research and clinical settings [1].
  • Profile Comparison: When benchmarking against other ERK inhibitors, this compound shows a favorable toxicity-to-ERK inhibition ratio compared to compounds like SCH772984 and VX-11e, which can induce more off-target toxicity [2].
  • Conformational Subtleties: Beyond simple inhibition, studies show that ATP-competitive inhibitors like this compound can selectively stabilize distinct conformational states of ERK2 (populating the "R-state"), which can have differential allosteric effects on protein-protein interactions, an important consideration for understanding its full biological impact [4].

References

Ravoxertinib therapeutic window comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Ravoxertinib (GDC-0994)

Feature Description
Drug Name This compound (also known as GDC-0994) [1] [2]
Target ERK1/2 (key downstream nodes of the MAPK pathway) [1]
Primary Mechanism Highly selective, small-molecule inhibitor of ERK1/2; induces G1 phase cell-cycle arrest [1]
Key Genetic Biomarker Strongest anti-tumor effect in cancers with BRAF mutations; minimal effect in most RAS mutant or wild-type cells [1]
Observed Efficacy Sharp inhibition of cell proliferation and colony formation in BRAF mutant cells; significant tumor growth inhibition in BRAF mutant xenograft models [1]
Reported Safety An acceptable safety and pharmacodynamic profile was reported in a Phase I clinical trial [1]
Notable Combinations Shows additive/synergistic effects in tumor spheroids when combined with PI3K inhibitors (e.g., Alpelisib, Inavolisib, Copanlisib) [2]

Experimental Data & Protocols

To help contextualize the data on this compound, here are the methodologies from key studies cited in the search results.

  • In Vitro Models & Protocols: The anti-tumor effect of this compound was investigated by examining its impact on cell proliferation and colony formation in cancer cell lines harboring different genetic alterations in the MAPK pathway (e.g., BRAF mutant, RAS mutant, wild-type) [1]. Gene expression changes, particularly in cell cycle-related genes, were analyzed after treatment [1].
  • In Vivo Models & Protocols: The selective inhibitory effect was confirmed in a BRAF mutant xenograft mice model. Tumor growth was monitored and compared between treated and control groups [1].
  • Multi-Cell Type Tumor Spheroid Screen: A study screening combination therapies used multi-cell type tumor spheroids (composed of 60% malignant cells, 25% endothelial cells, and 15% mesenchymal stem cells). This compound was combined with various PI3K inhibitors, and combination effects were assessed [2].

Comparative Context with Other Agents

While a direct therapeutic window comparison for this compound is not available, the search results highlight other targeted agents where a favorable therapeutic index is a key focus, which can serve as a useful reference for your research.

  • RMC-7977 (RAS-GTP inhibitor): This compound exhibits a divergent response in tumor versus normal tissues. In preclinical pancreatic cancer models, treated tumors showed waves of apoptosis and sustained proliferative arrest. In contrast, normal tissues only underwent transient decreases in proliferation with no evidence of apoptosis, indicating a promising therapeutic index [3].
  • Zongertinib (HER2 inhibitor): This oral, selective HER2 inhibitor demonstrated a very favorable safety profile in a clinical trial. It showed little to no significant rash, diarrhea, or pneumonitis—toxicities often associated with other HER2-targeted therapies. This suggests a potentially wider therapeutic window compared to other agents in its class [4] [5].

This compound's Role in the MAPK Pathway

The diagram below illustrates the position of this compound within the MAPK signaling cascade and helps explain its biomarker-driven selectivity.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Transcription Factors (Cell Proliferation, Cycle, Survival) ERK->Nucleus Phosphorylation BRAF_mut BRAF Mutation BRAF_mut->RAF RAS_mut RAS Mutation RAS_mut->RAS This compound This compound (ERK Inhibitor) This compound->ERK  Inhibits

This mechanistic insight is key to understanding its therapeutic potential: by targeting the final step in the MAPK pathway, it can theoretically inhibit signaling downstream of various upstream mutations, yet its efficacy is highly dependent on the specific genetic context [1].

Interpretation & Research Implications

  • The "Therapeutic Window" in Context: The available data suggests this compound's therapeutic window is linked to tumor genotype. Its efficacy is markedly superior in BRAF-mutant cancers compared to RAS-mutant or wild-type models [1]. This biomarker-defined selectivity is a critical component of its therapeutic index.
  • Clinical Safety Profile: The mention of an "acceptable safety profile" in a Phase I trial is a positive indicator [1], but a full quantitative comparison of therapeutic indices requires more detailed clinical data, which is not present in these search results.
  • Focus for Further Investigation: To conduct a more direct comparison, you may need to look for head-to-head preclinical studies or clinical trials that report metrics like maximum tolerated dose (MTD), lethal dose (LD50), or no-observed-adverse-effect level (NOAEL) for this compound and its comparators.

References

Ravoxertinib pharmacokinetic comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of ERK1/2 Inhibitors

The following table summarizes key experimental data for Ravoxertinib and other ERK inhibitors in development.

Compound Name Biochemical Potency (IC50) Cellular Activity & In Vivo Efficacy Clinical Status

| This compound (GDC-0994) | ERK1: 6.1 nM ERK2: 3.1 nM p-RSK: 12 nM [1] | Decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) [1]. Significant single-agent activity in KRAS- and BRAF-mutant human xenograft tumors in mice [1]. | Clinical trial stage [2] | | Ulixertinib (BVD-523) | ERK2: < 0.3 nM (IC50) [3] | Information not available in search results. | Clinical trial stage [2] | | SCH772984 | ERK2: 1 - 4 nM (IC50) [3] | Information not available in search results. | Preclinical/Clinical trial stage [2] | | Tizaterkib | ERK2: 0.66 nM (IC50) [3] | Information not available in search results. | Information not available | | Sonvuterkib | ERK2: 0.54 nM (IC50) [3] | Information not available in search results. | Information not available |

Experimental Protocols for Key Data

The methodologies behind the cited data are crucial for interpretation and reproducibility.

  • Biochemical IC50 Assays: The potency values (IC50) for this compound and other inhibitors are typically determined using kinase activity assays [3]. These experiments measure a compound's ability to inhibit the phosphorylation of a substrate peptide by purified ERK protein in a cell-free system.
  • In Vitro Cell Viability Assays: The data on this compound's effect on lung adenocarcinoma cell lines (A549, HCC827, HCC4006) was obtained by treating the cells with the compound for 48 hours and then assessing cell viability [1].
  • In Vivo Efficacy Models: The single-agent activity of this compound was demonstrated in mouse xenograft models. This involves implanting human tumors (with KRAS or BRAF mutations) into immunodeficient mice, followed by daily oral dosing of the compound and monitoring for tumor regression or growth inhibition [1].

The Role of ERK Inhibition in Cancer Therapy

To contextualize the drug data, the diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, a key driver in many cancers that ERK inhibitors like this compound are designed to block.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Cancer Uncontrolled Growth (Cancer) Proliferation->Cancer When dysregulated ERK_Inhibitor ERK Inhibitor (e.g., this compound) ERK_Inhibitor->ERK Blocks

This pathway is deregulated in approximately 40% of all human cancers, making it a critical therapeutic target [2]. As the terminal kinase in this cascade, ERK is a promising node for inhibition to block signals from various upstream mutations.

References

Toxicity Comparison in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a 2022 study that investigated the relationship between ERK inhibition and drug-induced toxicity in several cancer cell lines [1].

ERK Inhibitor Reported Toxicity Findings in Preclinical Models
Ravoxertinib Showed ERK-dependent toxicity; the relationship between cell viability and ERK inhibition varied by cell line [1].
SCH772984 Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1].
LY3214996 Prone to ERK1/2 reactivation over time [1].
Ulixertinib (BVD-523) Prone to ERK1/2 reactivation over time. Cells resistant to the MEK inhibitor PD0325901 remained sensitive to ulixertinib [1].
VX-11e Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1].
PD0325901 (MEK Inhibitor) Prone to ERK1/2 reactivation over time. Cells resistant to it remained sensitive to ulixertinib [1].

Detailed Experimental Methodology

The data in the table above was generated using the following experimental protocols [1]:

  • Cell Lines: The study used ERK1/2 and downstream kinase ELK1 reporter cell lines from multiple cancer types: H1299 (lung cancer, NRASQ61K), HCT-116 (colon cancer, KRASG13D), SH-SY5Y (neuroblastoma), and U937 (leukemia).
  • Assessment of Viability and ERK Inhibition: Researchers measured cell viability and the degree of ERK inhibition after treatment with the various inhibitors.
  • Analysis of ERK Dependence: By comparing the viability and ERK inhibition data, the study determined the different ERK dependencies for each cell line.
  • Investigation of ERK Reactivation: The persistence of ERK inhibition was monitored over time. For drugs showing reactivation, researchers tested if adding a fresh dose of the inhibitor could reverse the effect.

ERK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the MAPK/ERK signaling pathway and the site of action for ERK1/2 inhibitors like this compound.

ERK_Pathway ERK Signaling Pathway and Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Activates RAS (GTP-bound) RAS (GTP-bound) Receptor Tyrosine Kinase (RTK)->RAS (GTP-bound) Activates RAF RAF RAS (GTP-bound)->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates (T185, Y187) Cell Proliferation, Survival Cell Proliferation, Survival ERK1/2->Cell Proliferation, Survival Regulates ERK Inhibitors\n(e.g., this compound) ERK Inhibitors (e.g., this compound) ERK Inhibitors\n(e.g., this compound)->ERK1/2 Inhibits

References

Ravoxertinib clinical potential other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Ravoxertinib is a highly selective, orally bioavailable small-molecule inhibitor that targets ERK1 and ERK2 (also known as MAPK3 and MAPK1) [1] [2]. These kinases are the final downstream nodes in the RAS/RAF/MEK/ERK pathway (or MAPK pathway), a critical signaling cascade that regulates cell growth, proliferation, and survival [3]. By directly inhibiting ERK1/2, this compound aims to suppress the hyperactive signaling that drives cancer growth and to overcome resistance that can develop against upstream inhibitors (e.g., BRAF or MEK inhibitors) [2] [4].

The diagram below illustrates the position of ERK1/2 within this pathway and the site of this compound's action.

g RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., ELK1) ERK->TF Prolif Cell Proliferation & Survival TF->Prolif Ravo This compound Inhibition Ravo->ERK Directly Blocks Activation

Preclinical Data and Mutation-Selective Efficacy

Preclinical studies highlight that the anti-tumor effect of this compound is highly dependent on the genetic profile of the cancer cells, with BRAF mutant cells showing exceptional sensitivity [2].

The table below summarizes key preclinical findings for this compound monotherapy.

Cancer Model Type Genetic Background Key Experimental Findings Reference
Various human cancer cell lines (e.g., melanoma, thyroid) BRAF V600E mutation Sharply inhibited cell proliferation and colony formation; induced G1 phase cell-cycle arrest. [2]
Various human cancer cell lines RAS mutant or wild-type Had little effect on cell behaviors in most cell lines. [2]
BRAF mutant xenograft mice model BRAF mutation Selectively and significantly inhibited tumor growth in vivo. [2]
Lung, colon, neuroblastoma, & leukemia reporter lines KRAS/NRAS mutations Effectively inhibited ERK signaling; toxicity profile varied across different ERK inhibitors. [4]

A typical experimental workflow used to generate this data involves several key steps, as shown in the diagram below.

g Cell_Culture 1. Cell Culture & Genotype Validation Drug_Treatment 2. Drug Treatment (GDC-0994 / Vehicle) Cell_Culture->Drug_Treatment Viability_Assay 3. Functional Assays (Cell Viability, Colony Formation) Drug_Treatment->Viability_Assay Mechanism_Assay 4. Mechanism Assays (Cell Cycle, Apoptosis, Western Blot) Viability_Assay->Mechanism_Assay In_Vivo_Validation 5. In Vivo Validation (Xenograft Models) Mechanism_Assay->In_Vivo_Validation

Comparison with Other Targeted Therapies

This compound is one of several ERK inhibitors under investigation. The table below compares it with other agents in its class and outlines its performance in combination therapies.

Therapy (Code/Name) Primary Target Key Differentiating Findings / Combination Context
This compound (GDC-0994) ERK1/2 Orally bioavailable; selective anti-tumor activity in BRAF mutant models; shows combinatorial efficacy with AKT inhibitors [2] [5].
Ulixertinib (BVD-523) ERK1/2 Shows activity in early-phase trials; can inhibit cells that have become resistant to MEK inhibitors [4].
SCH772984 ERK1/2 Preclinical compound; one study noted it induced toxicity in some cell lines beyond its ERK-inhibitory effects [4].
Sotorasib KRAS G12C Approved KRAS G12C inhibitor; demonstrated additive/synergistic effects when combined with Ipatasertib (AKT inhibitor) in KRAS G12C mutant lines [5].
Ipatasertib AKT (Pan) AKT inhibitor; combination with this compound resulted in additive/greater-than-additive cytotoxicity in ~50% of cell lines screened [5].
Selumetinib MEK1/2 Upstream MEK inhibitor; also shows strong combinatorial activity with Ipatasertib [5].

Detailed Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.

1. Cell Viability and Proliferation Assay [2]

  • Cell Seeding: Plate cells in quintuplicate on 96-well plates at densities ranging from 400 to 3000 cells per well.
  • Treatment: After 16 hours, treat cells daily with this compound at indicated concentrations for 5 days. Use DMSO as a vehicle control.
  • Viability Measurement: Perform a Cell Counting Kit-8 (CCK-8) assay daily. Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

2. Monolayer Colony Formation Assay [2]

  • Cell Seeding: Seed cells in triplicate on 6-well plates at a low density (200-500 cells per well).
  • Treatment & Culture: Treat cells daily with this compound for 8 to 15 days.
  • Analysis: Wash colonies with PBS, fix in absolute methanol for 15 minutes, and stain with 0.1% crystal violet. Photograph the resulting colonies for quantification.

3. Cell Cycle and Apoptosis Analysis [2]

  • Treatment & Harvest: Seed cells on 6-well plates and treat with this compound for 24 or 48 hours before harvesting.
  • Staining:
    • For cell cycle analysis, use a commercial detection kit (containing Propidium Iodide, PI) according to the manufacturer's instructions.
    • For apoptosis analysis, use an Annexin V-FITC/PI Apoptosis Detection Kit.
  • Detection: Analyze the stained cells using flow cytometry. Determine cell cycle distributions and the percentage of apoptotic cells using analysis software like FlowJo.

4. 3D Spheroid Combination Screening [5]

  • Model Setup: Establish multi-cell type (mct-) spheroids from patient-derived cancer cell lines mixed with endothelial cells and mesenchymal stem cells.
  • Drug Exposure: Add compounds (e.g., this compound and Ipatasertib) either alone or in combination after 3 days of spheroid establishment. Test agents at concentrations up to the clinical Cmax or 10 µM.
  • Viability Readout: After 7 days of drug exposure, measure cell viability using the 3D CellTiter-Glo assay.

References

Ravoxertinib Profile and Key Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and key experimental findings for Ravoxertinib.

Aspect Details

| Basic Profile | Compound Class: Synthetic organic, small molecule [1] Primary Target: ERK1/2 (MAPK1/MAPK3) [1] [2] Oral Availability: Yes [2] | | Biochemical Potency (IC₅₀) | ERK2: 0.3 nM [2] ERK1: 1.1 nM [2] | | Cellular Activity | In A375 cells (BRAF V600E): IC₅₀ of 0.086 µM for pERK2 reduction; IC₅₀ of 0.14 µM for pRSK reduction [2]. | | In Vivo Evidence | Inhibits tumor growth in KRAS- and BRAF-mutant human xenograft models in mice [2]. Shows efficacy in animal models of subarachnoid hemorrhage, colorectal cancer bone metastasis, and lymphangiectasia [3] [4] [5]. | | Clinical Status | Phase 1 clinical trials completed for locally advanced or metastatic solid tumors, both as a monotherapy and in combination with the MEK inhibitor Cobimetinib [1] [2]. |

Orthogonal Assays and Experimental Protocols

This compound has been characterized using multiple independent methods that confirm its on-target activity and functional effects.

  • Biochemical Assays: The core potency was determined using cell-free kinase assays, which directly measure the compound's ability to inhibit the enzymatic activity of purified ERK1 and ERK2 proteins, yielding IC₅₀ values in the nanomolar range [2].
  • Cellular Functional Assays: In living cells, target engagement is confirmed by Western blot analysis, which detects a decrease in levels of phosphorylated ERK1/2 (p-ERK1/2) and its downstream substrate, phosphorylated RSK (p-RSK) [6] [2]. The use of cell viability assays (e.g., CCK-8) and colony formation assays further demonstrates the resulting anti-proliferative effect, particularly in BRAF-mutant cancer cells [6].
  • Phenotypic & In Vivo Analysis: Functional consequences are measured through flow cytometry to analyze cell cycle arrest (e.g., at G1 phase) [6]. In animal models, efficacy is evaluated by measuring the reduction in tumor volume in xenograft models [6] [2] or improvement in functional outcomes in disease-specific models [3] [4] [5].

The following diagram illustrates the primary signaling pathway and the points of intervention for validation assays.

G Growth_Factor Growth Factor Stimulus RAS RAS Growth_Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK WB_Blot Western Blot (pERK, pRSK) ERK->WB_Blot Proliferation Cell Proliferation & Survival RSK->Proliferation RSK->WB_Blot Viability_Assay Cell Viability & Colony Formation Proliferation->Viability_Assay Flow_Cytometry Flow Cytometry (Cell Cycle) Proliferation->Flow_Cytometry InVivo_Model In Vivo Models (Tumor Growth) Proliferation->InVivo_Model This compound This compound (ERK1/2 Inhibitor) This compound->ERK

This orthogonal strategy, using independent methods to measure the same quality attribute (ERK inhibition), provides a comprehensive and robust validation, aligning with regulatory guidance for critical quality assessment [7].

Detailed Experimental Protocols

For researchers aiming to replicate or design validation studies, here are the methodologies cited in the literature.

Western Blot for pERK and pRSK
  • Purpose: To confirm direct target engagement and inhibition of the downstream signaling pathway.
  • Protocol Summary: Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Load 20 μg of protein extract for SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies against p-ERK1/2 and p-RSK overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL substrate and visualize [6]. This protocol directly validates the mechanism of action.
Cell Viability and Colony Formation
  • Purpose: To measure the functional anti-proliferative effect of this compound.
  • Protocol Summary:
    • Cell Viability (CCK-8 Assay): Seed cells in 96-well plates and treat with this compound for 5 days. Measure absorbance at 450 nm daily using a microplate reader to generate growth inhibition curves [6].
    • Colony Formation Assay: Seed a low density of cells (200-500 cells/well) in 6-well plates. Treat with this compound daily for 8-15 days. Fix colonies with methanol, stain with crystal violet, and photograph to count [6]. These assays demonstrate the functional consequence of pathway inhibition.
Cell Cycle Analysis by Flow Cytometry
  • Purpose: To determine if ERK inhibition leads to cell cycle arrest.
  • Protocol Summary: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Harvest cells, fix, and stain DNA using a commercial kit (e.g., containing propidium iodide). Analyze cell cycle distribution (G1, S, G2/M phases) using a flow cytometer [6]. A G1 phase arrest is a expected phenotypic result of ERK pathway inhibition.

Key Insights for Researchers

  • Selective Efficacy: this compound shows a BRAF mutation-dependent anti-tumor effect. Its growth-inhibitory effects and ability to induce G1 cell-cycle arrest are significantly more pronounced in cancer cells harboring BRAF mutations compared to RAS mutant or wild-type cells [6]. This provides a rational strategy for patient selection in research and potential clinical applications.
  • Research Versatility: Beyond oncology, this compound has been used as a tool compound in preclinical research to investigate the role of the ERK pathway in diverse pathological conditions, including neurological deficits, cancer bone metastasis, and lymphatic diseases [3] [4] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.1163797 Da

Monoisotopic Mass

440.1163797 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6AXV96CRH

Wikipedia

Ravoxertinib

Dates

Last modified: 08-15-2023
1: Blake JF, Burkard M, Chan J, Chen H, Chou KJ, Diaz D, Dudley DA, Gaudino JJ, Gould SE, Grina J, Hunsaker T, Liu L, Martinson M, Moreno D, Mueller L, Orr C, Pacheco P, Qin A, Rasor K, Ren L, Robarge K, Shahidi-Latham S, Stults J, Sullivan F, Wang W, Yin J, Zhou A, Belvin M, Merchant M, Moffat J, Schwarz JB. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J Med Chem. 2016 Jun 23;59(12):5650-60. doi: 10.1021/acs.jmedchem.6b00389. Epub 2016 Jun 7. PubMed PMID: 27227380.

Explore Compound Types